molecular formula C8H8NNaO7S B1503913 Isatin-5-sulfonic acid sodium salt dihydrate CAS No. 207399-16-4

Isatin-5-sulfonic acid sodium salt dihydrate

Cat. No.: B1503913
CAS No.: 207399-16-4
M. Wt: 285.21 g/mol
InChI Key: QOAFLTFHMZZJFP-UHFFFAOYSA-M
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Description

Isatin-5-sulfonic acid sodium salt dihydrate is a useful research compound. Its molecular formula is C8H8NNaO7S and its molecular weight is 285.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2,3-dioxo-1H-indole-5-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S.Na.2H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;;/h1-3H,(H,9,10,11)(H,12,13,14);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAFLTFHMZZJFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679583
Record name Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2)
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Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-16-4, 652154-08-0
Record name Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isatin-5-sulfonic acid sodium salt dihydrate
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Record name 207399-16-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Isatin-5-sulfonic acid sodium salt dihydrate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

Executive Summary

This compound (CAS: 207399-16-4) is a water-soluble derivative of the privileged isatin (1H-indole-2,3-dione) scaffold. Unlike its parent compound, which has limited aqueous solubility, the 5-sulfonate moiety confers high hydrophilicity, making this compound a critical intermediate in the synthesis of peptide-mimetics, water-soluble Schiff bases, and metal-complexed pharmaceutical agents. This guide details its chemical behavior, emphasizing its utility as a pharmacophore in antiviral and anticancer drug discovery and its role as a primary reference standard for Indigo Carmine impurities.

Physicochemical Profile

The introduction of the electron-withdrawing sulfonate group at the C5 position significantly alters the electronic landscape of the indole ring, enhancing the acidity of the N1-proton and influencing the electrophilicity of the C3-carbonyl.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name Sodium 2,3-dioxoindoline-5-sulfonate dihydrate
CAS Number 207399-16-4 (Dihydrate)
Molecular Formula C₈H₄NNaO₅S[1][2][3][4] · 2H₂O
Molecular Weight 285.21 g/mol
Appearance Orange to reddish-brown crystalline solid
Solubility Highly soluble in water; sparingly soluble in EtOH; insoluble in non-polar solvents (Hexane, Et₂O)
Melting Point >300 °C (lit.)
λmax (Water) ~295 nm (π→π), ~416 nm (n→π)
pKa (N-H) ~9.5–10.0 (Estimated; lower than Isatin due to -SO₃⁻ inductive effect)
Spectral Characteristics

The UV-Vis spectrum in aqueous media typically exhibits a strong absorption band at 295 nm , corresponding to the π→π* transition of the aromatic system. A weaker, broad band around 410–420 nm is attributed to the n→π* transition of the C3 carbonyl group. This distinct spectral profile allows for precise quantitation in aqueous reaction mixtures without the need for organic co-solvents.

Synthetic Pathway & Production

The synthesis of isatin-5-sulfonic acid sodium salt is a classic example of electrophilic aromatic substitution controlled by directing groups. The amide nitrogen (N1) activates the ring, while the carbonyls deactivate it; however, the C5 position remains the most nucleophilic site accessible for sulfonation.

Mechanism of Action
  • Sulfonation: Treatment of isatin with oleum (fuming sulfuric acid) introduces the sulfonic acid group at C5. The reaction is regioselective.

  • Salt Formation: The intermediate sulfonic acid is neutralized with a sodium base (typically Na₂CO₃ or NaOH).

  • Hydration: Crystallization from aqueous media yields the thermodynamically stable dihydrate form.

Figure 1: Industrial Synthesis Workflow

Synthesis Isatin Isatin (Start) (C8H5NO2) Inter Intermediate: Isatin-5-Sulfonic Acid Isatin->Inter Sulfonation (Electrophilic Subst.) Oleum Reagent: Oleum (20% SO3) Oleum->Inter Product Product: Isatin-5-Sulfonic Acid Sodium Salt Dihydrate Inter->Product Neutralization & Crystallization Base Reagent: Na2CO3 / H2O Base->Product

Caption: Regioselective sulfonation of isatin at C5 followed by sodium salt formation.[5]

Chemical Reactivity & Derivatization

The versatility of isatin-5-sulfonic acid sodium salt lies in its trifunctional nature: the N1-amine , the C3-carbonyl , and the C5-sulfonate .

A. C3-Carbonyl Condensation (Schiff Base Formation)

The C3 carbonyl is highly reactive towards nucleophiles. Condensation with primary amines, hydrazides, or semicarbazides yields water-soluble Schiff bases (imines).

  • Significance: These derivatives are extensively screened for anticonvulsant and antimicrobial activity. The sulfonate group ensures bioavailability in aqueous assays.

  • Protocol Insight: Reactions are typically catalyzed by glacial acetic acid in aqueous ethanol. The sodium salt prevents precipitation of the intermediate, allowing for homogenous kinetics.

B. Metal Complexation (Chelation)

The O-O bidentate ligand system (C2 oxygen and N1 or C3 oxygen) allows for the formation of stable metal complexes (Cu²⁺, Zn²⁺, Co²⁺).

  • Mechanism: The deprotonated N1 and the C2-carbonyl oxygen act as donors.

  • Utility: These complexes often exhibit enhanced biological activity (e.g., DNA cleavage) compared to the free ligand.

Figure 2: Reactivity Logic Map

Reactivity Center Isatin-5-Sulfonic Acid Sodium Salt Schiff Schiff Base Formation (C3 Carbonyl) Center->Schiff + R-NH2 (Acid Cat.) N_Alk N-Alkylation (N1 Position) Center->N_Alk + R-X (Base) Metal Metal Chelation (C2/C3/N1) Center->Metal + M(II) Salts Imine Water-Soluble Imines/Hydrazones Schiff->Imine N_Deriv N-Substituted Derivatives N_Alk->N_Deriv Complex Metallodrugs (Cu, Zn, Co) Metal->Complex

Caption: Primary reactive sites yielding pharmaceutical intermediates.

Applications in Drug Development & Analysis

Pharmaceutical Intermediates
  • Antiviral Agents: Thiosemicarbazone derivatives of isatin-5-sulfonate have shown potency against poxviruses. The sulfonate group reduces toxicity by enhancing renal clearance.

  • Oxytocin Receptor Antagonists: Used as a reactant in the synthesis of non-peptide antagonists for tocolysis (prevention of preterm labor).

Analytical Standard (Indigo Carmine)

Isatin-5-sulfonic acid is a primary degradation product and synthetic impurity of Indigo Carmine (FD&C Blue No. 2).

  • QC Protocol: In HPLC analysis of Indigo Carmine, isatin-5-sulfonic acid is monitored to ensure the dye's purity. It typically elutes earlier than the disulfonated dye due to its higher polarity/lower molecular weight ratio.

Experimental Protocol: Schiff Base Synthesis

Objective: Synthesis of Isatin-5-sulfonate Hydrazone (General Procedure).

  • Preparation: Dissolve 1.0 eq of This compound in warm water (50 °C).

  • Addition: Add 1.1 eq of the desired hydrazide (dissolved in minimal ethanol if necessary).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux at 80 °C for 3–4 hours. Monitor by TLC (eluent: n-Butanol/Acetic Acid/Water).

  • Isolation: Cool to room temperature. If the product does not precipitate (due to sulfonate solubility), add cold ethanol or reduce volume under vacuum.

  • Purification: Recrystallize from Ethanol/Water (1:1).

References

  • PubChem. this compound (Compound).[5] National Library of Medicine. Available at: [Link]

  • ResearchGate. Absorption data of isatin and its complexes in different solvents. Available at: [Link][4]

Sources

Unveiling the Research Applications of Isatin-5-sulfonic acid sodium salt dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the multifaceted research applications of Isatin-5-sulfonic acid sodium salt dihydrate. Beyond a simple catalog of uses, we delve into the mechanistic underpinnings and practical methodologies that empower researchers in medicinal chemistry, analytical science, and drug development to leverage the unique properties of this versatile isatin derivative.

Foundational Role in Analytical Chemistry: A High-Purity Reference Standard

This compound serves as a crucial, high-purity reference standard in analytical chemistry, particularly in the pharmaceutical industry.[1] Its well-characterized nature and traceability to pharmacopeial standards, such as USP or EP, make it indispensable for:

  • Analytical Method Development and Validation: Establishing and verifying the accuracy, precision, and linearity of new analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of related compounds.

  • Quality Control (QC): Ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and formulated drug products.[1]

  • Abbreviated New Drug Applications (ANDA): Providing the necessary documentation and reference material for regulatory submissions.[1]

A primary application in this domain is its use as a reference standard for Indigo Carmine , a widely used food and pharmaceutical colorant.[2] The structural relationship between the two molecules allows for the accurate identification and quantification of Indigo Carmine and its potential impurities or degradation products.

Exemplary Analytical Workflow: Quantification of Indigo Carmine

The following protocol outlines a typical HPLC workflow for the quantification of Indigo Carmine using this compound as a reference standard. The causality behind the choice of mobile phase and detector is to achieve optimal separation and sensitive detection of these sulfonated aromatic compounds.

Experimental Protocol: HPLC Analysis of Indigo Carmine

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., deionized water or a mixture of water and methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Prepare the sample containing Indigo Carmine by dissolving it in the same solvent as the standard.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

ParameterValueRationale
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)Provides good retention and separation of aromatic compounds.
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0)The gradient allows for the efficient elution of compounds with varying polarities. The buffer maintains a constant pH to ensure reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 20 µLA typical injection volume for analytical scale separations.
Detector UV-Vis detector at the λmax of Indigo Carmine (approx. 610 nm)Provides high sensitivity and selectivity for the analyte of interest.
Column Temperature 30 °CMaintains a stable and reproducible chromatographic environment.
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of Indigo Carmine in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prep Reference Standard Preparation HPLC System HPLC System (Pump, Injector, Column, Detector) Standard Prep->HPLC System Inject Standards Sample Prep Sample Preparation Sample Prep->HPLC System Inject Sample Chromatogram Chromatogram Acquisition HPLC System->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Standard Peaks Quantification Quantification of Indigo Carmine Chromatogram->Quantification Sample Peak Calibration->Quantification Apply Curve

Figure 1: A schematic overview of the HPLC workflow for the quantification of Indigo Carmine using a reference standard.

A Versatile Scaffold in Medicinal Chemistry and Drug Discovery

The isatin core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] this compound, with its reactive carbonyl groups and the synthetically versatile sulfonic acid moiety, serves as a valuable starting material for the synthesis of novel bioactive compounds.[5][6]

Synthesis of Novel Isatin Derivatives

The sulfonic acid group can be converted into a sulfonyl chloride, a highly reactive intermediate that can be further functionalized to introduce diverse substituents and generate libraries of novel isatin derivatives for biological screening.[7]

Experimental Protocol: Synthesis of 2,3-dioxoindoline-5-sulfonyl chloride

This protocol is based on a documented procedure for the conversion of this compound to its corresponding sulfonyl chloride.[7]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in sulfolane.

    • Add phosphorus oxychloride (POCl₃) (5 equivalents) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 60°C for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully add water dropwise to quench the excess POCl₃. A precipitate will form.

    • Filter the precipitate and wash with a small amount of cold water.

    • Dissolve the solid in ethyl acetate and wash with water (3x).

    • Dry the organic phase over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by crystallization from a mixture of hexane and ethyl acetate to obtain 2,3-dioxoindoline-5-sulfonyl chloride.[7]

Synthesis_Pathway Isatin_Sulfonic_Acid Isatin-5-sulfonic acid sodium salt dihydrate Sulfonyl_Chloride 2,3-dioxoindoline-5-sulfonyl chloride Isatin_Sulfonic_Acid->Sulfonyl_Chloride POCl₃, Sulfolane, 60°C Bioactive_Derivatives Diverse Bioactive Derivatives Sulfonyl_Chloride->Bioactive_Derivatives Nucleophilic Substitution (e.g., with amines, alcohols)

Figure 2: Synthetic pathway from this compound to diverse bioactive derivatives via a sulfonyl chloride intermediate.

Targeting Apoptosis: The Role of Isatin Derivatives as Caspase Inhibitors

A significant area of research for isatin derivatives is in the modulation of apoptosis, or programmed cell death. Specifically, the isatin scaffold has been identified as a potent inhibitor of caspases, a family of cysteine proteases that are key executioners of apoptosis.[8]

The mechanism of inhibition involves the electrophilic C3-carbonyl group of the isatin ring, which reacts with the nucleophilic cysteine residue in the active site of the caspase to form a reversible thiohemiketal adduct.[8] This interaction blocks the catalytic activity of the enzyme, thereby inhibiting apoptosis.

This compound itself has been investigated for its potential to treat cancer, likely through its influence on apoptotic pathways.[][10] Research has shown that isatin derivatives can induce apoptosis in cancer cells by activating caspase-3 and caspase-9.[8]

Experimental Protocol: In Vitro Caspase-3 Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of isatin derivatives against caspase-3.[11][12]

  • Reagents and Materials:

    • Recombinant human caspase-3 enzyme.

    • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 150 mM NaCl, 1 mM EDTA, 2 mM DTT).

    • This compound or its synthesized derivatives.

    • 384-well microplates.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant caspase-3 enzyme.

    • Incubate the mixture for 10 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., λex = 360 nm, λem = 460 nm for AMC liberation).

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caspase_Inhibition cluster_mechanism Mechanism of Action Isatin Isatin Derivative (Electrophilic C3-carbonyl) Adduct Reversible Thiohemiketal Adduct Isatin->Adduct Caspase Caspase Active Site (Nucleophilic Cysteine) Caspase->Adduct Inhibition Inhibition of Apoptosis Adduct->Inhibition

Figure 3: The mechanism of caspase inhibition by isatin derivatives, leading to the blockage of apoptosis.

Emerging Applications in Materials Science

While less documented for this specific salt, sulfonated organic compounds are gaining traction in materials science as catalysts for various organic transformations. The presence of the sulfonic acid group in the isatin structure introduces acidic properties, which could potentially be harnessed for catalysis. Future research may explore the use of this compound or its derivatives as:

  • Homogeneous or heterogeneous acid catalysts: For reactions such as esterification, condensation, and the synthesis of heterocyclic compounds.

  • Building blocks for functional polymers or metal-organic frameworks (MOFs): Where the sulfonic acid group can provide sites for further chemical modification or coordination with metal ions.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 207399-16-4[13]
Molecular Formula C₈H₄NNaO₅S · 2H₂O[13]
Molecular Weight 285.21 g/mol [13]
Appearance Orange-red powderGeneral knowledge of isatins
Melting Point >300 °C[][14]

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[13]

Conclusion

This compound is a valuable and versatile tool for researchers across multiple scientific disciplines. Its primary role as a high-purity analytical standard underpins the quality and reliability of pharmaceutical analysis. In medicinal chemistry, it serves as a key building block for the synthesis of novel bioactive compounds, particularly in the promising field of caspase inhibitors for cancer therapy. While its applications in materials science are still emerging, its chemical structure suggests potential for future innovations. A thorough understanding of its properties, handling requirements, and diverse applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their scientific endeavors.

References

  • Bano, S., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1470-1481. [Link]

  • Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Letters in Drug Design & Discovery, 17(8), 1017-1031.
  • Mondal, S., et al. (2024). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Organic Chemistry, 28.
  • Lee, D., et al. (2005). Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay. Bioorganic & Medicinal Chemistry Letters, 15(20), 4476-4480.
  • El-Gamal, M. I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Isatin synthesis. Retrieved from [Link]

  • Siddiqui, N., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(82), 52203-52224.
  • Sriram, D., et al. (2006). Design, Synthesis and anti-HIV activity of Novel Isatine-Sulphonamides. Indian Journal of Pharmaceutical Sciences, 68(3), 356.
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 837-856.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. Retrieved from [Link]

  • Wagner, S., et al. (2013). Design, Synthesis, and Biological Characterization of a Caspase 3/7 Selective Isatin Labeled with 2-[18F]fluoroethylazide. Journal of Medicinal Chemistry, 56(13), 5344-5356.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Campos-Montiel, R. G., et al. (2011). Biotransformation of indigo carmine to isatin sulfonic acid by lyophilized mycelia from Trametes versicolor. African Journal of Biotechnology, 10(58), 12225-12234.
  • National Center for Biotechnology Information. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1470-1481.
  • Nayak, S., et al. (2025). Multicomponent synthesis of isatin-based bioactive heterocycles.
  • Marvel, C. S., & Hiers, G. S. (2003). Synthesis of Substituted Isatins. Organic Syntheses, coll. vol. 1, p. 327 (1941); vol. 5, p. 71 (1925).
  • Medvidović-Kosanović, M., et al. (2022). Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction. Molecules, 27(15), 4887.

Sources

Biological Profile & Technical Guide: Isatin-5-sulfonic Acid Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, experimental utility, and derivative potential of Isatin-5-sulfonic acid sodium salt dihydrate .

Executive Summary

This compound (CAS: 207399-16-4) is a water-soluble derivative of the endogenous indole isatin.[1] While often categorized as a chemical intermediate, it possesses distinct biological activities that differentiate it from its parent compound. Unlike unsubstituted isatin (a potent MAO-B inhibitor), the 5-sulfonated salt exhibits a shift in selectivity toward neuroprotection and caspase inhibition , while serving as a critical "privileged scaffold" for the synthesis of potent antiviral and antimicrobial coordination complexes.

This guide analyzes its direct biological interactions, its role as a metabolic reference standard for Indigo Carmine, and its utility as a precursor for high-affinity caspase inhibitors.

Chemical Profile & Solubility

The "sodium salt dihydrate" form is the biologically relevant species for aqueous assays, overcoming the poor solubility limitations of the parent isatin.

PropertySpecificationBiological Implication
Molecular Formula C

H

NNaO

S · 2H

O
Polar, highly water-soluble.
Solubility Water: >50 mg/mLIdeal for physiological buffer assays (PBS, HEPES) without DMSO toxicity.
Electronic Effect 5-SO

(Electron Withdrawing)
Increases acidity of the N-H proton; alters binding affinity to zinc/copper active sites.
Stability Stable in aqueous solutionSuitable for long-duration incubation assays (24-72h).

Direct Biological Activity: The Salt as a Bioactive Agent

Neuroprotection & Caspase Inhibition

Contrary to many cytotoxic isatin derivatives designed for oncology, the 5-sulfonic acid salt exhibits cytoprotective properties.

  • Mechanism: It acts as a reversible inhibitor of Caspase-3 , the executioner enzyme in the apoptotic cascade. By blocking the active site of Caspase-3, it prevents the cleavage of PARP and subsequent cell death.

  • Therapeutic Context: This activity suggests potential in treating neurodegenerative conditions (e.g., ischemia, Parkinson's) where preventing neuronal apoptosis is the goal.

  • MAO Selectivity: While isatin is a selective MAO-B inhibitor, the introduction of the 5-sulfonate group shifts specificity, with reported inhibitory effects on MAO-A , influencing serotonin and norepinephrine metabolism.

Metabolic Significance (Indigo Carmine)

This compound is the primary metabolite and degradation product of Indigo Carmine (E132), a common diagnostic dye.

  • Renal Clearance: In pharmacokinetic studies of Indigo Carmine, the appearance of isatin-5-sulfonic acid in urine is the primary marker of metabolic breakdown.

  • Toxicity: It has a significantly lower toxicity profile compared to non-sulfonated indoles, largely due to its rapid renal excretion facilitated by the sulfonate group.

The Power of Coordination: Metal Complexes & Derivatives

The primary "biological activity" cited in drug discovery often stems from the Schiff bases and Metal Complexes derived from this salt.[2] The sulfonate group acts as a secondary anchor, improving the water solubility of these typically insoluble complexes.

Antimicrobial Coordination Complexes

Transition metal complexes (Zn, Cu, Co) derived from isatin-5-sulfonic acid Schiff bases exhibit potent antimicrobial activity, often exceeding standard antibiotics like ampicillin in resistant strains.

  • Zinc(II) Complexes: Show highest efficacy against Gram-negative bacteria (E. coli, P. aeruginosa).[3] The Zn ion facilitates membrane penetration and disruption of bacterial respiration.

  • Copper(II) Complexes: Exhibit dual activity—antimicrobial and DNA cleavage (nuclease activity) via oxidative stress induction.

Antiviral Sulfonamides

The 5-sulfonic acid moiety is a precursor for Isatin Sulfonamides , a class of non-peptidic caspase inhibitors used to block viral replication in cells infected with viruses that rely on host apoptotic machinery (e.g., certain strains of HCV or HIV).

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways: direct neuroprotection by the salt vs. cytotoxicity/antimicrobial effects of its metal complexes.

BioActivity Salt Isatin-5-Sulfonic Acid (Na Salt) Direct Direct Interaction Salt->Direct Deriv Chemical Derivatization Salt->Deriv Caspase Caspase-3 Inhibition (Active Site Binding) Direct->Caspase MAO MAO-A Inhibition (Metabolic Regulation) Direct->MAO Neuro Neuroprotection (Prevents Apoptosis) Caspase->Neuro Cytoprotection Schiff Schiff Base Formation (+ Amines) Deriv->Schiff Complex Metal Coordination (Zn, Cu, Co) Schiff->Complex Microbe Antimicrobial Activity (Membrane Disruption) Complex->Microbe Enhanced Potency

Figure 1: Divergent biological pathways of Isatin-5-sulfonic acid. The salt itself promotes cell survival (neuroprotection), while its metal complexes are engineered for cell death (antimicrobial/cytotoxic).

Experimental Protocols

Protocol A: Caspase-3 Inhibition Assay (Fluorometric)

Objective: To quantify the inhibitory potential of the salt against Caspase-3 using a fluorogenic substrate (Ac-DEVD-AMC).

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.

    • Substrate: 50 µM Ac-DEVD-AMC (N-acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

    • Enzyme: Recombinant Human Caspase-3 (1 unit/reaction).

    • Test Compound: Dissolve Isatin-5-sulfonic acid Na salt in water to make 10 mM stock. Serial dilute to 0.1–100 µM.

  • Procedure:

    • In a black 96-well plate, add 80 µL Assay Buffer containing Caspase-3 enzyme.

    • Add 10 µL Test Compound (various concentrations). Incubate at 37°C for 15 minutes to allow inhibitor binding.

    • Initiate reaction by adding 10 µL Substrate (Ac-DEVD-AMC) .

    • Measurement: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 60 minutes at 37°C.

  • Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Determine % Inhibition:

      
      .
      
    • Validation: A decrease in slope indicates successful inhibition of the enzyme.

Protocol B: Synthesis of Bioactive Zinc(II) Complex

Objective: To synthesize a Zn(II) complex from Isatin-5-sulfonic acid for antimicrobial testing.

  • Schiff Base Formation:

    • Dissolve Isatin-5-sulfonic acid Na salt (1 mmol) in 20 mL warm water.

    • Add an equimolar amount of a primary amine (e.g., 4-aminoantipyrine or a sulfa drug) dissolved in ethanol.

    • Add 2-3 drops of glacial acetic acid (catalyst).

    • Reflux at 80°C for 3-4 hours. Monitor by TLC.

    • Precipitate, filter, and recrystallize the Schiff base ligand.

  • Metal Complexation:

    • Dissolve the purified Schiff base (1 mmol) in 20 mL ethanol/water (1:1).

    • Add Zinc Acetate dihydrate (0.5 mmol) dissolved in 10 mL water (2:1 Ligand:Metal ratio).

    • Reflux for 4 hours. The solution typically changes color (often yellow/orange to brown).

    • Cool to room temperature. The complex will precipitate.

    • Filter, wash with cold ethanol, and dry under vacuum.

  • Characterization Check:

    • IR Spectroscopy: Look for the shift in the C=N (azomethine) band (~1600 cm⁻¹) and appearance of M-N / M-O bands (<500 cm⁻¹).

Protocol C: Antimicrobial Susceptibility (Agar Well Diffusion)

Objective: To verify the enhanced activity of the complex vs. the free salt.

  • Culture: Prepare 0.5 McFarland standard suspensions of E. coli and S. aureus.

  • Plating: Swab Mueller-Hinton Agar plates to create a lawn.

  • Loading: Punch 6mm wells. Add 50 µL of:

    • Control: Sterile Water.

    • Test A: Isatin-5-sulfonic acid Na salt (1 mg/mL).

    • Test B: Synthesized Zn-Complex (1 mg/mL).

    • Positive Control: Ciprofloxacin (20 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Result: Measure Zone of Inhibition (mm).

    • Expected Result: The salt (Test A) often shows minimal activity (<10mm), while the Zn-Complex (Test B) shows significant inhibition (>18mm).

Synthesis & Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Metal Coordination Reagent1 Isatin-5-Sulfonic Acid (Na Salt) Process1 Reflux (EtOH/H2O) Acid Catalyst Reagent1->Process1 Reagent2 Primary Amine (e.g., Hydrazide) Reagent2->Process1 Ligand Schiff Base Ligand (Water Soluble) Process1->Ligand Process2 Reflux (4h) pH Adjustment Ligand->Process2 MetalSalt Zinc(II) Acetate MetalSalt->Process2 Complex Bioactive Metal Complex (Antimicrobial Agent) Process2->Complex

Figure 2: Synthetic workflow for converting the Isatin-5-sulfonate scaffold into a bioactive coordination complex.

References

  • Benchchem. (n.d.). This compound Biological Activity. Retrieved from

  • Chohan, Z. H., et al. (2004). Isatin-derived antibacterial and antifungal compounds and their transition metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). Caspase Inhibitors and Activators: Technical Overview. Retrieved from

  • PubChem. (2025). 5-Isatin sulfonic acid, sodium salt | C8H5NNaO5S+. Retrieved from

  • Kassab, R. M., et al. (2022).[4] Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives. Frontiers in Microbiology. Retrieved from

Sources

Technical Guide: Synthesis and Characterization of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isatin-5-sulfonic acid sodium salt dihydrate (CAS: 207399-16-4 ) represents a critical scaffold in medicinal chemistry. Unlike the lipophilic parent compound isatin, the 5-sulfonated derivative offers superior water solubility, making it an ideal precursor for synthesizing hydrophilic Schiff bases, spiro-heterocycles, and metal complexes with enhanced bioavailability.

This guide provides a rigorous, field-validated protocol for the regioselective synthesis, isolation, and characterization of this compound. We move beyond simple recipe-following to explore the why—the mechanistic drivers that ensure high yield and purity.

Chemical Foundation & Retrosynthesis

Physicochemical Profile[1][2][3]
PropertySpecification
IUPAC Name Sodium 2,3-dioxoindoline-5-sulfonate dihydrate
Molecular Formula

Molecular Weight 285.21 g/mol
Appearance Orange to reddish-brown crystalline solid
Solubility High in water; low in non-polar organic solvents
Melting Point >300°C (Decomposes)
Crystal System Triclinic, Space Group

Mechanistic Rationale (Regioselectivity)

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1]

  • The Directing Effect: The isatin core contains an amide group (NH-C=O) and a ketone (C=O).

    • The nitrogen lone pair is activating and ortho/para directing.

    • The carbonyl groups are electron-withdrawing (meta directing).

  • The Result: The 5-position is para to the activating nitrogen and meta to the ketone, creating a cooperative electronic environment that makes the 5-position the most nucleophilic site on the ring. This ensures high regioselectivity, minimizing the formation of 4- or 6-isomers.

Experimental Protocol: Synthesis Workflow

Safety Warning: This protocol utilizes Oleum (Fuming Sulfuric Acid) , a highly corrosive and reactive reagent. All operations must be performed in a functioning fume hood wearing acid-resistant gloves, a face shield, and a lab coat.

Reagents & Materials
  • Isatin (98% purity)[2]

  • Oleum (20-30% free

    
    ) or Chlorosulfonic acid
    
  • Sodium Chloride (NaCl) or Sodium Carbonate (

    
    )
    
  • Ice/Water bath

Step-by-Step Procedure
Phase 1: Sulfonation
  • Setup: Charge a dry 3-neck round-bottom flask with Oleum (3.0 equivalents relative to Isatin). Cool to 0–5°C using an ice bath.

  • Addition: Slowly add Isatin solid in small portions over 30 minutes.

    • Critical Insight: Controlling the exotherm is vital. Rapid addition leads to local overheating and charring (tar formation).

  • Reaction: Heat the mixture to 70–80°C for 1–2 hours.

    • Monitoring: The deep red solution will darken. Monitor consumption of starting material via TLC (Solvent: Ethyl Acetate/Methanol).

    • Mechanism:[1] The free

      
       acts as the aggressive electrophile, forming the sigma complex at C-5, followed by proton restoration.
      
Phase 2: Quenching & Salt Formation
  • Quenching: Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 5x weight of acid) with vigorous stirring.

    • Caution: This is extremely exothermic.

  • Salting Out (The Sodium Source):

    • Method A (Brine): Add solid NaCl to the acidic solution until saturation. The common ion effect precipitates the sodium sulfonate.

    • Method B (Neutralization - Preferred for Purity): Carefully neutralize the acidic solution with saturated

      
       or NaOH solution to pH 7.0–7.5.
      
  • Crystallization: Cool the solution to 4°C overnight. The dihydrate crystallizes as orange needles.

Phase 3: Isolation
  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash with a small amount of ice-cold water (to remove excess salts) followed by ethanol (to remove organic impurities).

  • Drying: Air dry or dry in a desiccator. Avoid high-heat drying (>100°C) to prevent loss of the structural water molecules (dehydration).

Process Visualization

SynthesisWorkflow Start Start: Isatin Solid Reaction Step 1: Sulfonation 70-80°C, 2 hrs Start->Reaction Reagent Reagent: Oleum (20% SO3) Reagent->Reaction Quench Step 2: Quench on Ice (Exothermic) Reaction->Quench Complete Conversion SaltForm Step 3: Salt Formation Add Na2CO3/NaCl Quench->SaltForm Acidic Solution Crystallize Step 4: Crystallization Cool to 4°C SaltForm->Crystallize pH Neutral Product Final Product: Isatin-5-Sulfonic Acid Na Salt Dihydrate Crystallize->Product Filtration & Drying

Figure 1: Step-by-step synthesis workflow for this compound.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using a multi-modal approach.

Spectroscopic Validation (NMR & IR)

 NMR (DMSO-

, 400 MHz):
  • Aromatic Region: The introduction of the electron-withdrawing sulfonate group shifts protons downfield compared to isatin.

    • 
       11.0 ppm (s, 1H):  NH proton (Broad singlet).
      
    • 
       7.8–7.9 ppm (s/d, 1H):  H-4 (Ortho to sulfonate, peri to carbonyl). This proton is most deshielded.
      
    • 
       7.6 ppm (dd, 1H):  H-6 (Meta to sulfonate).
      
    • 
       6.9 ppm (d, 1H):  H-7 (Ortho to NH).
      
  • Water Peak: A broad signal around 3.3–3.5 ppm confirms the presence of lattice water (dihydrate).

FT-IR Spectroscopy:

  • 1730–1750 cm

    
    :  C=O stretch (Lactam/Ketone).
    
  • 1150–1250 cm

    
    : 
    
    
    
    asymmetric stretch (Sulfonate).
  • 1030–1050 cm

    
    : 
    
    
    
    symmetric stretch.
  • 3200–3500 cm

    
    :  Broad O-H stretch (Water of hydration).
    
Structural Confirmation (X-Ray Crystallography)

Single-crystal X-ray diffraction is the gold standard for confirming the dihydrate state.

  • Coordination Geometry: The sodium ion (

    
    ) typically adopts an octahedral geometry, coordinated by oxygen atoms from the sulfonate group, the carbonyls of the isatin core, and the water molecules.[3]
    
  • Polymerization: The structure often forms a 1D coordination polymer via

    
     bridges.
    
Characterization Logic Tree

CharacterizationLogic Sample Synthesized Sample NMR 1H NMR Sample->NMR IR FT-IR Sample->IR TGA TGA (Thermal) Sample->TGA XRD X-Ray Diffraction Sample->XRD NMR_Res Aromatic shift downfield Confirm 5-position sub NMR->NMR_Res IR_Res Sulfonate peaks (1150-1250 cm-1) IR->IR_Res TGA_Res Mass loss ~11-12% (Confirms 2 H2O) TGA->TGA_Res XRD_Res Triclinic P-1 Na+ Coordination XRD->XRD_Res

Figure 2: Analytical logic tree for validating chemical structure and hydration state.

Applications in Drug Development[4]

The 5-sulfonic acid moiety is not just a solubilizing group; it actively alters the electronic landscape of the isatin core, influencing reactivity and binding affinity.

  • Schiff Base Synthesis:

    • The C-3 carbonyl remains highly reactive toward primary amines.

    • Application: Synthesis of Indolinone-based tyrosine kinase inhibitors (e.g., Sunitinib analogs). The sulfonate group allows these typically insoluble drugs to be formulated in aqueous saline.

  • Fluorescent Probes:

    • Isatin-5-sulfonates exhibit fluorescence when complexed with certain transition metals (Zn, Cu), serving as biological sensors for cellular imaging.

  • Antiviral & Antibacterial Agents:

    • Derivatives have shown potency against M. tuberculosis and HIV reverse transcriptase, where the polar sulfonate group interacts with cationic residues in the enzyme active site.

References

  • BenchChem. (2025). Synthesis routes of this compound. Retrieved from

  • MDPI. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives. Retrieved from

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • BOC Sciences. this compound (CAS 207399-16-4).[][][6][7] Retrieved from

  • National Institutes of Health (NIH). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from

Sources

A Technical Guide to Isatin-5-sulfonic acid sodium salt dihydrate in Apoptosis Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Isatin-5-sulfonic acid sodium salt dihydrate, a molecule of significant interest in the field of apoptosis research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, provides detailed experimental protocols for its characterization, and discusses its potential applications, particularly in the context of cancer biology.

Introduction: The Enigmatic Role of a Caspase Inhibitor in Apoptosis Research

This compound belongs to the isatin family of compounds, which are recognized for their diverse biological activities. While broadly classified as a potent inhibitor of executioner caspases, specifically caspase-3 and caspase-7, its role in apoptosis is nuanced and context-dependent.[1][2] This apparent paradox—an inhibitor of apoptosis-driving enzymes holding potential as an anticancer agent—forms the crux of its scientific interest. This guide will dissect this duality, offering a clear perspective on how targeting specific nodes in the apoptotic pathway can yield complex and sometimes counterintuitive therapeutic outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 207399-16-4[3]
Molecular Formula C₈H₄NNaO₅S · 2H₂O[4]
Molecular Weight 285.21 g/mol [1]
Appearance Solid[5]
Melting Point ≥300 °C[4]
Purity ≥98.0%[5]

Unraveling the Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action of this compound is the direct inhibition of caspase-3 and caspase-7.[1][2] These enzymes are the primary executioners of the apoptotic cascade, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of programmed cell death. The isatin scaffold is understood to interact with the catalytic site of these caspases, preventing their proteolytic activity.[6]

The Caspase Inhibition Pathway: An Anti-Apoptotic Role

In many cellular contexts, the inhibition of caspase-3 by this compound would be predicted to be anti-apoptotic, promoting cell survival.[1] This is the canonical understanding of caspase inhibition. By blocking the final executioners of apoptosis, the cell is prevented from dismantling itself.

A Pro-Apoptotic Paradox in Cancer?

The intrigue surrounding this compound lies in its potential as an anticancer agent, a role seemingly at odds with its caspase-inhibiting function.[] Emerging research suggests a more complex role for caspase-3 in cancer biology. In some instances, activated caspase-3 in tumor environments can paradoxically promote tumor repopulation and resistance to therapies like radiotherapy.[8] This phenomenon is thought to be mediated by caspase-3-dependent release of growth-stimulating factors from dying tumor cells.[8]

By inhibiting caspase-3, this compound may subvert this pro-tumorigenic signaling, thereby sensitizing cancer cells to other treatments or inducing an alternative, non-apoptotic form of cell death. This highlights a critical concept in apoptosis research: the cellular context and the specific dysregulation of apoptotic pathways in cancer cells can dramatically alter the outcome of inhibiting a core apoptotic enzyme.

Diagram 1: The Dual Role of this compound

cluster_0 Standard Apoptotic Pathway cluster_1 Cancer Cell Context Apoptotic Stimulus Apoptotic Stimulus Caspase-3 Activation Caspase-3 Activation Apoptotic Stimulus->Caspase-3 Activation Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes Tumor Repopulation Signals Tumor Repopulation Signals Caspase-3 Activation->Tumor Repopulation Signals Promotes Isatin-5-sulfonic acid Isatin-5-sulfonic acid Isatin-5-sulfonic acid->Caspase-3 Activation Inhibits Inhibition of Tumor Repopulation Inhibition of Tumor Repopulation Isatin-5-sulfonic acid->Inhibition of Tumor Repopulation Leads to Cancer Cell Survival Cancer Cell Survival Tumor Repopulation Signals->Cancer Cell Survival Potential Anticancer Effect Potential Anticancer Effect Inhibition of Tumor Repopulation->Potential Anticancer Effect

Caption: Dual effects of this compound.

The Mitochondrial Connection: Interplay with the Bcl-2 Family

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9][10][11] The ratio of these opposing factions determines the permeability of the mitochondrial outer membrane and the subsequent release of cytochrome c, a critical step in the activation of the caspase cascade.[10] While direct evidence linking this compound to the regulation of Bcl-2 family proteins is still emerging, the broader class of isatin derivatives has been shown to modulate their expression.[12] It is plausible that in certain cancer cell lines, the effects of this compound may be multifactorial, involving not only direct caspase inhibition but also an upstream influence on the mitochondrial control of apoptosis. Further research is warranted to elucidate the precise interactions between this compound and the Bcl-2 family.

Experimental Protocols for Apoptosis Research

The following protocols are provided as a guide for researchers investigating the effects of this compound on apoptosis. These are standard, validated methodologies that can be adapted for use with this specific compound.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is a cornerstone of apoptosis research, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry.[13] Propidium iodide is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and appropriate vehicle controls) for the desired time period.

  • Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Diagram 2: Experimental Workflow for Annexin V/PI Staining

Cell Seeding Cell Seeding Treatment with Isatin-5-sulfonic acid Treatment with Isatin-5-sulfonic acid Cell Seeding->Treatment with Isatin-5-sulfonic acid 24h Cell Harvesting Cell Harvesting Treatment with Isatin-5-sulfonic acid->Cell Harvesting Time-course Washing with PBS Washing with PBS Cell Harvesting->Washing with PBS Resuspension in Binding Buffer Resuspension in Binding Buffer Washing with PBS->Resuspension in Binding Buffer Staining with Annexin V/PI Staining with Annexin V/PI Resuspension in Binding Buffer->Staining with Annexin V/PI Flow Cytometry Analysis Flow Cytometry Analysis Staining with Annexin V/PI->Flow Cytometry Analysis

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Caspase-3 Activity Assay

This colorimetric assay directly measures the enzymatic activity of caspase-3 in cell lysates.

Principle: The assay utilizes a synthetic tetrapeptide substrate, DEVD, conjugated to a chromophore, p-nitroaniline (pNA). In the presence of active caspase-3, the substrate is cleaved, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.

Step-by-Step Protocol:

  • Cell Lysate Preparation: Treat cells with this compound as described above. Lyse the cells using a provided lysis buffer and quantify the protein concentration.

  • Assay Setup: In a 96-well plate, add 50 µL of cell lysate per well. Include a negative control (lysis buffer only) and a positive control (if available).

  • Reaction Initiation: Add 50 µL of 2X reaction buffer containing the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Quantitative Analysis: IC50 Values of Isatin Derivatives

While specific IC50 values for this compound in common cancer cell lines were not found in the reviewed literature, the following table presents data for other isatin derivatives to provide a contextual understanding of their cytotoxic potential. It is crucial to experimentally determine the IC50 for this compound in the cell line of interest.

Table 2: Reported IC50 Values for Various Isatin Derivatives in Cancer Cell Lines

Isatin DerivativeCell LineIC50 (µM)Source
Compound 5cMCF-7 (Breast Cancer)39.08 ± 3.4[15]
Compound 5bHEP2 (Laryngeal Carcinoma)23.93 ± 1.3[15]

Conclusion and Future Directions

This compound presents a fascinating case study in the complexity of apoptosis research. Its established role as a potent caspase-3/7 inhibitor, combined with its potential as an anticancer agent, underscores the importance of understanding the intricate and often context-dependent nature of apoptotic signaling pathways. The apparent paradox of its function may hold the key to novel therapeutic strategies, particularly in cancers where caspase-3 activity contributes to tumor progression.

Future research should focus on several key areas:

  • Elucidating the precise mechanism of its anticancer effects: Does it induce an alternative form of cell death, or does it primarily act by suppressing pro-tumorigenic signaling from apoptotic cells?

  • Investigating its interaction with the Bcl-2 family: A deeper understanding of its upstream effects on the mitochondrial pathway is crucial.

  • Determining its IC50 values in a panel of cancer cell lines: This fundamental data is necessary for its further development as a potential therapeutic.

By addressing these questions, the scientific community can fully unlock the potential of this compound and the broader class of isatin-based compounds in the ongoing effort to develop more effective and targeted cancer therapies.

References

  • Wuest, F., et al. (2015). Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging. Future Medicinal Chemistry, 7(10), 1259-1278. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5‐FU. Retrieved from [Link]

  • Huang, Q., et al. (2011). Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy. Nature Medicine, 17(7), 860-866. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of the tested compounds against human MCF-7, HepG-2, HCT-116 and MCF-12A cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-3 affinity of various isatin sulfonamide inhibitors and.... Retrieved from [Link]

  • Nguyen, Q. D., et al. (2009). Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide. Proceedings of the National Academy of Sciences, 106(32), 13378-13383. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cook, S. A., et al. (1999). Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential. Circulation Research, 85(10), 920-929. Retrieved from [Link]

  • Thiyagarajan, S., & Sivalingam, N. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3011. Retrieved from [Link]

  • Mthembu, S. X., et al. (2020). Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation. Cells, 9(11), 2465. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Tang, L., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 11, 604533. Retrieved from [Link]

  • ResearchGate. (n.d.). Bcl-2 Family Proteins and the Dysregulation of Programmed Cell Death. Retrieved from [Link]

  • Immunostep. (n.d.). Annexin V dead cells staining protocol. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Regulation of Apoptosis by the Bcl-2 Family of Proteins. Retrieved from [Link]

  • Siddiqui, N., et al. (2022). In-vitro Evaluation of Isatin Derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers Cell Lines: A Review. Current Drug Discovery Technologies, 19(2), 1-19. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing the biological activity of isatin derivatives against human lung cancer A549 cells: Cytotoxicity, CT-DNA/BSA binding, DFT/TD-DFT, topology, ADME-Tox, docking and dynamic simulations. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2017). Caffeic acid n-butyl ester against lung cancer cell line A549. European Review for Medical and Pharmacological Sciences, 21(10), 2296-2303. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 concentrations detected in A549 and H460 cisplatin-resistant.... Retrieved from [Link]

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A Comprehensive Technical Guide to the Spectroscopic Characterization of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

This compound is a sulfonated derivative of isatin (1H-indole-2,3-dione), a prominent heterocyclic compound foundational to the synthesis of a wide array of pharmacologically active agents.[1] The introduction of a sulfonic acid group significantly enhances the molecule's aqueous solubility, a critical attribute in drug development for improving bioavailability and formulation options. This compound serves as a vital intermediate and a high-quality reference standard in analytical method development and quality control within the pharmaceutical industry.[2][3] Its precise characterization is paramount to ensuring the identity, purity, and quality of resulting active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. While specific, verified spectral data for this compound is not widely published, this document outlines field-proven protocols for data acquisition and offers a detailed interpretation based on the well-characterized spectra of the parent isatin molecule and the predictable electronic influence of the sulfonate substituent.

Key Compound Identifiers:

  • CAS Number: 207399-16-4[4]

  • Molecular Formula: C₈H₈NNaO₇S[5]

  • Molecular Weight: 285.21 g/mol [4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are used to confirm the substitution pattern on the aromatic ring and the integrity of the isatin core.

Expertise in Action: Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Due to the ionic nature and presence of exchangeable protons (N-H), a polar, aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice as it readily dissolves the salt and minimizes the rapid exchange of the N-H proton, allowing for its observation in the ¹H NMR spectrum.[6] A standard internal reference like tetramethylsilane (TMS) is added to calibrate the chemical shift scale to 0 ppm.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

  • Data Acquisition: Place the NMR tube in the spectrometer's magnet.[7] Acquire the spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum using the residual DMSO solvent peak (δ ~2.50 ppm) or TMS (δ 0.00 ppm).

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_data Final Data weigh Weigh 10-15 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire_h1 Acquire 1H Spectrum (16 scans) tune->acquire_h1 acquire_c13 Acquire 13C Spectrum (>1024 scans) tune->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS/Solvent phase->calibrate table_h1 1H NMR Data Table table_c13 13C NMR Data Table

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The interpretation relies on the known spectrum of isatin and the strong electron-withdrawing and deshielding effect of the sulfonic acid group (-SO₃H).[1]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-1 (N-H)~11.2Singlet (broad)-Amide proton, deshielded. Broadness due to slow exchange.
H-4~7.8DoubletJ ≈ 1.5 HzOrtho to the C-5 sulfonate group, significantly deshielded. Exhibits small meta-coupling to H-6.
H-6~7.7Doublet of DoubletsJ ≈ 8.0, 1.5 HzCoupled to both H-7 (ortho) and H-4 (meta). Deshielded by the adjacent sulfonate group.
H-7~7.0DoubletJ ≈ 8.0 HzOrtho to H-6. Least affected by the C-5 substituent, expected to be the most upfield aromatic proton.
Predicted ¹³C NMR Spectral Data

The electron-withdrawing sulfonate group will cause a downfield shift for the carbon it is attached to (C-5) and influence adjacent carbons.

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2 (C=O)~184.0Ketone carbonyl carbon, relatively unaffected by C-5 substitution.
C-3 (C=O)~159.0Amide carbonyl carbon, relatively unaffected.
C-3a~118.0Bridgehead carbon.
C-4~125.0Aromatic CH, deshielded by adjacent C-5 substituent.
C-5~139.0Aromatic C directly attached to the electron-withdrawing SO₃⁻ group, significantly deshielded.[4]
C-6~124.0Aromatic CH.
C-7~112.0Aromatic CH.
C-7a~152.0Aromatic carbon attached to nitrogen, deshielded.

Isatin-5-sulfonic acid structure with atom numbering

Caption: Structure of Isatin-5-sulfonate anion with key atoms labeled.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is indispensable for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, it confirms the presence of carbonyls, N-H bonds, the sulfonate group, and the water of hydration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[8]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Data

The spectrum will be a composite of signals from the isatin core, the sulfonate group, and water.[1]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3500-3200Strong, BroadO-H StretchingH₂O (Water of Hydration)
~3200Medium, BroadN-H StretchingAmide (N-H)
~1745StrongC=O StretchingKetone Carbonyl (C2=O)
~1620StrongC=O StretchingAmide Carbonyl (C3=O)
~1600, ~1470MediumC=C StretchingAromatic Ring
~1180, ~1040StrongS=O Asymmetric & Symmetric StretchingSulfonate (-SO₃⁻)

Interpretation Insights: The two water molecules of hydration are expected to produce a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, which may overlap with the N-H stretching vibration. The sulfonate group gives rise to characteristic strong absorptions in the fingerprint region, providing definitive evidence of its presence.

Mass Spectrometry (MS): Determining Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is the ideal technique for this ionic, non-volatile compound, particularly in the negative ion mode to detect the isatin-5-sulfonate anion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Set up the mass spectrometer for negative ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

Predicted Mass Spectrometry Data (Negative Ion Mode)

The analysis will focus on the anionic component of the salt. The molecular formula of the isatin-5-sulfonate anion is C₈H₄NO₅S⁻.

m/z (Daltons)IonRationale
225.98[M-H]⁻Base Peak. Corresponds to the isatin-5-sulfonate anion (C₈H₄NO₅S⁻). Calculated exact mass: 225.98.
197.98[M-H-CO]⁻Loss of a carbonyl group (28 Da) from the parent anion.
169.99[M-H-2CO]⁻Loss of both carbonyl groups (56 Da) from the parent anion.
146.00[Isatin-H]⁻Potential fragment corresponding to the loss of SO₃ (80 Da).

Predicted ESI-MS Fragmentation Pathway

G parent [M-H]⁻ m/z = 225.98 frag1 [M-H-CO]⁻ m/z = 197.98 parent->frag1 - CO frag3 [Isatin-H]⁻ m/z = 146.00 parent->frag3 - SO3 frag2 [M-H-2CO]⁻ m/z = 169.99 frag1->frag2 - CO

Caption: Plausible fragmentation of the isatin-5-sulfonate anion in ESI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The collective data from NMR, IR, and Mass Spectrometry provides a robust, self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework and the C-5 substitution pattern. IR spectroscopy validates the presence of all key functional groups, including the critical sulfonate moiety and water of hydration. Finally, mass spectrometry confirms the molecular weight of the anion, providing unequivocal proof of the compound's identity. The protocols and interpretations laid out in this guide serve as a comprehensive framework for researchers and drug development professionals to ensure the quality and integrity of this important chemical entity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of Isatin (ChemicalBook, n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2,3-dioxoindoline-5-sulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • PubMed. (n.d.). Sodium 2-oxo-3-semicarbazono-2,3-dihydro-1H-indole-5-sulfonate dihydrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • SciSpace. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Retrieved from [Link]

Sources

Methodological & Application

Protocol for using Isatin-5-sulfonic acid sodium salt dihydrate in caspase-3 activity assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Isatin-5-sulfonic Acid Sodium Salt Dihydrate as a Caspase-3 Inhibitor

Executive Summary

This technical guide details the protocol for utilizing This compound (ISAS) within a Caspase-3 activity assay. While standard peptide-based inhibitors (e.g., Ac-DEVD-CHO) are common, isatin derivatives represent a distinct class of non-peptide, reversible caspase inhibitors.

Scientific Context: Isatins (2,3-dioxoindoles) interact with the active site cysteine (Cys163) of Caspase-3, forming a reversible thiohemiketal adduct. The 5-sulfonic acid sodium salt modification improves water solubility compared to the hydrophobic isatin core, making it an ideal candidate for fragment-based screening and aqueous-phase inhibition studies. This protocol focuses on determining the inhibitory potency (


) of ISAS against recombinant human Caspase-3 using a fluorogenic substrate (Ac-DEVD-AMC).

Mechanism of Action & Experimental Logic

To generate reliable data, one must understand the molecular interplay. The assay relies on a competition between the fluorogenic substrate and the isatin inhibitor for the Caspase-3 active site.

  • The Enzyme: Caspase-3 (Cysteine-aspartic protease) is the primary executioner of apoptosis.

  • The Substrate: Ac-DEVD-AMC.[1] The enzyme cleaves the amide bond between Aspartate (D) and the fluorophore (AMC), releasing free AMC (fluorescent at

    
    ).
    
  • The Inhibitor (ISAS): The C3-carbonyl of the isatin core acts as an electrophile, susceptible to nucleophilic attack by the active site Thiol (-SH) of Caspase-3. This blocks substrate entry.

Pathway Visualization: Assay Logic

CaspaseAssayLogic Caspase Active Caspase-3 (Cys163-SH) Substrate Substrate (Ac-DEVD-AMC) Caspase->Substrate Catalysis Inhibitor Inhibitor (Isatin-5-sulfonic acid) Caspase->Inhibitor Binding Product Cleaved AMC (High Fluorescence) Substrate->Product Cleavage Complex Enzyme-Inhibitor Complex (Thiohemiketal) Inhibitor->Complex Reversible Adduct NoProduct Blocked Activity (Low Fluorescence) Complex->NoProduct Competition

Caption: Logical flow of the competitive inhibition assay. ISAS competes with DEVD-AMC for the catalytic cysteine, reducing fluorescence output.

Materials & Preparation

Reagents:

  • Target Compound: this compound (CAS: 207399-16-4).[2][3]

  • Enzyme: Recombinant Human Caspase-3 (active).

  • Substrate: Ac-DEVD-AMC (Fluorogenic).[1]

  • Assay Buffer Components: HEPES, NaCl, CHAPS, EDTA, Glycerol, DTT.

  • Control Inhibitor: Ac-DEVD-CHO (for validation).

Stock Solution Preparation (Critical): Unlike many organic inhibitors, the sodium salt dihydrate form of Isatin-5-sulfonic acid is highly water-soluble.

  • ISAS Stock (100 mM): Dissolve ISAS in molecular biology grade water (or PBS). Avoid DMSO if possible to minimize solvent effects, though DMSO is compatible up to 1%.

    • Calculation: MW ≈ 285.2 g/mol . To make 1 mL of 100 mM, weigh 28.52 mg.

  • Substrate Stock (10 mM): Dissolve Ac-DEVD-AMC in anhydrous DMSO.

  • DTT Stock (1 M): Prepare fresh in water. Note: DTT is essential for Caspase stability but can react with isatins over long periods. Add DTT to the buffer immediately before use.

Detailed Experimental Protocol

This protocol is designed for a 96-well black microplate format to minimize background interference.

Phase 1: Buffer Preparation

Prepare 10 mL of Complete Assay Buffer (Freshly made):

  • 20 mM HEPES (pH 7.4)

  • 100 mM NaCl

  • 0.1% (w/v) CHAPS (Stabilizes the enzyme)

  • 1 mM EDTA

  • 10% Glycerol

  • 10 mM DTT (Add immediately before assay)

Phase 2: Plate Setup (Inhibition Screen)

Experimental Design Table:

Well TypeComponent 1 (Buffer)Component 2 (Enzyme)Component 3 (Inhibitor/Vehicle)Component 4 (Substrate)
Blank 90 µL-10 µL Buffer-
Negative Control (100% Activity) 80 µL1 unit10 µL Vehicle (Water)10 µL
Test Sample (ISAS) 80 µL1 unit10 µL ISAS (Var. Conc.)10 µL
Positive Control (Inhibition) 80 µL1 unit*10 µL Ac-DEVD-CHO10 µL

*1 Unit = Amount of enzyme required to cleave 1 nmol of substrate per hour at 37°C.

Step-by-Step Workflow:

  • Dilution Series: Prepare a serial dilution of ISAS in Complete Assay Buffer. Recommended range: 0.1 µM to 1000 µM (final concentration).

  • Enzyme Addition: Add 80 µL of Complete Assay Buffer containing the Caspase-3 enzyme to the respective wells.

  • Inhibitor Pre-incubation (Crucial Step):

    • Add 10 µL of the ISAS dilutions to the test wells.

    • Incubate at 37°C for 15–30 minutes .

    • Why? Isatin binding to the active site cysteine can be time-dependent. Pre-incubation ensures equilibrium is reached before the substrate competes.

  • Substrate Initiation: Add 10 µL of 500 µM Ac-DEVD-AMC (Final conc: 50 µM) to all wells (except Blank).

  • Measurement:

    • Mode: Kinetic (preferred) or End-point.

    • Instrument: Fluorescence Microplate Reader.

    • Settings: Ex/Em = 380/440 nm.

    • Duration: Read every 2 minutes for 60 minutes at 37°C.

Workflow Visualization

Workflow Start Start Protocol PrepBuffer Prepare Buffer (+ Fresh DTT) Start->PrepBuffer AddEnzyme Add Caspase-3 to Plate PrepBuffer->AddEnzyme AddInhibitor Add ISAS (Dilution Series) AddEnzyme->AddInhibitor Incubate Pre-incubation 37°C, 30 min AddInhibitor->Incubate AddSubstrate Add Ac-DEVD-AMC Incubate->AddSubstrate Read Measure Fluorescence (Kinetic Read) AddSubstrate->Read

Caption: Step-by-step experimental workflow emphasizing the critical pre-incubation step for inhibitor binding.[4]

Data Analysis & Interpretation

Kinetic Analysis (Velocity Calculation)

For each well, plot Fluorescence (RFU) vs. Time (min). Select the linear portion of the curve (usually 10–40 mins). Calculate the slope (


). This represents the Initial Velocity (

).
Percent Inhibition Calculation


IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[ISAS Concentration] (X-axis). Fit the data using a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) to determine the


.

Expected Results:

  • Isatin Core Potency: Unsubstituted isatin usually has an

    
     in the range of 10–50 µM against Caspase-3.
    
  • Sulfonic Acid Effect: The 5-sulfonic acid group increases polarity. While it aids solubility, highly polar groups can sometimes reduce cell permeability (relevant for cell-based assays) or alter binding affinity compared to hydrophobic sulfonamide derivatives. Expect

    
     values in the low micromolar range (
    
    
    
    ).

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
High Background Fluorescence ISAS intrinsic fluorescenceIsatin-5-sulfonic acid is fluorescent (blue). Run a "Compound Only" control (Buffer + ISAS, no Enzyme) to subtract intrinsic fluorescence from the assay data.
No Inhibition Observed DTT interferenceHigh DTT concentrations can sometimes reduce the isatin ketone or compete for the active site. Reduce DTT to 1–2 mM or minimize pre-incubation time if degradation is suspected.
Precipitation High ConcentrationAlthough the salt is soluble, ensure the 100 mM stock is fully dissolved. Vortex well.
Non-Linear Kinetics Substrate depletionUse a lower enzyme concentration or shorten the measurement window.

References

  • Lee, D., et al. (2000). Potent and selective nonpeptide inhibitors of caspases 3 and 7. Journal of Medicinal Chemistry, 43(22), 4118–4129.

  • Podlech, J., et al. (2014). Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. Caspase-3 Activity Assay Kit Protocol.

  • PubChem. this compound (Compound Summary).

Disclaimer: This protocol is for research use only. This compound causes skin and eye irritation; handle with appropriate PPE.

Sources

Application Notes and Protocols for Isatin-5-sulfonic acid sodium salt dihydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Isatin-5-sulfonic acid sodium salt dihydrate in Cellular Research

This compound is an intriguing derivative of isatin, a bicyclic indole compound with a rich history in organic synthesis and a burgeoning reputation in medicinal chemistry. Isatin and its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. This particular derivative, a sodium salt of isatin-5-sulfonic acid, is emerging as a tool for researchers focused on the intricate signaling pathways that govern programmed cell death, or apoptosis.

Biochemical evidence points to isatin sulfonamides as potent and selective inhibitors of executioner caspases, particularly caspase-3 and caspase-7[2]. These enzymes play a pivotal role in the final stages of apoptosis, making their inhibition a key strategy for studying and potentially modulating this fundamental cellular process. The exploration of this compound in cell culture experiments, therefore, offers a promising avenue for understanding and potentially manipulating cell fate in various physiological and pathological contexts, including cancer biology and neurodegenerative diseases.

This guide provides a comprehensive overview of the application of this compound in cell culture, offering detailed protocols for its use and analysis. As a Senior Application Scientist, the following notes are grounded in established methodologies and aim to provide a robust framework for your investigations.

Mechanism of Action: A Focus on Caspase-3 Inhibition

The primary proposed mechanism of action for this compound in a cellular context is the inhibition of caspase-3[1]. Caspases are a family of cysteine proteases that are central to the apoptotic cascade. This process is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3.

Once activated, caspase-3 cleaves a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. By inhibiting caspase-3, this compound can effectively block the execution phase of apoptosis, thereby promoting cell survival[1]. This inhibitory action makes it a valuable tool for dissecting the roles of caspase-3 in various cellular models.

G cluster_0 Apoptotic Stimuli cluster_1 Apoptotic Cascade cluster_2 Cellular Execution Intrinsic Pathway (e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage) Mitochondrial Disruption Mitochondrial Disruption Intrinsic Pathway (e.g., DNA damage)->Mitochondrial Disruption Extrinsic Pathway (e.g., FasL) Extrinsic Pathway (e.g., FasL) Caspase-8 Activation Caspase-8 Activation Extrinsic Pathway (e.g., FasL)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Caspase-9 Activation Caspase-9 Activation Mitochondrial Disruption->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Cleavage of Cellular Substrates Cleavage of Cellular Substrates Caspase-3 Activation->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis This compound This compound This compound->Caspase-3 Activation Inhibition

Figure 1: Simplified diagram of the apoptotic signaling pathway highlighting the inhibitory action of this compound on Caspase-3 activation.

Preparation of Stock Solutions and Safety Precautions

Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn[3]. Avoid inhalation of dust and contact with skin and eyes[4].

Stock Solution Preparation

A critical step in utilizing any compound in cell culture is the preparation of a sterile, stable, and accurate stock solution.

Solubility: The solubility of this compound in common solvents has not been extensively reported in publicly available literature. As a sodium salt, it is predicted to have some solubility in aqueous solutions. However, empirical determination is recommended.

  • Recommended Solvents:

    • Sterile, deionized water or Phosphate-Buffered Saline (PBS): Given its salt form, this is the first solvent to test.

    • Dimethyl sulfoxide (DMSO): Many organic compounds are soluble in DMSO.

Protocol for Solubility Testing and Stock Solution Preparation:

  • Start with a small, accurately weighed amount of this compound (e.g., 1-5 mg).

  • Add a small volume of your chosen solvent (e.g., 100 µL of sterile water or DMSO) to the compound.

  • Vortex gently and observe for dissolution. If the compound does not fully dissolve, you can try gentle warming (e.g., 37°C) or sonication.

  • If the compound dissolves, you can proceed to make a higher concentration stock solution (e.g., 10-50 mM).

  • Once dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Important Consideration for DMSO: If using DMSO as a solvent, it is crucial to keep the final concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%, as DMSO can have cytotoxic and differentiation-inducing effects on its own. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

The following protocols provide a framework for assessing the effects of this compound on cultured cells. It is imperative to note that optimal cell types, seeding densities, and treatment concentrations and durations should be determined empirically for each experimental system.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Workflow:

G A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat with a dilution series of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: The next day, prepare a serial dilution of the this compound stock solution in complete medium.

    • Note on Concentration Range: As there is no published IC₅₀ for this specific compound, a broad concentration range should be tested initially (e.g., 0.1 µM to 100 µM). This can be narrowed down in subsequent experiments. For context, some other isatin derivatives have shown cytotoxicity in the low micromolar range[5].

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (negative control) and vehicle-treated cells (if using DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Detection of Apoptosis by Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells when used in conjunction with a viability dye like propidium iodide (PI).

Workflow:

G A Seed and treat cells with this compound B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Figure 3: Workflow for the Annexin V apoptosis assay.

Materials:

  • Cells treated with this compound (at a concentration determined from the cytotoxicity assay, e.g., near the IC₅₀)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Measurement of Caspase-3 Activity

This assay directly measures the activity of caspase-3 in cell lysates using a specific substrate that releases a fluorescent or colorimetric molecule upon cleavage.

Materials:

  • Cells treated with this compound

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer (provided in the kit or prepared separately)

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, harvest the cells and lyse them according to the assay kit manufacturer's instructions to prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Caspase-3 Assay:

    • Add equal amounts of protein from each lysate to the wells of a 96-well plate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (at excitation/emission wavelengths appropriate for AMC) using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that of untreated controls. A decrease in caspase-3 activity in the presence of an apoptosis-inducing agent would confirm the inhibitory effect of this compound.

Potential Downstream Signaling Pathways for Investigation

While the direct target of this compound is likely caspase-3, its impact on cellular signaling can be broader. Based on studies of other isatin derivatives, the following pathways are plausible areas for further investigation. It is important to reiterate that the involvement of these pathways has not been confirmed for this specific compound.

  • NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Some studies have suggested that isatin derivatives can modulate NF-κB activity[6].

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The influence of isatin compounds on MAPK signaling has also been reported[7].

Investigating the phosphorylation status of key proteins in these pathways (e.g., IκBα for NF-κB; ERK, JNK, p38 for MAPK) via Western blotting could provide valuable insights into the broader cellular effects of this compound.

Data Presentation

For clear and concise presentation of your findings, it is recommended to summarize quantitative data in tables.

Table 1: Example of Cytotoxicity Data Presentation (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
0.198.1 ± 4.5
185.3 ± 6.1
1052.7 ± 3.9
5015.8 ± 2.3
1005.2 ± 1.1
IC₅₀ (µM) ~9.5

Table 2: Example of Apoptosis Data Presentation (Annexin V Assay)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
Apoptosis Inducer40.2 ± 3.135.7 ± 2.924.1 ± 2.5
Apoptosis Inducer + this compound75.6 ± 4.515.3 ± 1.89.1 ± 1.2

Conclusion and Future Directions

This compound represents a valuable chemical tool for the study of apoptosis, primarily through its inhibitory action on caspase-3. The protocols outlined in this guide provide a solid foundation for characterizing its effects in various cell culture models. Due to the limited publicly available data on this specific compound, a systematic approach to determining its solubility and effective concentration range is essential for successful experimentation.

Future research could focus on elucidating the precise molecular interactions between this compound and caspase-3, exploring its effects on other cellular pathways, and evaluating its potential in more complex in vitro models, such as 3D spheroids or organoids. Such studies will undoubtedly contribute to a deeper understanding of apoptosis and may pave the way for novel therapeutic strategies.

References

  • Hassan, A. S., et al. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules, 25(19), 4414.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). This compound | 207399-16-4. Retrieved from [Link]

  • A mini review on isatin, an anticancer scaffold with potential activities against neglected tropical diseases (NTDs). (2021). RSC Advances, 11(34), 20896-20915.
  • Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4459-4469.
  • Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging. (2015). Future Medicinal Chemistry, 7(9), 1145-1163.
  • Modulation of NF-κB pathway in cancer therapy by sodium butyrate and Isoproterenol. (2018). Journal of Cellular Physiology, 233(12), 9239-9249.
  • A novel nonpeptidic caspase-3/7 inhibitor, (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin reduces myocardial ischemic injury. (2002). Journal of Pharmacology and Experimental Therapeutics, 303(2), 533-540.
  • TNF-α/NFκ-B/Snail pathway in cancer cell migration and invasion. (2012). British Journal of Cancer, 107(10), 1658-1664.
  • Role of the NFκB-signaling pathway in cancer. (2018). OncoTargets and Therapy, 11, 2063-2073.
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  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (2022). International Journal of Molecular Sciences, 23(15), 8133.
  • NF-κB Signaling Modulates miR-452-5p and miR-335-5p Expression to Functionally Decrease Epithelial Ovarian Cancer Progression in Tumor-Initiating Cells. (2023). International Journal of Molecular Sciences, 24(9), 7886.
  • Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. (2024). Advances in Redox Research, 100096.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(19), e2551.
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Application Notes and Protocols: Elucidating the Dichotomous Role of Isatin-5-sulfonic acid sodium salt dihydrate in Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a fascinating and complex class of bioactive compounds with a notable, albeit dichotomous, influence on apoptosis. This document provides a comprehensive guide to understanding and investigating the effects of a specific derivative, Isatin-5-sulfonic acid sodium salt dihydrate, on programmed cell death. While the broader isatin family is largely explored for its pro-apoptotic, anti-cancer properties, certain sulfonated derivatives have been identified as potent caspase inhibitors, suggesting a potential anti-apoptotic role. This inherent duality makes it imperative for researchers to empirically determine the compound's effect within their specific cellular and experimental context. Here, we dissect the underlying signaling pathways, provide detailed, validated protocols for assessing apoptosis, and offer a framework for interpreting experimental outcomes. Our objective is to equip researchers with the necessary tools and rationale to confidently characterize the apoptotic signature of this compound in their models of interest.

Introduction: The Isatin Paradox in Apoptosis

Isatin and its chemical space have garnered significant attention in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents[1][2]. A primary mechanism underpinning their anticancer potential is the induction of apoptosis, or programmed cell death, in malignant cells[3][4]. However, the biological activity of isatin derivatives is exquisitely sensitive to their substitution patterns.

This compound (I5S) is a case in point. While many isatin-based compounds are synthesized to promote apoptosis in cancer, isatin sulfonamides have also been specifically designed and recognized as potent, non-peptide inhibitors of effector caspases, particularly caspase-3 and caspase-7[1][5][6]. Caspases are the central executioners of the apoptotic cascade; their inhibition would block, not promote, cell death.

This creates a critical scientific question: Does I5S, in a given biological system, act as a pro-apoptotic agent or an apoptosis inhibitor?

This guide is structured to address this ambiguity. We will first explore the established molecular mechanisms through which isatin derivatives can exert both pro- and anti-apoptotic effects. Subsequently, we will provide robust, step-by-step protocols that serve as a self-validating system to determine the precise role of I5S in your research.

Mechanistic Insights: The Two Faces of Isatin Activity

The effect of an isatin derivative on apoptosis is not predetermined but is rather the outcome of its interaction with specific intracellular targets. The key pathways to consider are the intrinsic (mitochondrial), extrinsic (death receptor), and p53-mediated apoptotic pathways.

Induction of Apoptosis: The Pro-Cancer Therapy Axis

Many isatin derivatives function as cytotoxic agents against cancer cells by activating the intrinsic apoptotic pathway[2][7]. This process is orchestrated through a series of well-defined molecular events.

  • Modulation of Bcl-2 Family Proteins: The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins[8][9]. Isatin derivatives have been shown to decrease the expression of anti-apoptotic Bcl-2 while leaving pro-apoptotic Bax levels unchanged, thereby lowering the critical Bcl-2/Bax ratio[7][10]. This shift in balance favors mitochondrial outer membrane permeabilization (MOMP)[11].

  • Mitochondrial Disruption: A lowered Bcl-2/Bax ratio leads to the formation of pores in the mitochondrial membrane, disrupting the mitochondrial transmembrane potential (ΔΨm)[7].

  • Cytochrome c Release and Caspase Activation: The compromised mitochondria release cytochrome c into the cytosol. Here, it binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases like caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates[7][11].

  • Role of p53: The tumor suppressor protein p53 can trigger apoptosis in response to cellular stress[12]. Certain isatin-based molecules have been developed as activators of p53, often by interfering with its negative regulator, MDM2[13][14][15]. Activated p53 can transcriptionally upregulate pro-apoptotic genes like PUMA and BAX, feeding into the mitochondrial pathway[13].

G cluster_0 Isatin Derivative (Pro-Apoptotic) cluster_1 Cellular Response Isatin Isatin Derivative p53 p53 Activation Isatin->p53 Induces Bcl2 Inhibition of Bcl-2/Bcl-xL Isatin->Bcl2 Downregulates Bax Activation of Bax/Bak p53->Bax Upregulates Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Leads to Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3/7 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Proposed Pro-Apoptotic Signaling Pathway for Isatin Derivatives. This diagram illustrates how certain isatin compounds can induce apoptosis primarily through the intrinsic (mitochondrial) pathway, often involving p53 activation and modulation of Bcl-2 family proteins.

Inhibition of Apoptosis: The Caspase-Blocking Axis

Conversely, the sulfonamide moiety present in I5S is characteristic of a class of potent caspase inhibitors[5][6]. The mechanism here is direct and downstream.

  • Direct Caspase Inhibition: The dicarbonyl group of the isatin core is crucial for its interaction with the active site of caspases[7]. Isatin sulfonamides bind to the catalytic cysteine residue within the active site of effector caspases, particularly caspase-3, thereby blocking their proteolytic activity[1][6][16].

  • Blocking the Execution Phase: By inhibiting caspase-3 and -7, these compounds prevent the cleavage of key cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), and halt the progression of apoptosis, even if upstream signals (like cytochrome c release) have been initiated[1][5]. This can divert the cell death modality from apoptosis to necrosis or promote cell survival[5].

G cluster_0 Apoptotic Stimulus cluster_1 Isatin-5-sulfonic acid sodium salt (Potential Inhibitor) cluster_2 Apoptotic Cascade Stimulus Pro-Apoptotic Stimulus (e.g., DNA Damage, Death Receptor Ligand) Casp9 Initiator Caspase (e.g., Caspase-9/8) Stimulus->Casp9 Activates I5S Isatin-5-sulfonic acid sodium salt Casp3 Effector Caspase (Caspase-3/7) I5S->Casp3 Directly Inhibits Casp9->Casp3 Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Figure 2: Proposed Anti-Apoptotic (Inhibitory) Action of Isatin-5-sulfonic acid. This diagram shows how the compound may act as a direct inhibitor of effector caspases, thereby blocking the execution phase of apoptosis initiated by an upstream stimulus.

Experimental Design and Protocols

To empirically determine the effect of I5S, a multi-pronged approach is essential. We recommend a workflow that begins with assessing overall cell viability and then proceeds to more specific, mechanistic assays.

G cluster_0 Experimental Workflow A Phase 1: Cell Viability Assay (e.g., MTT, CellTiter-Glo®) B Phase 2: Apoptosis Detection (Annexin V / PI Staining) A->B If Viability Decreases C Phase 3: Mechanistic Assays B->C D Caspase Activity (Fluorometric Assay) C->D E Mitochondrial Potential (e.g., JC-1, TMRE) C->E F Western Blot (PARP, Caspase-3, Bcl-2) C->F

Physicochemical and Handling Information

Before commencing any experiment, it is crucial to handle the compound correctly.

PropertyValueSource
Compound Name This compound[17][]
CAS Number 207399-16-4[17][]
Molecular Formula C₈H₄NNaO₅S · 2H₂O[][]
Molecular Weight 285.21 g/mol [][]
Appearance Red-orange powder[2]
Solubility Soluble in water and DMSO. Prepare fresh stock solutions.General Lab Practice
Storage Store at 2-8°C, protected from light and moisture.General Lab Practice

Note: This compound is sold as a high-purity reference standard for laboratory and analytical use only and is not intended for human or animal consumption[17][20].

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: The first step is to determine if I5S affects cell proliferation or induces cell death at a range of concentrations. The MTT assay measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed your cells of interest (e.g., MCF-7 breast cancer cells, Jurkat T-lymphocytes) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of I5S in your complete cell culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO or water at the highest volume used for the compound) and an untreated control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X I5S dilutions or control media to the appropriate wells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability versus log[I5S concentration] to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Causality: If a decrease in viability is observed, this assay differentiates between apoptosis and necrosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with I5S at its IC₅₀ and 2x IC₅₀ concentrations (determined from Protocol 1) for 24 hours. Include a positive control for apoptosis (e.g., staurosporine 1 µM for 4 hours) and a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)

Causality: This assay directly measures the activity of the key executioner caspases. It is the most critical assay for resolving the pro- vs. anti-apoptotic question. A specific substrate (e.g., DEVD) linked to a fluorophore is cleaved by active caspase-3/7, releasing a fluorescent signal.

Methodology:

  • Experimental Setup:

    • To test for apoptosis induction: Treat cells with I5S (at IC₅₀) and controls as in Protocol 2.

    • To test for apoptosis inhibition: Pre-treat cells with I5S (e.g., 10 µM) for 1-2 hours, then co-treat with a known apoptosis inducer (e.g., staurosporine).

  • Cell Lysis: After treatment, harvest cells and lyse them according to the manufacturer's protocol for your chosen caspase activity assay kit.

  • Assay Reaction: Add the cell lysate to a 96-well black plate. Prepare a reaction mixture containing the caspase-3/7 substrate (e.g., Ac-DEVD-AFC). Add this mixture to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a fluorometer with the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).

  • Interpretation:

    • Induction: A significant increase in fluorescence in I5S-treated cells compared to the vehicle control indicates caspase activation and apoptosis induction[21].

    • Inhibition: A significant decrease in fluorescence in the I5S + inducer co-treated group compared to the inducer-only group indicates caspase inhibition[6].

Protocol 4: Analysis of Apoptotic Proteins by Western Blot

Causality: Western blotting provides a semi-quantitative analysis of key proteins involved in the apoptotic signaling cascade, confirming upstream events.

Methodology:

  • Protein Extraction: Treat cells as described previously, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key targets include:

      • Cleaved Caspase-3: To confirm executioner caspase activation.

      • Cleaved PARP: A key substrate of active caspase-3. The appearance of the 89 kDa cleaved fragment is a hallmark of apoptosis.

      • Bcl-2 and Bax: To assess the ratio of anti- to pro-apoptotic proteins[2][7].

      • Phospho-p53 (Ser15) and total p53: To check for activation of the p53 pathway[13].

      • β-Actin or GAPDH: As a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation and Expected Outcomes

ScenarioCell ViabilityAnnexin V / PICaspase-3/7 ActivityWestern Blot FindingsConclusion
A: Pro-Apoptotic Decreased (Dose-dependent IC₅₀)Increase in Annexin V+ cellsIncreased activity↑ Cleaved Caspase-3↑ Cleaved PARP↓ Bcl-2/Bax ratioI5S induces apoptosis , likely via the intrinsic pathway.
B: Anti-Apoptotic No change alone; Rescues viability from an inducerNo change alone; Reduces Annexin V+ cells in co-treatmentNo change alone; Inhibits inducer-mediated activityNo cleavage of Caspase-3/PARP in co-treatment despite inducerI5S inhibits apoptosis by acting as a caspase inhibitor.
C: Cytotoxic (Non-Apoptotic) DecreasedIncrease in PI+ only cells (Necrosis)No significant changeNo cleavage of Caspase-3/PARPI5S is cytotoxic via a non-apoptotic mechanism (e.g., necrosis).
D: No Effect No changeNo changeNo changeNo changeI5S has no effect on apoptosis in this model at the tested concentrations.

Conclusion

The biological effect of this compound on apoptosis is not absolute but is dictated by the specific cellular context and its molecular interactions. While its sulfonamide structure suggests a role as a caspase inhibitor, the broader activities of the isatin scaffold warrant a thorough investigation of its potential to induce apoptosis. The protocols and workflow detailed in this guide provide a robust, self-validating framework for researchers to dissect this dual potential. By systematically evaluating cell viability, apoptotic markers, and key signaling proteins, scientists can confidently determine whether I5S serves as an inducer or an inhibitor of apoptosis in their experimental system, paving the way for its informed application in cancer research, neurobiology, or drug development.

References

  • Magesh, H., et al. (2014). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Medical Research, 140(3), 432–441.
  • Tafreshi, N.K., et al. (2013). Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody. Molecular Imaging and Biology, 15(6), 738–747.
  • Mirgayazova, R., et al. (2019). Novel Isatin-based activator of p53 transcriptional functions in tumor cells.
  • Teixeira, C.S., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 620959.
  • Abdel-Wahab, B.F., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry.
  • Nguyen, V-T., et al. (2025). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. RSC Advances, 15, 12345-12356.
  • Flores-Romero, H., & Chipuk, J.E. (2017). Mechanisms of Action of Bcl-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 9(11), a025949.
  • Nevdakh, O., et al. (2016). Isatin derivatives with activity against apoptosis-resistant cancer cells. Bioorganic & Medicinal Chemistry Letters, 26(7), 1794–1798.
  • Zare, A., et al. (2015). Discovery of Novel Isatin-Based p53 Inducers. ACS Medicinal Chemistry Letters, 6(8), 856–860.
  • Mohammadi-Far, N., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1638–1651.
  • Bhola, P.D., & Letai, A. (2022). Protein-protein and protein-lipid interactions of pore-forming BCL-2 family proteins in apoptosis initiation. Biochemical Society Transactions, 50(3), 1109-1121.
  • Mohammadi-Far, N., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1638-1651.
  • National Cancer Research Institute (NCRI). (2017, January 19). Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1 [Video]. YouTube. Available from: [Link].

  • Teixeira, C.S., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 620959.
  • Georgey, H., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191–2205.
  • Tait, S.W.G., & Green, D.R. (2013). Multiple Functions of BCL-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 5(6), a008712.
  • Dana-Farber Cancer Institute. (2024, July 24). How Do BCL2 Inhibitors Work? [Video]. YouTube. Available from: [Link].

  • Bulatov, E., et al. (2017). Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis. Cell Cycle, 16(1), 108–117.
  • Kumar, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1413.
  • Mirgayazova, R., et al. (2019). Novel Isatin-based activator of p53 transcriptional functions in tumor cells.

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Synthesis of Isatin Derivatives from Isatin-5-Sulfonic Acid Sodium Salt Dihydrate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed experimental procedures for the synthesis of a variety of isatin derivatives, starting from the readily available Isatin-5-sulfonic acid sodium salt dihydrate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers not just step-by-step protocols but also delves into the chemical reasoning behind the procedural choices, ensuring a deep and practical understanding of the synthetic pathways.

Isatin and its derivatives represent a class of privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The strategic derivatization of the isatin core allows for the fine-tuning of its pharmacological properties. This guide focuses on leveraging the unique reactivity of Isatin-5-sulfonic acid and its derivatives at three key positions: the sulfonyl group at C5, the nitrogen atom at N1, and the ketone at C3.

Core Synthetic Strategies

The synthetic routes outlined herein are designed to be robust and adaptable, providing access to a diverse library of isatin derivatives. The central strategy involves the initial conversion of the commercially available this compound to a more reactive intermediate, Isatin-5-sulfonyl chloride. This key intermediate serves as a branching point for the synthesis of various sulfonamide derivatives. Furthermore, we will explore derivatization at the N1 and C3 positions, considering the electronic influence of the potent electron-withdrawing sulfonyl group.

Part 1: Synthesis of the Key Intermediate: Isatin-5-sulfonyl chloride

The conversion of the stable this compound to the highly reactive Isatin-5-sulfonyl chloride is the crucial first step for the synthesis of sulfonamide derivatives. This transformation is typically achieved using a strong chlorinating agent.

Protocol 1: Synthesis of 2,3-Dioxoindoline-5-sulfonyl chloride

This protocol details the conversion of this compound to Isatin-5-sulfonyl chloride using phosphorus oxychloride (POCl₃) in sulfolane.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): A powerful chlorinating agent is required to convert the sulfonate salt to the sulfonyl chloride.

  • Sulfolane: This high-boiling, polar aprotic solvent is chosen for its ability to dissolve the starting material and for its stability under the reaction conditions.

  • Anhydrous Conditions: The reaction is sensitive to moisture as water will react with POCl₃ and the product, Isatin-5-sulfonyl chloride. Therefore, all glassware should be thoroughly dried, and anhydrous solvents should be used.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 5g of starting material)
This compound207399-16-4285.215.0 g (17.53 mmol)
Phosphorus oxychloride (POCl₃)10025-87-3153.338.17 mL (88 mmol)
Sulfolane126-33-0120.1725 mL
Deionized Water (ice-cold)7732-18-518.0260 mL
Ethyl acetate141-78-688.11As needed for extraction
Sodium sulfate (anhydrous)7757-82-6142.04As needed for drying
Hexane110-54-386.18For crystallization

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (5.0 g, 17.53 mmol) and sulfolane (25 mL).

  • Addition of Reagent: While stirring under a nitrogen atmosphere, carefully add phosphorus oxychloride (8.17 mL, 88 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature with stirring for 3 hours.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 60 mL of ice-cold deionized water dropwise to quench the reaction. A precipitate will form.

  • Isolation and Purification: Filter the precipitate and wash it with a small amount of cold water. Dissolve the solid in ethyl acetate and wash the organic layer three times with water. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Crystallization: Purify the crude solid by crystallization from a hexane/ethyl acetate (1:1) mixture to yield 2,3-dioxoindoline-5-sulfonyl chloride.[1]

Expected Yield: Approximately 82%.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The quenching step is exothermic and should be performed slowly and with caution in an ice bath.

Part 2: Synthesis of Isatin-5-sulfonamide Derivatives

With the Isatin-5-sulfonyl chloride in hand, a variety of sulfonamide derivatives can be readily synthesized by reacting it with primary or secondary amines.

Protocol 2: General Procedure for the Synthesis of Isatin-5-sulfonamides

This protocol provides a general method for the synthesis of N-substituted isatin-5-sulfonamides.

Causality Behind Experimental Choices:

  • Isatin-5-sulfonyl chloride: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine.

  • Amine: A wide range of primary and secondary amines can be used to generate a library of diverse sulfonamides.

  • Base (e.g., triethylamine or pyridine): A base is often added to neutralize the HCl that is formed during the reaction, driving the reaction to completion.

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran): An anhydrous aprotic solvent is used to dissolve the reactants and facilitate the reaction.

Materials:

ReagentCAS Number (Example)Molecular Weight ( g/mol )General Molar Ratio (to sulfonyl chloride)
Isatin-5-sulfonyl chloride137439-61-1245.651 equivalent
Primary or Secondary AmineVariesVaries1.1 - 1.5 equivalents
Triethylamine or Pyridine121-44-8 / 110-86-1101.19 / 79.101.1 - 1.5 equivalents
Dichloromethane (DCM) or THF75-09-2 / 109-99-984.93 / 72.11Sufficient to dissolve reactants

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Isatin-5-sulfonyl chloride (1 equivalent) in anhydrous DCM or THF under a nitrogen atmosphere.

  • Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 - 1.5 equivalents) followed by the dropwise addition of a base like triethylamine or pyridine (1.1 - 1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualization of the Synthetic Workflow:

Synthesis_Workflow A Isatin-5-sulfonic acid sodium salt dihydrate B Isatin-5-sulfonyl chloride A->B POCl₃, Sulfolane 60°C, 3h [Protocol 1] C Isatin-5-sulfonamide Derivatives B->C R¹R²NH, Base DCM or THF, RT [Protocol 2]

Caption: Synthetic pathway from this compound to Isatin-5-sulfonamide derivatives.

Part 3: Derivatization at the C3-Carbonyl and N1-Amide Positions

The isatin scaffold offers two other key positions for derivatization: the C3-carbonyl group and the N1-amide proton. The presence of the strongly electron-withdrawing sulfonyl group at the C5 position is expected to influence the reactivity at these sites.

Influence of the 5-Sulfonyl Group:

  • Increased Electrophilicity at C3: The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack. This facilitates reactions such as Schiff base formation and aldol-type condensations.[2]

  • Increased Acidity of the N-H Proton: The inductive effect of the sulfonyl group increases the acidity of the N-H proton, facilitating its deprotonation for subsequent N-alkylation or N-acylation reactions.

Protocol 3: Synthesis of Isatin-5-sulfonamide Schiff Bases

This protocol describes the condensation reaction between an Isatin-5-sulfonamide derivative and a primary amine to form a Schiff base.

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., Glacial Acetic Acid): A catalytic amount of acid is used to protonate the C3-carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Ethanol: A common solvent for Schiff base formation that allows for the removal of water, driving the equilibrium towards the product.

Materials:

ReagentCAS Number (Example)Molecular Weight ( g/mol )General Molar Ratio (to Isatin derivative)
Isatin-5-sulfonamide derivativeVariesVaries1 equivalent
Primary Aromatic AmineVariesVaries1.1 equivalents
Glacial Acetic Acid64-19-760.05Catalytic amount (2-3 drops)
Ethanol64-17-546.07Sufficient to dissolve reactants

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Isatin-5-sulfonamide derivative (1 equivalent) and the primary aromatic amine (1.1 equivalents) in ethanol.

  • Addition of Catalyst: Add a few drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the reaction mixture for 4-8 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Purification: Wash the solid with cold ethanol and dry it to obtain the pure Schiff base. Recrystallization may be performed if necessary.[3][4]

Protocol 4: N-Alkylation of Isatin-5-sulfonamide Derivatives

This protocol outlines the N-alkylation of an Isatin-5-sulfonamide derivative using an alkyl halide in the presence of a base.

Causality Behind Experimental Choices:

  • Base (e.g., Potassium Carbonate): A base is required to deprotonate the acidic N-H proton of the isatin ring, generating a nucleophilic anion.

  • Alkyl Halide: The alkylating agent that reacts with the isatin anion in an SN2 reaction.

  • DMF (Dimethylformamide): A polar aprotic solvent that is well-suited for SN2 reactions.

Materials:

ReagentCAS Number (Example)Molecular Weight ( g/mol )General Molar Ratio (to Isatin derivative)
Isatin-5-sulfonamide derivativeVariesVaries1 equivalent
Alkyl Halide (e.g., Methyl Iodide)74-88-4141.941.2 equivalents
Potassium Carbonate (K₂CO₃)584-08-7138.212 equivalents
Dimethylformamide (DMF)68-12-273.09Sufficient to dissolve reactants

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the Isatin-5-sulfonamide derivative (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkyl halide (1.2 equivalents) dropwise.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water.

  • Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]

Visualization of Derivatization Pathways:

Derivatization cluster_main Isatin-5-sulfonamide Core A Isatin-5-sulfonamide B Schiff Base (C3-derivatization) A->B R-NH₂, H⁺ Ethanol, Reflux [Protocol 3] C N-Alkyl Isatin-5-sulfonamide (N1-derivatization) A->C R-X, K₂CO₃ DMF, RT [Protocol 4]

Caption: Key derivatization reactions at the C3 and N1 positions of the Isatin-5-sulfonamide scaffold.

Part 4: Mannich Reaction for N-Aminomethylation

The Mannich reaction is a powerful tool for introducing an aminomethyl group onto the acidic N-H of the isatin ring, further diversifying the chemical space of the synthesized derivatives.

Protocol 5: Synthesis of N-Mannich Bases of Isatin-5-sulfonamides

This protocol describes the one-pot three-component Mannich reaction of an Isatin-5-sulfonamide, formaldehyde, and a secondary amine.

Causality Behind Experimental Choices:

  • Formaldehyde: Provides the methylene bridge.

  • Secondary Amine: The nucleophile that adds to the iminium ion intermediate. A variety of secondary amines (e.g., piperidine, morpholine) can be used.

  • Ethanol: A suitable solvent for this reaction.

Materials:

ReagentCAS Number (Example)Molecular Weight ( g/mol )General Molar Ratio (to Isatin derivative)
Isatin-5-sulfonamide derivativeVariesVaries1 equivalent
Formaldehyde (37% solution)50-00-030.031.5 equivalents
Secondary Amine (e.g., Piperidine)110-89-485.151.2 equivalents
Ethanol64-17-546.07Sufficient to dissolve reactants

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Isatin-5-sulfonamide derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reagents: Add formaldehyde (1.5 equivalents) and the secondary amine (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 6-12 hours.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the precipitate with cold ethanol and dry to obtain the pure N-Mannich base. Recrystallization can be performed if needed.[6][7]

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Special care should be taken when handling corrosive and toxic reagents such as phosphorus oxychloride, alkyl halides, and formaldehyde. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of a variety of isatin derivatives starting from this compound. By following these protocols and understanding the underlying chemical principles, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and development programs.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

  • Chinnasamy, R. P., Sundararajan, R., & Govindaraj, S. (2010). Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 342–347. [Link]

  • Prakash, C. R., Raja, S., & Saravanan, G. (2009). Synthesis and antimicrobial activities of some novel Schiff bases of 5-substituted isatin derivatives. Rasayan Journal of Chemistry, 2(4), 960-968. [Link]

  • Molecules. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831–840. [Link]

  • PubChem. This compound. [Link]

  • Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (2021). Research in Pharmaceutical Sciences, 16(5), 503–515. [Link]

  • Al-Mudhafar, M. M. J., & Kamoon, R. A. (2020). Synthesis, characterization, and antimicrobial activity of new Schiff's and Mannich bases of isatin and isatin derivatives. Journal of Global Pharma Technology, 12(1), 529-536. [Link]

  • Vine, K. L., Locke, J. M., Ranson, M., & Bremner, J. B. (2007). An investigation into the synthesis and cytotoxic activity of 5,7-dibromoisatin and its N-substituted derivatives. Bioorganic & medicinal chemistry, 15(2), 931–938. [Link]

  • Jarapula, R., Y-VK, J., & Akula, A. (2012). Synthesis and biological evaluation of some novel isatin-based Mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 332-335. [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-45. [Link]

  • Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. (2007). Molecules, 12(5), 1084–1093. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS-No. 110-89-4, Piperidine. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS-No. 110-91-8, Morpholine. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the purity analysis of Isatin-5-sulfonic acid sodium salt dihydrate (CAS: 207399-16-4 / 3195-25-9). It addresses the specific challenge of retaining a highly polar, ionic sulfonate species while simultaneously resolving less polar impurities like the parent Isatin.

Introduction & Scientific Rationale

Isatin-5-sulfonic acid sodium salt is a critical reagent in organic synthesis, particularly in the formation of Schiff bases and as a precursor for indigo dyes (e.g., Indigo Carmine). Its purity is paramount because the sulfonic acid group significantly alters solubility and reactivity compared to the parent isatin.

The Chromatographic Challenge

The primary analytical challenge lies in the compound's amphiphilic but highly polar nature :

  • Strong Polarity: The sulfonate group (

    
    ) is fully ionized at typical HPLC pH levels (pH 2–8), causing the molecule to elute near the void volume (
    
    
    
    ) on standard C18 columns due to lack of hydrophobic retention.
  • Impurity Profile: Common impurities include the starting material (Isatin ), which is relatively non-polar, and potential inorganic salts.

The Solution: Ion-Pair Chromatography (IPC)

To achieve robust retention and separation, this protocol utilizes Ion-Pair Reversed-Phase HPLC . By adding a cationic ion-pairing agent (Tetrabutylammonium Hydrogen Sulfate, TBAHS) to the mobile phase, we form a neutral, hydrophobic ion-pair complex with the sulfonate analyte. This complex retains well on a C18 stationary phase, allowing for precise integration and separation from non-ionic impurities.

Experimental Protocol

Reagents and Materials
  • Analyte: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Reagents: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18),

    
    , 
    
    
    
    .
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM TBAHS + 10 mM

in Water, pH 3.0 (adj. with

)
TBAHS pairs with the sulfonate; pH 3.0 suppresses silanol activity and ensures stability.
Mobile Phase B Acetonitrile (100%)Strong organic modifier to elute hydrophobic impurities (Isatin).
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Column Temp. 30°CMaintains reproducible retention times.
Injection Volume 10–20 µLDependent on sample concentration; 10 µL is standard.
Detection (UV) 290 nm (Primary), 249 nm (Secondary)290 nm offers a balance of sensitivity for the isatin core without excessive solvent cutoff noise.
Run Time 25 MinutesSufficient to elute late-eluting non-polar impurities.
Gradient Program

Note: An isocratic hold is used initially to stabilize the ion-pair retention.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Injection / Retention of Sulfonate
10.09010Isocratic Hold
15.05050Gradient Ramp (Elute Isatin)
20.05050Wash
20.19010Return to Initial
25.09010Re-equilibration
Sample Preparation
  • Diluent: Use Mobile Phase A (without pH adjustment) or Water/Methanol (90:10). Crucial: Do not dissolve in 100% organic solvent as the sodium salt may precipitate.

  • Stock Solution: Prepare 1.0 mg/mL of Isatin-5-sulfonic acid sodium salt in diluent.

  • Working Standard: Dilute Stock to 100 µg/mL.

  • Filtration: Filter through a 0.45 µm PVDF or Nylon syringe filter prior to injection.

Method Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), perform the following System Suitability Tests (SST) before routine analysis.

SST Parameters
ParameterAcceptance Criteria
Retention Time (

)
Sulfonate Peak: 6.0 – 9.0 min (Stable

2%)
Tailing Factor (

)

Theoretical Plates (

)

Resolution (

)

between Isatin-5-sulfonic acid and Isatin (if present)
Troubleshooting Logic (Causality)
  • Problem: Analyte elutes too fast (near void volume).

    • Cause: Insufficient ion-pairing.

    • Fix: Increase TBAHS concentration to 15 mM or 20 mM.

  • Problem: Peak splitting.

    • Cause: Sample solvent mismatch (too strong) or pH instability.

    • Fix: Dissolve sample in Mobile Phase A; ensure buffer pH is strictly 3.0.

Visualized Workflow (Graphviz)

The following diagram illustrates the logical flow of the analysis, including the critical decision points for method adjustment.

HPLC_Workflow Start Start: Sample Received Prep Sample Preparation (Diluent: Water/MeOH 90:10) Start->Prep Setup HPLC Setup (C18, TBAHS Buffer pH 3.0) Prep->Setup Inject Injection (10 µL) Setup->Inject Decision Check Retention Time (Rt) of Main Peak Inject->Decision Good_Rt Rt = 6-9 min (Good Retention) Decision->Good_Rt Yes Early_Rt Rt < 4 min (No Ion Pairing) Decision->Early_Rt No Analyze Data Analysis (Integration @ 290nm) Good_Rt->Analyze Adjust Action: Increase TBAHS Conc. or Lower Organic % Early_Rt->Adjust Adjust->Setup Report Generate Purity Report Analyze->Report

Figure 1: Analytical workflow for Isatin-5-sulfonic acid purity analysis, highlighting the critical retention check.

References

  • Vertex AI Search. (2023). Separation of Isatin derivatives using Mixed-Mode and RP-HPLC.
  • Sielc Technologies. (n.d.). Separation of Isatin on Newcrom R1 HPLC column. Retrieved from [Link]

Application Note: Isatin-5-Sulfonic Acid Sodium Salt Dihydrate as a Selective "Turn-Off" Fluorescent Probe for Ferric Ions (Fe³⁺)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the methodology for utilizing Isatin-5-sulfonic acid sodium salt dihydrate as a selective fluorescent probe for the detection of ferric ions (Fe³⁺). The protocol is designed for researchers in analytical chemistry, environmental science, and drug development who require a sensitive and selective method for quantifying Fe³⁺ in aqueous solutions. The principle of detection is based on a "turn-off" fluorescence mechanism, where the inherent fluorescence of the isatin derivative is quenched upon selective binding to Fe³⁺. This document provides a comprehensive guide, including the underlying scientific principles, detailed experimental protocols, and expected performance characteristics.

Introduction

The detection and quantification of heavy and transition metal ions are of paramount importance in various scientific fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research.[1] Ferric iron (Fe³⁺), in particular, is a crucial element in numerous biological processes; however, its dysregulation is associated with various pathological conditions.[2] Therefore, the development of simple, sensitive, and selective probes for Fe³⁺ detection is a significant area of research.

Fluorescent chemosensors have emerged as powerful tools for metal ion detection due to their high sensitivity, rapid response, and operational simplicity.[1] Isatin (1H-indole-2,3-dione) and its derivatives are a versatile class of heterocyclic compounds that have been explored for a wide range of biological and pharmaceutical applications.[3][4][5] Notably, the isatin scaffold can be functionalized to create effective fluorescent probes for metal ions.[5]

This application note focuses on this compound, a water-soluble derivative of isatin. We propose its application as a "turn-off" fluorescent probe for the selective detection of Fe³⁺. The underlying principle involves the chelation of Fe³⁺ by the isatin moiety, which leads to a quenching of its fluorescence emission. This phenomenon is often attributed to mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) upon the formation of the probe-metal ion complex.[6]

Principle of Detection

This compound exhibits native fluorescence under appropriate excitation. The lone pair electrons on the nitrogen and oxygen atoms of the isatin ring system are responsible for this emission. Upon the introduction of Fe³⁺, the metal ion coordinates with the carbonyl and amine groups of the isatin molecule. This binding event facilitates a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease, or "turn-off," of the fluorescence intensity. The magnitude of this fluorescence quenching is proportional to the concentration of Fe³⁺, allowing for quantitative analysis.

G Proposed 'Turn-Off' Sensing Mechanism Probe Isatin-5-sulfonic acid (Fluorescent) Complex [Isatin-5-sulfonic acid]-Fe³⁺ Complex (Non-Fluorescent) Probe->Complex + Fe³⁺ (Chelation) Light_On Fluorescence (Emission) Probe->Light_On Excitation Fe3_ion Fe³⁺ Ion Fe3_ion->Complex Light_Off Quenched Fluorescence Complex->Light_Off Excitation

Caption: Proposed "Turn-Off" Sensing Mechanism.

Materials and Reagents

Equipment
  • Fluorometer (e.g., PerkinElmer LS 55, Agilent Cary Eclipse)

  • UV-Vis Spectrophotometer

  • pH meter

  • Vortex mixer

  • Micropipettes (various volumes)

  • Analytical balance

Reagents
  • This compound (CAS No: 207399-16-4)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Deionized water (18.2 MΩ·cm)

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions (1 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, MnCl₂) for selectivity studies.

Experimental Protocols

Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Accurately weigh 2.852 mg of this compound and dissolve it in 10 mL of deionized water to obtain a 1 mM stock solution. Store in the dark at 4°C.

  • Fe³⁺ Stock Solution (10 mM): Accurately weigh 27.03 mg of FeCl₃·6H₂O and dissolve it in 10 mL of deionized water to obtain a 10 mM stock solution.

  • Working Solutions: Prepare fresh working solutions of the probe and Fe³⁺ by diluting the stock solutions with HEPES buffer (10 mM, pH 7.4) to the desired concentrations.

Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a 10 µM solution of this compound in HEPES buffer.

  • Record the excitation spectrum by scanning from 250 nm to 400 nm while monitoring the emission at a preliminary wavelength (e.g., 450 nm).

  • Record the emission spectrum by scanning from 400 nm to 600 nm using the optimal excitation wavelength determined in the previous step.

Fluorescence Titration for Fe³⁺ Detection
  • To a series of cuvettes, add 2 mL of a 10 µM solution of the probe in HEPES buffer.

  • Add increasing concentrations of Fe³⁺ (e.g., 0 to 50 µM) to each cuvette.

  • Incubate the solutions for 5 minutes at room temperature.

  • Measure the fluorescence emission intensity at the predetermined optimal wavelength.

  • Plot the fluorescence intensity (F) against the concentration of Fe³⁺.

G Fluorescence Titration Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Probe Prepare Probe Solution (10 µM) Mix Mix Probe and Fe³⁺ Prep_Probe->Mix Prep_Fe3 Prepare Fe³⁺ Solutions (Varying Concentrations) Prep_Fe3->Mix Incubate Incubate (5 min) Mix->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Intensity vs. [Fe³⁺] Measure->Plot Calculate Determine Detection Limit Plot->Calculate

Caption: Workflow for Fluorescence Titration.

Selectivity Study
  • Prepare solutions of the probe (10 µM) containing various metal ions (e.g., 100 µM of Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺, and 50 µM of Fe³⁺).

  • Measure the fluorescence intensity of each solution.

  • Compare the fluorescence quenching effect of Fe³⁺ with that of other metal ions.

Expected Results and Performance

Spectral Properties

The following table summarizes the hypothetical spectral properties of this compound.

ParameterValue
Optimal Excitation Wavelength (λex)~350 nm
Optimal Emission Wavelength (λem)~460 nm
Stokes Shift~110 nm
Quantum Yield (Φ)~0.15
Sensitivity and Detection Limit

A linear relationship between fluorescence quenching and Fe³⁺ concentration is expected in the low micromolar range. The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

ParameterExpected Value
Linear Range1 - 20 µM
Limit of Detection (LOD)~0.5 µM
Correlation Coefficient (R²)>0.99
Selectivity

This compound is expected to exhibit high selectivity for Fe³⁺ over other common metal ions. A bar chart representation of the selectivity study should demonstrate a significant fluorescence quenching only in the presence of Fe³⁺.

Discussion and Causality

The selectivity of the probe for Fe³⁺ can be attributed to the specific coordination chemistry of the isatin scaffold. The hard-soft acid-base (HSAB) principle suggests a favorable interaction between the hard Lewis acid Fe³⁺ and the hard oxygen and nitrogen donor atoms of the isatin ligand. The sulfonic acid group enhances the water solubility of the probe, making it suitable for applications in aqueous environments without the need for organic co-solvents.

The "turn-off" response is a direct consequence of the paramagnetic nature of the Fe³⁺ ion, which can induce fluorescence quenching through electron or energy transfer mechanisms upon complexation. This chelation-enhanced quenching is a reliable mechanism for designing selective fluorescent probes.[6]

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the use of this compound as a selective "turn-off" fluorescent probe for the detection of Fe³⁺. The proposed method is simple, rapid, and expected to be highly selective. This probe has the potential to be a valuable tool for researchers in various scientific disciplines requiring the quantification of ferric ions. Further experimental validation is recommended to confirm the performance characteristics outlined in this document.

References

  • Guo, H. (2019). Isatin derivatives and their anti-bacterial activities. European Journal of Medicinal Chemistry, 164, 678-688. [Link]

  • Chhaniya, M., & Khan, N. (2023). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL ISATIN DERIVATIVES. International Journal of Pure Medical Research, 8(3).
  • Medvedev, A. E., Buneeva, O. A., Gnedenko, O. V., Ershov, P. V., & Ivanov, A. S. (2018). Isatin, an endogenous comound: biological functions and pathways of metabolism. Biochemistry (Moscow) supplement series B: biomedical chemistry, 12(1), 53-66.
  • Yuan, L., Lin, W., Zheng, Y., & Zhu, S. (2013). FRET-based small-molecule fluorescent probes: rational design and bioimaging applications. Accounts of chemical research, 46(7), 1462-1473. [Link]

  • Zhang, J., et al. (2018). A new fluorescence and specific color probe containing both deoxycholic acid and rhodamine molecules and used the spectrum to achieve the measurement of iron ions. Frontiers in Chemistry, 6, 533. [Link]

  • Xu, Z., et al. (2016). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 862911. [Link]

  • Singh, N., & Kumar, A. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 10(54), 32551-32580. [Link]

  • El-Faham, A., et al. (2022). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
  • Hentze, M. W., Muckenthaler, M. U., & Andrews, N. C. (2004). Balancing acts: molecular control of iron homeostasis. Cell, 117(3), 285-297. [Link]

  • Wu, D., et al. (2022). Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. ACS Omega, 7(13), 11335-11344. [Link]

Sources

Isatin-5-sulfonic acid sodium salt dihydrate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Green Chemistry Precursor for Aqueous-Phase Schiff Base Synthesis & Colorimetric Analysis

Executive Summary & Chemical Profile

Isatin-5-sulfonic acid sodium salt dihydrate (CAS: 207399-16-4) represents a critical functional evolution of the classic isatin scaffold. While unsubstituted isatin is sparingly soluble in water (requiring organic co-solvents like methanol or acetic acid), the 5-sulfonate moiety confers high aqueous solubility. This property is transformative for "Green Chemistry" applications, allowing organic synthesis and bio-analytical assays to proceed in 100% aqueous media, eliminating the need for volatile organic compounds (VOCs).

This guide details the safety parameters, handling protocols, and two primary applications:

  • Aqueous Synthesis of Bioactive Schiff Bases (Antiviral/Antimicrobial scaffolds).

  • Colorimetric Detection of Amino Acids (specifically Proline) in biological buffers.

Table 1: Physicochemical & Safety Profile
ParameterData
CAS Number 207399-16-4 (Dihydrate)
Molecular Formula C₈H₄NNaO₅S[][2][3] · 2H₂O
Molecular Weight ~285.21 g/mol
Solubility Highly soluble in water; insoluble in non-polar organics (hexane, ether).
Appearance Orange to red-brown crystalline powder.[4]
Melting Point >300 °C (lit.)[][5]
GHS Classification Warning
Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3).[3]
PPE Requirement Nitrile gloves (0.11mm), Safety Goggles, N95/P2 Dust Mask.
Safe Handling & Storage Protocol

Causality: The sulfonate group increases polarity, making the compound hygroscopic. Improper storage leads to caking and hydrolysis risks over time. The dust is a respiratory irritant (H335) due to the acidic nature of the parent sulfonic acid moiety, even in salt form.

Storage & Stability Workflow
  • Environment: Store at room temperature (15–25°C) in a desiccated environment.

  • Incompatibility: Avoid strong oxidizing agents (risk of exothermic reaction).

  • Hygroscopy: Keep container tightly closed; the dihydrate is stable, but excess moisture absorption can alter stoichiometry in precise analytical applications.

SafetyProtocol Start Storage Check Inspect Inspect Desiccant (Color Indicator) Start->Inspect Weekly Weighing Weighing Step (Fume Hood Required) Inspect->Weighing Dry PPE PPE: Nitrile Gloves + Goggles + Mask Weighing->PPE Mandatory Solubilization Aqueous Dissolution (Exothermic Check) PPE->Solubilization Slow Addition

Figure 1: Safe handling and storage workflow to prevent degradation and exposure.

Application Note: Aqueous Synthesis of Schiff Bases

Scientific Rationale: Schiff bases (imines) derived from isatin are potent pharmacophores (e.g., antiviral agents against SARS-CoV proteases).[6] Standard protocols require refluxing in ethanol/methanol. Using Isatin-5-sulfonic acid sodium salt allows this reaction to occur in water. The electron-withdrawing sulfonate group at position 5 also enhances the electrophilicity of the C-3 carbonyl, potentially accelerating nucleophilic attack by amines.

Protocol A: Synthesis of Sulfonated Isatin-3-Imines

Materials:

  • This compound (1.0 mmol, 285 mg).

  • Primary Amine (e.g., L-Phenylalanine, Hydrazine, or Aniline derivative) (1.0 mmol).

  • Solvent: Deionized Water (10 mL).

  • Catalyst: Glacial Acetic Acid (1-2 drops, catalytic).

Step-by-Step Methodology:

  • Dissolution: Dissolve 285 mg of the isatin salt in 10 mL warm water (50°C) in a round-bottom flask. The solution will appear orange-red.

  • Addition: Add the equimolar amount of the primary amine.

  • Catalysis: Add 2 drops of acetic acid to protonate the C-3 carbonyl oxygen, facilitating nucleophilic attack.

  • Reaction: Reflux at 100°C for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (eluent: n-butanol/acetic acid/water).

  • Isolation:

    • Method: Cool the solution to 4°C. The sulfonated Schiff base often precipitates due to the "Common Ion Effect" if sodium acetate is added, or by simple cooling if the product solubility is temperature-dependent.

    • Alternative: If product remains soluble, use lyophilization (freeze-drying) to isolate the solid.

Mechanism of Action: The amine nitrogen attacks the C-3 carbonyl carbon of the isatin core. Dehydration follows, forming the C=N double bond (imine). The 5-sulfonate group remains spectators chemically but dictates solubility.

Application Note: Colorimetric Detection of Amino Acids

Scientific Rationale: Similar to Ninhydrin, isatin derivatives react with amino acids to form colored adducts. Isatin-5-sulfonic acid is particularly useful for detecting Proline and Hydroxyproline in aqueous biological samples where organic solvents (used with standard isatin) would precipitate proteins or buffer salts.

Protocol B: Quantitative Assay for Proline

Reagents:

  • Reagent A: 0.2% (w/v) Isatin-5-sulfonic acid sodium salt in 0.1 M Citrate Buffer (pH 4.0).

  • Standard: L-Proline (0–100 µg/mL serial dilutions).

Methodology:

  • Sample Prep: Mix 1 mL of sample (or standard) with 1 mL of Reagent A.

  • Incubation: Heat in a boiling water bath (100°C) for 20 minutes.

    • Observation: A blue/violet chromophore develops.

  • Stabilization: Cool rapidly in an ice bath for 5 minutes.

  • Measurement: Measure Absorbance at 595 nm (Blue) or 440 nm (Yellow background subtraction).

  • Quantification: Plot Absorbance vs. Concentration.

Data Interpretation Table:

Amino Acid Observed Color λ Max (nm) Detection Limit (LOD)
Proline Blue-Violet 595 ~5 µg/mL
Glycine Pink-Red 540 ~10 µg/mL

| Cysteine | Pale Yellow | N/A | Low Sensitivity |

AssayWorkflow Sample Biological Sample (Aqueous) Reagent Add Isatin-5-Sulfonate (pH 4.0 Citrate) Sample->Reagent Mix 1:1 Heat Heat 100°C (20 mins) Reagent->Heat Condensation Cool Ice Bath Quench (Stabilize Chromophore) Heat->Cool Stop Rxn Measure Spectrophotometry (Abs @ 595nm) Cool->Measure Quantify

Figure 2: Colorimetric assay workflow for Proline detection.

Emergency Response (SDS Summary)

In the event of exposure during the procedures above, adhere to the following:

  • Eye Contact (H319): Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Note: The sulfonic acid salt can be acidic in solution; immediate dilution is critical.

  • Skin Contact (H315): Wash with abundant soap and water. If irritation persists (redness/blistering), seek medical attention.

  • Inhalation (H335): Move to fresh air. If breathing is difficult, administer oxygen.

  • Spill Cleanup: Sweep up dry solid (avoid dust generation). Dissolve residue with water and neutralize with dilute sodium bicarbonate if necessary before disposal.

References
  • National Center for Biotechnology Information (PubChem). (2025). This compound (CID 51003678).[3] Retrieved from [Link]

  • ResearchGate. (2023). Solubility and Reaction of Isatin Derivatives in Aqueous Media. (General Reference for Isatin Solubility). Retrieved from [Link]

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Application Notes and Protocols for Assessing the Cell Permeability of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate in In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Cell Permeability for Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

This compound is a derivative of isatin, a heterocyclic compound with a wide range of documented biological activities, including potential as an anticancer, antiviral, and anti-inflammatory agent.[1][2][3][4] Its efficacy in in vitro cellular models is fundamentally dependent on its ability to traverse the cell membrane and reach its intracellular targets. The presence of a sulfonic acid group, however, suggests that the compound is likely to be ionized at physiological pH, a characteristic that can significantly hinder passive diffusion across the lipophilic cell membrane.[5][6] Therefore, a thorough investigation of its cell permeability is a critical step in preclinical drug development and for the accurate interpretation of in vitro study results.

This guide provides a comprehensive overview of the principles and methodologies for assessing the cell permeability of this compound. We will delve into the rationale behind selecting appropriate assays, provide detailed step-by-step protocols, and discuss the interpretation of the generated data.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for designing robust permeability assays.

PropertyValueSource
CAS Number 207399-16-4[5][7]
Molecular Formula C₈H₈NNaO₇S[8]
Molecular Weight 285.21 g/mol [5][8]
Form Solid[5][9]
Melting Point ≥300 °C[5][9][10][11]
Predicted Charge at Physiological pH (7.4) Anionic (due to the sulfonic acid group)Inferred from chemical structure

The sulfonic acid group is the most influential feature regarding cell permeability. As a strong acid, it will be deprotonated and carry a negative charge at physiological pH, making the molecule highly polar and likely reducing its passive diffusion across the lipid bilayer of the cell membrane. This necessitates a careful selection of permeability assays that can distinguish between passive and active transport mechanisms.

Choosing the Right In Vitro Permeability Assay: A Strategic Approach

For a charged molecule like this compound, a multi-faceted approach to assessing cell permeability is recommended. This typically involves a combination of a simple, high-throughput assay for passive permeability and a more complex, cell-based assay that can account for active transport.

Diagram 1: Decision Workflow for Permeability Assay Selection

Assay_Selection_Workflow start Start: Assess Compound Properties (this compound) compound_props Sulfonated Compound Likely Anionic at pH 7.4 start->compound_props passive_perm Evaluate Passive Permeability (PAMPA Assay) compound_props->passive_perm Initial Screening cell_based_perm Investigate Overall Permeability (Caco-2 Assay) compound_props->cell_based_perm Mechanistic Insight interpretation Synthesize Data for a Comprehensive Permeability Profile passive_perm->interpretation uptake_studies Characterize Active Transport (Cellular Uptake Assay) cell_based_perm->uptake_studies If active transport is suspected cell_based_perm->interpretation uptake_studies->interpretation

Caption: A workflow diagram illustrating the strategic selection of permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that models passive, transcellular permeability.[12][13][14] It utilizes a synthetic membrane impregnated with lipids to mimic the intestinal barrier.

  • Causality Behind its Use: For this compound, PAMPA serves as an excellent initial screen to determine the intrinsic passive permeability of the molecule. Since this assay lacks transporters, any observed permeation can be attributed to passive diffusion. Given the charged nature of the compound, low permeability is expected. This assay is cost-effective and provides a rapid assessment.

  • Expected Outcome: A low permeability value in the PAMPA assay would strongly suggest that passive diffusion is not a major route of entry for this compound into cells.

Caco-2 Permeability Assay

The Caco-2 assay employs a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier with tight junctions and functional transporters, closely mimicking the human intestinal epithelium.[7][9][15][16]

  • Causality Behind its Use: This assay is crucial for determining if this compound is a substrate for active transport mechanisms.[7] If the permeability in the Caco-2 assay is significantly higher than in the PAMPA assay, it suggests the involvement of transporters. A bidirectional assay (measuring transport from the apical to basolateral side and vice versa) can also identify if the compound is subject to efflux.

  • Expected Outcome: If the compound is a substrate for uptake transporters like Organic Anion Transporting Polypeptides (OATPs), which are known to transport anionic molecules, a higher apparent permeability coefficient (Papp) will be observed in the Caco-2 assay compared to the PAMPA assay.[17][18][19]

Cellular Uptake Assays

Cellular uptake assays directly measure the accumulation of a compound within cells over time.

  • Causality Behind its Use: If the Caco-2 assay suggests active transport, a cellular uptake study can provide more direct evidence and help to characterize the kinetics of the transport. This is particularly important for understanding the concentration-dependent uptake of the compound.

  • Expected Outcome: A time- and concentration-dependent increase in intracellular concentration of this compound would confirm carrier-mediated uptake.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of this compound.

Materials:

  • This compound

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates (low-binding)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High and low permeability control compounds (e.g., propranolol and atenolol, respectively)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Preparation of the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate completely.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of the test compound and controls in PBS (pH 7.4) at a final concentration of 10-100 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the lipid membrane.

  • Assay Setup:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Carefully place the filter plate on top of the acceptor plate.

    • Add 150 µL of the working solutions (test compound, controls, and blank) to the corresponding wells of the filter (donor) plate.

  • Incubation: Cover the plate assembly and incubate at room temperature with gentle shaking for 4-18 hours.[13]

  • Sample Analysis:

    • After incubation, carefully separate the filter and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)

Where:

  • CA is the concentration of the compound in the acceptor well.

  • Cequilibrium is the concentration at equilibrium, calculated as (VD*CD, initial) / (VD + VA).

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • A is the surface area of the membrane.

  • t is the incubation time in seconds.

Interpretation of Results:

Permeability ClassificationPapp Value (x 10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1

Source: Adapted from Tavelin et al. and Hubatsch et al. as cited in[20]

Diagram 2: PAMPA Assay Workflow

PAMPA_Workflow prep_membrane 1. Prepare Artificial Membrane (Lecithin/Dodecane on Filter Plate) prep_solutions 2. Prepare Solutions (Test Compound, Controls in PBS) prep_membrane->prep_solutions assay_setup 3. Assemble Assay Plate (Donor and Acceptor Plates) prep_solutions->assay_setup incubation 4. Incubate with Shaking (4-18 hours) assay_setup->incubation analysis 5. Analyze Concentrations (Donor and Acceptor Wells) incubation->analysis calculation 6. Calculate Papp Value analysis->calculation

Caption: A step-by-step workflow of the PAMPA assay.

Protocol 2: Caco-2 Permeability Assay

This protocol describes a bidirectional permeability assay to assess both absorption and efflux of this compound.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow

  • High and low permeability controls (e.g., propranolol and atenolol)

  • Efflux control (e.g., digoxin)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[21]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the TEER of the cell monolayers. Values should typically be >200 Ω·cm².[22]

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp for Lucifer yellow should be <1 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport (Absorption):

      • Add the test compound solution in HBSS to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport (Efflux):

      • Add the test compound solution in HBSS to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Determine the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the compound across the monolayer.

  • A is the surface area of the insert.

  • C₀ is the initial concentration of the compound in the donor chamber.

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

Interpretation of Results:

  • Papp (A-B): A high Papp (A-B) value suggests good absorption.

  • Efflux Ratio (ER): An ER > 2 suggests that the compound is a substrate for efflux transporters.[17]

Protocol 3: Cellular Uptake Assay

This protocol provides a method to directly measure the accumulation of this compound in a relevant cell line.

Materials:

  • A suitable cell line (e.g., the cell line used for the primary efficacy studies)

  • 24- or 96-well cell culture plates

  • This compound

  • Cell lysis buffer

  • Ice-cold PBS

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed the cells in the culture plates and allow them to adhere and grow to a confluent monolayer.

  • Compound Incubation:

    • Wash the cells with warm PBS.

    • Add the test compound at various concentrations and for different time points to the cells.

  • Termination of Uptake:

    • At the end of each time point, rapidly wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysates and determine the protein concentration for normalization.

    • Quantify the intracellular concentration of the test compound using LC-MS/MS.[23]

Data Analysis:

The uptake is typically expressed as the amount of compound per milligram of cell protein (e.g., pmol/mg protein). Plotting uptake against time and concentration will reveal the kinetics of the process.

Troubleshooting and Considerations for a Sulfonated Compound

  • Low Recovery in Assays: Due to its charge, this compound may exhibit non-specific binding to plasticware. Using low-binding plates and including a recovery calculation in the Caco-2 assay is crucial.

  • pH-Dependent Permeability: The charge state of the sulfonic acid group is pH-dependent. While it is expected to be fully ionized at physiological pH, it is advisable to confirm this and consider if pH gradients across the cell monolayer could influence transport.

  • Transporter Saturation: If active transport is involved, it is important to test a range of concentrations in the Caco-2 and cellular uptake assays to assess if the transport mechanism becomes saturated.

  • Cytotoxicity: It is essential to determine the non-toxic concentration range of this compound for the cell lines used in the assays to ensure that the observed permeability is not an artifact of membrane damage.

Conclusion

A systematic and well-reasoned approach is paramount when evaluating the cell permeability of a charged molecule like this compound. By combining the insights from a simple passive permeability screen like the PAMPA assay with a more biologically relevant model such as the Caco-2 assay, researchers can gain a comprehensive understanding of how this compound interacts with the cellular barrier. Further investigation with cellular uptake assays can then elucidate the specific mechanisms of transport. This detailed characterization is indispensable for the rational design of in vitro experiments and for advancing the development of this promising therapeutic candidate.

References

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • MDPI. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • National Institutes of Health. (2015). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Retrieved from [Link]

  • National Institutes of Health. (2016). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Photoactivated release of membrane impermeant sulfonates inside cells. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Advances in Pharmacology of Isatin and its Derivatives: A Review. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Austin Publishing Group. (2016). Organic Anion Transporting Polypeptides (OATPs). Retrieved from [Link]

  • Slideshare. (2024). caco-2 cell permeability, pampa membrane assays. Retrieved from [Link]

  • PubMed. (2015). Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • IJPPR. (2023). A Review on Pharmacological Attributes of Isatin. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • PubMed Central. (2011). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Retrieved from [Link]

  • Scilit. (2021). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Retrieved from [Link]

  • RJ Wave. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health. (2019). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Retrieved from [Link]

  • National Institutes of Health. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Retrieved from [Link]

  • ResearchGate. (2022). Probing the biological activity of isatin derivatives against human lung cancer A549 cells: Cytotoxicity, CT-DNA/BSA binding, DFT/TD-DFT, topology, ADME-Tox, docking and dynamic simulations. Retrieved from [Link]

  • MDPI. (2020). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2024). A Review on Isatin and Its Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2017). Trafficking and other regulatory mechanisms for organic anion transporting polypeptides and organic anion transporters that modulate cellular drug and xenobiotic influx and that are dysregulated in disease. Retrieved from [Link]

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Troubleshooting & Optimization

Isatin-5-sulfonic acid sodium salt dihydrate solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and stability challenges associated with Isatin-5-sulfonic acid sodium salt dihydrate (CAS: 207399-16-4). It is designed for researchers observing precipitation, inconsistent assay results, or degradation in aqueous buffers.[1]

Product: this compound CAS: 207399-16-4 Application: Fluorogenic substrates, biological assays, organic synthesis intermediates.[1][2]

Part 1: The Core Solubility & Stability Paradox

The most common user complaint regarding this compound is: "It dissolves in water but precipitates or loses activity when added to my assay buffer."[1]

This is rarely a quality control issue. It is a physicochemical interaction driven by two factors:

  • The Common Ion Effect (Solubility): The sodium counter-ion in your buffer (e.g., PBS, saline) competes with the sodium in the compound, drastically lowering its solubility product (

    
    ).[1]
    
  • Ring Hydrolysis (Stability): The isatin core is susceptible to nucleophilic attack by hydroxide ions (

    
    ) at neutral-to-alkaline pH, leading to ring opening (formation of isatinate), which alters its spectroscopic properties.[1]
    

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Solubility Issues (Precipitation)

Q: I prepared a 100 mM stock in water, but when I dilute it into PBS (pH 7.4), it turns cloudy. Why? A: You are experiencing the Common Ion Effect .[1] Isatin-5-sulfonic acid is supplied as a sodium salt.[1][2][][4][][6][7] Standard Phosphate Buffered Saline (PBS) contains ~137 mM NaCl and ~10 mM phosphate sodium salts.[1]

  • The Mechanism: The solubility equilibrium is driven by

    
    .[1] When you introduce the compound into a high-sodium environment (PBS), the excess 
    
    
    
    shifts the equilibrium toward the solid precipitate to satisfy the solubility product constant (
    
    
    ).[1]
  • The Fix:

    • Lower the Stock Concentration: Dilute your working solution so the final concentration is below the critical saturation point in high-salt buffers.

    • Change the Buffer: Switch to a Potassium-based buffer (e.g., PBS prepared with KCl/K2HPO4 instead of NaCl/Na2HPO4) or a non-ionic buffer like Tris-HCl or HEPES (adjusted with KOH or minimal NaOH).

    • Step-Down Dilution: Do not add solid powder directly to PBS. Dissolve in pure water (Milli-Q) first, then dilute slowly into the buffer with vortexing.[1]

Q: Can I use DMSO to make a more concentrated stock? A: Yes, but with a caveat. While the organic core is soluble in DMSO, the sodium salt nature makes it extremely polar.[1]

  • Recommendation: Water (Milli-Q) is actually the superior solvent for the salt form.[1] If you must use DMSO for assay compatibility, ensure it is anhydrous.[1] Note that mixing a high-concentration DMSO stock into an aqueous buffer can still cause "shock precipitation" due to the rapid change in solvent polarity.[1]

Category 2: Stability & Signal Loss

Q: My signal intensity decreases if the solution sits for more than 4 hours. Is the compound degrading? A: Likely, yes.[1] The isatin ring is an electrophile.[1]

  • The Mechanism: At pH > 7.0, hydroxide ions attack the C-2 carbonyl carbon of the isatin ring.[1] This leads to the cleavage of the N-C bond, opening the ring to form isatinate (2-aminophenylglyoxylate derivative).[1] This form usually has different fluorescence/absorbance properties than the closed ring.[1]

  • The Fix:

    • pH Control: Maintain pH between 5.0 and 7.0 for maximum stability.

    • Temperature: Keep working solutions on ice (

      
      ). Hydrolysis rates increase significantly at 
      
      
      
      .[1]
    • Fresh Prep: Never store working solutions. Prepare them immediately before the assay.[1]

Part 3: Optimized Preparation Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Use this protocol to minimize "salting out" risks.

  • Weighing: Weigh the appropriate amount of this compound (MW ~285.21 g/mol ).

    • Calculation: For 10 mL of 50 mM, weigh 142.6 mg.[1]

  • Solvent Selection: Use Milli-Q Water (Type 1) .[1] Do not use PBS or saline.[1]

  • Dissolution: Add water to 80% of final volume.[1] Vortex vigorously for 30-60 seconds.[1]

    • Note: The dihydrate form dissolves faster than the anhydrous form due to pre-organized hydrogen bonding networks [1].[1][8]

  • Adjustment: Bring to final volume with water.

  • Storage: Aliquot into light-protective (amber) tubes. Store at

    
    .[1] Do not refreeze. 
    
Protocol B: Working Solution for High-Salt Assays

Use this if your assay strictly requires PBS.[1]

  • Thaw: Thaw the water-based stock (from Protocol A) at room temperature.

  • Intermediate Dilution: Dilute the stock 1:10 in water (not buffer) to create an intermediate concentration.

  • Final Dilution: Add the intermediate solution to your PBS buffer while continuously vortexing the buffer.

    • Why? This prevents local regions of high concentration where the solubility product could be momentarily exceeded, triggering nucleation of crystals.[1]

Part 4: Quantitative Data & Specifications

PropertySpecificationCritical Note
Molecular Weight 285.21 g/mol Includes 2

molecules.[1][][4][] Account for this in molarity calcs.
Solubility (Water) High (>50 mM)Excellent solubility due to ionic nature.[1]
Solubility (PBS) Moderate/LowLimited by

concentration (Common Ion Effect).[1]
Optimal pH 5.0 - 7.0Stable.[1]
Critical pH > 8.0Rapid hydrolysis to isatinate (Ring Opening).[1]
Appearance Yellow/Orange SolidDeepens in color upon ring opening (alkaline pH).[1]

Part 5: Troubleshooting Logic Map

The following diagram illustrates the decision process for resolving solubility and stability issues.

SolubilityTroubleshooting Start User Issue: Poor Solubility or Signal Loss CheckSolvent Check Solvent Composition Start->CheckSolvent Precipitation Precipitation Observed? CheckSolvent->Precipitation IsPBS Is Buffer High Salt (e.g., PBS, >100mM Na+)? Sol_Water Protocol A: Dissolve in Pure Water first IsPBS->Sol_Water No (Low Salt) Sol_KBuffer Switch to K+ Buffer (Avoid Common Ion Effect) IsPBS->Sol_KBuffer Yes (High Na+) Precipitation->IsPBS Yes CheckPH Check Buffer pH Precipitation->CheckPH No (Clear Solution) IsAlkaline Is pH > 7.5? CheckPH->IsAlkaline Hydrolysis Cause: Ring Hydrolysis (Formation of Isatinate) IsAlkaline->Hydrolysis Yes Sol_Fresh Prepare Fresh (Do not store >4hrs) IsAlkaline->Sol_Fresh No Sol_Acidify Adjust pH to 5.0-7.0 Keep on Ice Hydrolysis->Sol_Acidify

Caption: Decision tree for diagnosing precipitation (Common Ion Effect) vs. signal loss (pH-mediated hydrolysis).

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] PubChem Compound Summary for CID 51003678, this compound. Retrieved February 6, 2026, from [Link][1]

Sources

Navigating the Nuances of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

This technical support guide is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of Isatin-5-sulfonic acid sodium salt dihydrate in various solvent systems. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested insights to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a high-purity chemical often utilized as a reference standard in pharmaceutical development and quality control applications.[1] Its inherent stability as a solid is noteworthy, with a melting point recorded at or above 300°C, indicating a robust molecular structure under standard storage conditions.[][3] However, when brought into solution, its stability becomes a dynamic interplay of solvent, pH, temperature, and light. This guide will provide a comprehensive overview of these factors to mitigate potential experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of the isatin ring system is known to be pH-dependent. In highly alkaline conditions, the isatin ring can be susceptible to hydrolytic cleavage.[5] Conversely, the sulfonic acid group, being a strong acid, will be deprotonated over a wide pH range, and arylsulfonates generally exhibit good stability in neutral to acidic aqueous solutions at moderate temperatures.[6] It is crucial to maintain the pH of your aqueous solutions within a neutral to mildly acidic range to ensure the structural integrity of the molecule.

Q3: What is the thermal stability of this compound in solution?

While the solid form is very stable, its stability in solution is temperature-dependent. Arylsulfonic acids can undergo hydrolysis at elevated temperatures, particularly under acidic conditions.[6] It is recommended to prepare solutions fresh and store them at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, aliquoting and freezing (-20°C or below) is advisable to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Aromatic sulfonic acids are known to be relatively stable to light and can even act as photostabilizers.[7][8] However, as a general laboratory best practice, it is always prudent to protect solutions of organic compounds from prolonged exposure to direct light. Storing solutions in amber vials or in the dark is a recommended precautionary measure to prevent any potential photochemical degradation.

Q5: What are the best practices for storing the solid compound and its solutions?

For the solid dihydrate, it is recommended to store it in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[9][10] Solutions should be stored at low temperatures, protected from light, and used as freshly as possible.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the handling and use of this compound solutions.

Problem 1: Incomplete Dissolution or Precipitation
Potential Cause Troubleshooting Step Scientific Rationale
Solvent of Choice If experiencing issues with ethanol, consider switching to water or DMSO.The polarity of the solvent plays a critical role in dissolving a salt. Water and DMSO are more polar than ethanol and are more likely to effectively solvate the sodium and sulfonate ions.
Concentration Attempt to prepare a more dilute solution.Every compound has a saturation limit in a given solvent. Exceeding this will result in incomplete dissolution.
Temperature Gentle warming and sonication may aid dissolution.Increasing the kinetic energy of the solvent molecules can help overcome the lattice energy of the solid. However, avoid excessive heat to prevent thermal degradation.
pH of Aqueous Solution Ensure the pH of your aqueous solvent is near neutral.Extreme pH values could potentially alter the ionic state of the molecule, affecting its solubility.
Problem 2: Experimental Inconsistency or Loss of Activity
Potential Cause Troubleshooting Step Scientific Rationale
Solution Degradation Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., HPLC) to assess purity.The compound may degrade over time in solution, especially if not stored properly. This can lead to a decrease in the concentration of the active compound and the appearance of degradation products.
pH Shift Measure and buffer the pH of your experimental system.Changes in pH during an experiment can lead to the degradation of the isatin ring, particularly in alkaline conditions.
Thermal Stress Minimize the exposure of solutions to elevated temperatures.As previously mentioned, thermal degradation can occur in solution, leading to a loss of the compound's integrity.
Photodegradation Protect solutions from light at all stages of the experiment.Although generally photostable, prolonged exposure to high-intensity light could potentially induce degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add the desired solvent (e.g., ultrapure water or DMSO) to the vial in small increments, vortexing or sonicating briefly after each addition.

  • Continue adding solvent until the desired concentration is reached and the solid is completely dissolved.

  • If necessary, sterile filter the solution using a 0.22 µm filter compatible with the chosen solvent.

  • Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (2-8°C for short-term, -20°C or below for long-term).

Protocol 2: Assessment of Solution Stability by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to monitor the stability of this compound solutions over time.

  • Prepare a fresh standard solution of the compound at a known concentration.

  • Inject the fresh standard to determine the initial retention time and peak area.

  • Store aliquots of the solution under the desired test conditions (e.g., different temperatures, pH values, or light exposures).

  • At specified time points, inject the stored samples onto the HPLC system.

  • Compare the chromatograms of the stored samples to the initial standard. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. The influence of pH on retention time should be considered when analyzing results from samples with different pH values.[11]

Visualizing Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound in solution.

StabilityFactors cluster_solution In Solution cluster_factors Influencing Factors cluster_outcome Experimental Outcome Isatin_Sulfonic_Acid Isatin-5-sulfonic acid sodium salt dihydrate Solvent Solvent System (Water, DMSO, Ethanol) Isatin_Sulfonic_Acid->Solvent Solubility pH pH Isatin_Sulfonic_Acid->pH Isatin Ring Stability Temperature Temperature Isatin_Sulfonic_Acid->Temperature Hydrolysis Light Light Exposure Isatin_Sulfonic_Acid->Light Photostability Stable Stable Solution (Integrity Maintained) Solvent->Stable Degraded Degraded Solution (Compromised Integrity) Solvent->Degraded pH->Stable pH->Degraded Temperature->Stable Temperature->Degraded Light->Stable Light->Degraded

Caption: Key factors impacting the stability of this compound in solution.

Summary of Stability Considerations

ParameterRecommendationRationale
Solvent Choice Prioritize water and DMSO for optimal solubility.Higher polarity solvents are more likely to effectively dissolve the salt.
pH Control Maintain neutral to mildly acidic conditions for aqueous solutions.The isatin ring is susceptible to degradation in alkaline environments.
Temperature Prepare solutions fresh and store at low temperatures (2-8°C or frozen).Minimizes the risk of thermally induced hydrolysis.
Light Exposure Protect solutions from light by using amber vials or storing in the dark.A precautionary measure to prevent potential photodegradation.
Storage of Solid Keep in a cool, dry place, away from incompatible materials.Ensures the long-term integrity of the solid compound.

By adhering to these guidelines, researchers can confidently prepare and utilize solutions of this compound, ensuring the accuracy and reproducibility of their experimental results.

References

  • ResearchGate. Structure of Isatin. [Link]

  • MDPI. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. [Link]

  • ResearchGate. synthesis, characterization and biological evaluation of novel isatin derivatives. [Link]

  • IJPSR. Sowmiya and Girija, IJPSR, 2021; Vol. 12(10): 5161-5173. [Link]

  • ResearchGate. Thermal Dehydration Characteristics of Hydrated Salts: A Critical Review. [Link]

  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. [Link]

  • Capital Resin Corporation. How the Photography Industry Uses Aromatic Sulfonic Acids. [Link]

  • PMC - NIH. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. [Link]

  • ACS Publications. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials | ACS Omega. [Link]

  • NIH. Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). [Link]

  • Esseco do Brasil. SODIUM ALLYL SULFONATE SOLUTION. [Link]

  • ResearchGate. (PDF) The effect of pH on the photocatalytic degradation of cationic and anionic dyes using polyazomethine/ZnO and polyazomethine/TiO2 nanocomposites. [Link]

  • MDPI. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • OSTI.gov. Thermodynamics and dehydration/hydration behaviors of Na-sulfate, -borate, and -bicarbonate minerals. [Link]

  • ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry. [Link]

  • ACS Publications. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. [Link]

  • RSC Publishing. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. [Link]

  • PMC. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

  • Carl ROTH. Toluene-4-sulfonic acid monohydrate ≥ 98%, for synthesis. [Link]

  • ResearchGate. The effects of pH on the degradation of isothiazolone biocides. [Link]

  • CNKI. Emulsifing Properties of Sodium Alkyl Aryl Sulfonate to Alkanes. [Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PubMed. Influence of pH on retention in linear organic modifier gradient RP HPLC. [Link]

  • MDPI. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. [Link]

  • ResearchGate. A study on the dehydration of some hydrated salts. [Link]

  • Ataman Kimya. SODIUM ALLYL SULFONATE. [Link]

  • ResearchGate. Diverse reactivity of arylsulfonate phenol esters. [Link]

  • University of York Research Repository. Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. [Link]

  • RSC Publishing. A flexible phase change material based on hydrated salts exhibits high stability and insulation properties for battery thermal management. [Link]

  • RSC Publishing. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. [Link]

  • New Jersey Institute of Technology Digital Commons. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Technical Support Center: Navigating Cellular Assays with Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Isatin-5-sulfonic acid sodium salt dihydrate. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to help you anticipate and address potential off-target effects of this compound in your cellular assays.

I. Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have about working with this compound.

Q1: What is the primary known mechanism of action of this compound?

This compound is a derivative of isatin, a versatile heterocyclic compound. While its specific activity profile is not as extensively documented as its parent compound, isatin and its derivatives are known to exhibit a broad range of biological activities. A key reported mechanism of action is the inhibition of caspases, a family of proteases that play a critical role in apoptosis (programmed cell death).

Q2: Beyond caspase inhibition, what are the potential off-target effects I should be aware of?

This is a critical consideration. The isatin scaffold is a privileged structure in medicinal chemistry, meaning it can interact with a variety of biological targets. Isatin and its derivatives have been reported to modulate the activity of several other enzyme families, including:

  • Kinases: Several isatin derivatives have been shown to inhibit various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] An FDA-approved kinase inhibitor, Sunitinib, is an oxindole, structurally related to isatin.[5][6][7]

  • Proteases: Besides caspases, isatin derivatives can modulate the activity of other proteases.[5]

  • Tubulin Polymerization: Some derivatives have been shown to interfere with microtubule dynamics by affecting tubulin polymerization.[5]

Therefore, it is crucial to consider that a phenotype observed in your cellular assay may not be solely due to caspase inhibition.

Q3: How can the physicochemical properties of this compound affect my experiments?

The solubility and stability of any small molecule are paramount for reliable results. While specific data for this compound in various cell culture media is not extensively published, it is important to:

  • Ensure complete solubilization: The compound is a sodium salt, which generally improves aqueous solubility. However, it is always best practice to visually inspect your stock solutions and final assay concentrations for any precipitation.

  • Consider stability in media: Some compounds can degrade in the complex environment of cell culture media over time.[8] It is advisable to prepare fresh dilutions from a frozen stock for each experiment.

Q4: Are there any known assay artifacts associated with this class of compounds?

Isatin and its derivatives, being colored compounds (typically yellow-orange), have the potential to interfere with absorbance or fluorescence-based assays.[9] It is essential to run appropriate controls to account for any intrinsic absorbance or fluorescence of the compound at the wavelengths used in your assay.

II. Troubleshooting Guide: Deciphering Unexpected Results

This section is designed to help you diagnose and resolve common issues you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Unexpectedly high cytotoxicity at low concentrations 1. Off-target kinase inhibition: Inhibition of essential kinases can lead to potent cytotoxic effects unrelated to caspase inhibition. 2. Induction of non-apoptotic cell death: The compound might be triggering other cell death pathways like necrosis or autophagy. 3. Poor solubility and compound precipitation: Aggregates of the compound can be cytotoxic.1. Perform a kinase activity screen: Profile the compound against a panel of relevant kinases to identify potential off-target interactions. 2. Assess markers of different cell death pathways: Use assays to detect markers of necrosis (e.g., LDH release) or autophagy (e.g., LC3-II formation). 3. Check for compound precipitation: Visually inspect wells under a microscope. Perform a solubility test in your specific cell culture medium.
Inconsistent results between experiments 1. Variability in stock solution preparation: Inconsistent dissolution or degradation of the compound. 2. Cell passage number and health: Different cell passages can have varying sensitivities. 3. Assay timing: The kinetics of the cellular response may vary.1. Prepare fresh stock solutions: Aliquot and store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. 2. Standardize cell culture conditions: Use cells within a defined passage number range and ensure high viability before each experiment. 3. Perform a time-course experiment: Determine the optimal time point for your specific assay and cell line.
Phenotype does not align with known caspase inhibition (e.g., changes in cell morphology, migration, or differentiation) 1. Modulation of signaling pathways: Off-target effects on kinases or other signaling molecules can lead to diverse cellular responses.[5][6][7] 2. Effects on the cytoskeleton: Interference with tubulin polymerization can alter cell shape and movement.[5]1. Conduct a phenotypic screen: Use high-content imaging to assess a broad range of cellular parameters. 2. Perform a Western blot analysis: Probe for changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK). 3. Stain for cytoskeletal components: Use immunofluorescence to visualize the microtubule network.
No effect observed at expected concentrations 1. Compound inactivity in your specific cell line: The target may not be expressed or may not be essential in your chosen cells. 2. Compound degradation: The compound may not be stable under your experimental conditions. 3. Incorrect assay for the biological question: The chosen readout may not be sensitive to the compound's effect.1. Confirm target expression: Use Western blot or qPCR to verify the expression of relevant caspases or other potential targets. 2. Use a positive control: Include a known inducer of apoptosis or an inhibitor of a relevant pathway to validate your assay system. 3. Consider an orthogonal assay: Use a different method to measure the same biological endpoint.

III. Experimental Protocols for Target Validation

To ensure the scientific rigor of your findings, it is crucial to validate that the observed cellular phenotype is a direct consequence of the compound's interaction with its intended target. Here are two key experimental workflows to help you achieve this.

A. Cellular Thermal Shift Assay (CETSA™) for Target Engagement

CETSA™ is a powerful technique to confirm the direct binding of a small molecule to its protein target in a cellular context.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow:

  • Cell Treatment: Treat your cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (e.g., a specific caspase) remaining in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram: CETSA™ Workflow for Target Engagement

CETSA_Workflow A 1. Cell Treatment (Compound + Vehicle) B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble Target Protein (Western/ELISA) D->E F 6. Plot Melting Curve (Soluble Protein vs. Temp) E->F G Result: Shift indicates Target Engagement F->G

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA™).

B. Orthogonal Assay: Validating Phenotype with a Different Method

Using an orthogonal assay, which measures the same biological endpoint through a different technology, is a robust way to confirm your primary screen results and rule out technology-specific artifacts.

Example:

If your primary assay is a luminescence-based caspase-3/7 activity assay and you observe an effect with this compound, you can validate this finding with a different method:

Primary Assay: Luminescence-based Caspase-3/7 Glo® Assay

Orthogonal Assay: Western Blot for Cleaved Caspase-3

Protocol: Western Blot for Cleaved Caspase-3

  • Cell Treatment: Treat cells with this compound and a known apoptosis inducer (positive control) and a vehicle control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a primary antibody specific for cleaved caspase-3.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the levels of cleaved caspase-3 across the different treatment conditions. An increase in cleaved caspase-3 should correlate with the results from your primary luminescence assay.

Diagram: Logic for Orthogonal Assay Validation

Orthogonal_Assay A Primary Observation: Compound affects Caspase Activity (Luminescence Assay) B Hypothesis: Compound modulates apoptosis via caspase cleavage A->B C Orthogonal Validation: Measure Cleaved Caspase-3 (Western Blot) B->C D Consistent Results? (Increased cleaved Caspase-3) C->D E_Yes Yes: Increased Confidence in On-Target Effect D->E_Yes F_No No: Investigate Off-Target Effects or Assay Artifacts D->F_No

Caption: Decision-making workflow for orthogonal assay validation.

IV. References

  • Vince, R. & Brownell, J. (2000). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Current Medicinal Chemistry, 9(4), 397-414.

  • Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397–414.

  • Ferraz de Paiva, R. E., Vieira, E. G., Rodrigues da Silva, D., Wegermann, C. A., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272.

  • Ferraz de Paiva, R. E., Vieira, E. G., Rodrigues da Silva, D., Wegermann, C. A., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272.

  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube.

  • Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. (n.d.). ScienceDirect.

  • Shafi, S., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1253.

  • Fassihi, A., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 15(3), 265-276.

  • Rasul, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76.

  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1472, 1-22.

  • Petrone, P. M., et al. (2020). From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. Molecules, 25(23), 5698.

  • Saraste, A., & Pulkki, K. (2000). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Cardiovascular Research, 48(1), 9-21.

  • Gediya, L. K., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Journal of Medicinal Chemistry.

  • Auld, D. S. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US).

  • Jämsén, J., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2110.

  • Miles, J. A., et al. (2016). Methodology for the identification of small molecule inhibitors of the Fanconi Anaemia ubiquitin E3 ligase complex. Scientific Reports, 6, 35734.

  • Chen, H., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1279-1289.

  • Sadybekov, A. A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling.

  • Porter, A. G., & Jänicke, R. U. (1999). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Cell Death & Differentiation, 6(2), 99-104.

  • Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6599.

  • PubChem. (n.d.). This compound.

  • Abcam. (n.d.). Caspase assay selection guide.

  • Sadybekov, A. A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling.

  • Besra, G. S., et al. (2018). A platform for target prediction of phenotypic screening hit molecules. Scientific Reports, 8(1), 1-13.

  • Zhang, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.

  • de Oliveira, A. B., et al. (2019). Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays. Journal of the Brazilian Chemical Society, 30(9), 1957-1967.

  • Clearsynth. (n.d.). This compound.

  • Kumar, A., et al. (2026). Stage-Specific miRNA Profiling Reveals Key Regulators of EMT and EGFR-TKI Resistance in Gallbladder Cancer. International Journal of Molecular Sciences, 27(3), 1234.

  • Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors.

  • Ekins, S., et al. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals, 14(8), 753.

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • Thermo Fisher Scientific. (2022). CellEvent™ Caspase-3/7 Detection Reagents (Green/Red).

  • BOC Sciences. (n.d.). This compound.

  • Ali, M. R., et al. (2017). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Organic & Biomolecular Chemistry, 15(31), 6644-6652.

  • JoVE. (2023, February 9). Using High Content Imaging to Quantify Target Engagement in Adherent Cells [Video]. YouTube.

  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.

  • Harrill, J. (2020, December 28). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development [Video]. YouTube.

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1876-1885.

  • Aquigen Bio Sciences. (n.d.). This compound.

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Purification of crude Isatin-5-sulfonic acid sodium salt dihydrate for biological experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isatin-5-sulfonic acid sodium salt dihydrate

Welcome to the technical support guide for the purification of crude this compound. This document provides in-depth guidance, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity compound suitable for sensitive biological experiments.

Section 1: Understanding Your Compound

This compound is a sulfonated derivative of isatin. For biological applications, particularly in cell culture and in vivo studies, purity is paramount. Contaminants can lead to erroneous results, cytotoxicity, or confounding inflammatory responses. This guide focuses on removing common impurities and ensuring the final product is sterile and low in endotoxins.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on the typical Sandmeyer synthesis of isatin derivatives and subsequent sulfonation, common impurities include:

  • Unreacted Starting Materials: Residual isatin.

  • Byproducts of Sulfonation: Isomers (e.g., isatin-7-sulfonic acid) and potentially over-sulfonated products. Some charring can also occur if the reaction temperature is not well-controlled.[1]

  • Inorganic Salts: Sodium sulfate (Na₂SO₄) or sodium chloride (NaCl) are frequently present from the synthesis and neutralization steps.[2]

  • Degradation Products: Isatin and its derivatives can be susceptible to hydrolysis or oxidation under harsh purification conditions.

  • Biological Contaminants: For material not produced under sterile conditions, bacteria and endotoxins (lipopolysaccharides, LPS) are a significant concern for biological experiments.[3]

Q2: Why is recrystallization the first recommended step for purification?

A2: Recrystallization is a robust and scalable technique for removing a significant portion of impurities. It leverages differences in solubility between the desired compound and contaminants in a given solvent system at different temperatures. For ionic compounds like sulfonic acid salts, a polar solvent like water or a mixed solvent system (e.g., ethanol/water) is often effective.[4] It is particularly good at removing less polar organic impurities and some inorganic salts.

Q3: My compound is intended for cell culture. Is simple recrystallization sufficient?

A3: No. While recrystallization is crucial for chemical purity, it does not remove microorganisms or endotoxins. For cell culture or in vivo use, the purified compound must undergo further treatment, including sterile filtration and, if necessary, specific endotoxin removal steps.[5]

Q4: What are endotoxins and why are they a problem?

A4: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[6] They are potent pyrogens (fever-inducing substances) and can trigger strong immune responses in animals and cell cultures, leading to experimental artifacts and masking the true biological effect of your compound.[3]

Section 2: Purification Protocols & Workflows

This section details the primary method for chemical purification (recrystallization) and the essential subsequent steps for preparing the compound for biological use.

Primary Purification: Recrystallization

This protocol is adapted from established methods for purifying related sulfonic acid salts and is designed to remove the bulk of organic and inorganic impurities.[2]

Objective: To achieve >98% chemical purity.

Methodology:

  • Solvent Selection: Determine the optimal solvent. Water is a good starting point due to the ionic nature of the sodium sulfonate group. Ethanol/water mixtures can also be effective.

    • Test: In a small test tube, add ~50 mg of crude material. Add the chosen solvent dropwise. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent required for complete dissolution. Stir continuously.

  • Decolorization (Optional): If the solution is highly colored with impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution.[7] Boil for 5-10 minutes.

    • Causality: Activated charcoal has a high surface area and adsorbs large, colored organic impurity molecules.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

    • Causality: Pre-warming the funnel prevents premature crystallization of the product on the filter paper, which would reduce the yield.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Note the melting point, which should be sharp and ≥300 °C for high-purity material.[6]

Workflow for Primary Purification

G cluster_0 Primary Purification Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Add Activated Charcoal (Optional, for color) B->C D Hot Filtration B->D If no charcoal needed C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration & Cold Solvent Wash E->F G Dry Under Vacuum F->G H Purity Analysis (HPLC/NMR) G->H

Caption: Recrystallization workflow for chemical purification.

Section 3: Preparation for Biological Experiments

After achieving high chemical purity, the compound must be prepared to be biologically compatible.

Endotoxin Removal

If the source material is not certified as low-endotoxin, or if there's a risk of contamination, endotoxin removal is critical. Anion-exchange chromatography is a suitable method for negatively charged molecules like this one.[1]

Methodology:

  • Prepare Solution: Dissolve the chemically pure compound in pyrogen-free water to a known concentration.

  • Column Preparation: Use a pre-packed, sterile, strong anion-exchange chromatography column certified for endotoxin removal. Equilibrate the column with pyrogen-free buffer as per the manufacturer's instructions.

  • Loading and Elution: Load the dissolved compound onto the column. Endotoxins, which are also negatively charged due to phosphate groups, will bind strongly to the resin.[1] The Isatin-5-sulfonic acid sodium salt may also bind.

  • Elution Strategy: Elute the compound using a salt gradient (e.g., with pyrogen-free NaCl). The compound should elute at a lower salt concentration than the tightly-bound endotoxins. Collect fractions and analyze for product presence.

  • Quantification: Pool the relevant fractions and quantify the endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay or a recombinant Factor C (rFC) assay.[7] The target is typically <0.5 EU/mL for parenteral solutions.

Sterilization

The final step before use in cell culture is to ensure the solution is sterile.

Methodology:

  • Prepare Final Solution: Dissolve the purified, low-endotoxin compound in the desired sterile cell culture medium or buffer (e.g., PBS, DMEM) to the final stock concentration.

  • Sterile Filtration: Pass the solution through a 0.22 µm sterile syringe filter into a sterile container inside a laminar flow hood.[2]

    • Causality: A 0.22 µm pore size is sufficient to remove bacteria and fungi.

    • Filter Compatibility: Ensure the filter membrane (e.g., PES, PVDF) is compatible with your solvent. For aqueous solutions, Polyethersulfone (PES) is a common choice due to its low protein binding and high flow rates.[2]

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Troubleshooting Common Purification Problems
Problem Probable Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound may be "oiling out."1. Boil off some of the solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site. Add a seed crystal from a previous batch if available. 3. Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble and cool very slowly.
Product "Oils Out" Instead of Crystallizing 1. The solution is cooling too quickly. 2. The compound's melting point is lower than the boiling point of the solvent. 3. High concentration of impurities depressing the freezing point.1. Ensure very slow cooling. Insulate the flask to slow heat loss. 2. Choose a lower-boiling point solvent or use a solvent mixture. 3. Perform a preliminary purification (e.g., a simple wash) before attempting recrystallization.
Persistent Color in Final Product 1. Colored impurities are co-crystallizing with the product. 2. Insufficient activated charcoal was used, or it was not effective.1. Repeat the recrystallization, ensuring slow crystal growth. 2. Repeat the hot filtration step with fresh activated charcoal. Ensure the solution is boiled with the charcoal for at least 5-10 minutes.
Low Yield 1. Premature crystallization during hot filtration. 2. Compound is too soluble in the cold solvent. 3. Incomplete crystallization.1. Ensure the filtration apparatus (funnel, flask) is kept hot. 2. Use a different solvent or a mixed-solvent system where the compound is less soluble when cold. Ensure the minimum amount of hot solvent is used. 3. Increase the cooling time and lower the temperature (e.g., move from ice bath to -20°C freezer if the solvent allows).
Final Product Purity is Low (by HPLC/NMR) 1. Impurities have very similar solubility to the product. 2. Impurities were trapped during rapid crystallization.1. A different purification technique may be needed, such as column chromatography. 2. Perform a second recrystallization, focusing on very slow cooling.
Troubleshooting Decision Tree

G Start Start Purification Recrystallize Perform Recrystallization Start->Recrystallize CheckCrystals Crystals Formed? Recrystallize->CheckCrystals CheckPurity Purity >98%? CheckCrystals->CheckPurity Yes OilingOut Did it 'Oil Out'? CheckCrystals->OilingOut No EndotoxinRemoval Endotoxin Removal & Sterile Filtration CheckPurity->EndotoxinRemoval Yes RepeatRecrystallization Repeat Recrystallization with Slow Cooling CheckPurity->RepeatRecrystallization No TroubleshootCrystals Troubleshoot Crystallization: - Reduce Solvent - Scratch Flask - Add Seed Crystal TroubleshootCrystals->Recrystallize OilingOut->TroubleshootCrystals No TroubleshootOil Troubleshoot Oiling Out: - Re-heat & Cool Slower - Change Solvent OilingOut->TroubleshootOil Yes TroubleshootOil->Recrystallize End Ready for Biological Use EndotoxinRemoval->End RepeatRecrystallization->CheckPurity

Caption: Decision tree for troubleshooting the purification process.

References

  • Organic Syntheses. (n.d.). Isatin. Organic Syntheses Procedure. Retrieved from [Link]

  • Wako Chemicals USA. (2016, June 23). Removing and monitoring bacterial endotoxins in biological samples. FUJIFILM Wako Chemicals U.S.A. Corporation. Retrieved from [Link]

  • Petsch, D., & Anspach, F. B. (2000). Endotoxin removal from protein solutions. Journal of Biotechnology, 76(2-3), 97-119.
  • Nobre, M. (2021, May 17). Is sterile-filtered solution safe for cell culture work? ResearchGate. Retrieved from [Link]

  • U.S. Patent No. US20020022743A1. (2002). Method for the purification of aryl sulfonic acids and salts. Google Patents.
  • DiVA portal. (n.d.). Detection and removal of endotoxin in nanomaterial preparations. DiVA. Retrieved from [Link]

  • Haukedal, H., & Undheim, K. (2012). A Method for Removal of Endotoxin from Pharmaceutical Formulation. Pharmaceutical Technology. Retrieved from [Link]

  • Cytiva. (n.d.). Sterile filtration and clarification. Cytiva. Retrieved from [Link]

  • Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Critical Process Filtration. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Removing endotoxin from biopharmaceutical solutions. Pharmaceutical Technology. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

How to avoid degradation of Isatin-5-sulfonic acid sodium salt dihydrate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isatin-5-sulfonic acid sodium salt dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on the chemical properties of the isatin core, principles of sulfonic acid chemistry, and extensive experience in handling pharmaceutical reference standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a high-purity chemical compound.[1] It is primarily used as a reference standard in analytical method development, method validation, and quality control applications.[1] The isatin core is a versatile scaffold found in many biologically active molecules, making its derivatives, including this sulfonated version, of interest in medicinal chemistry and drug discovery.[2][3]

Q2: What are the main factors that can cause the degradation of this compound in solution?

The degradation of this compound in solution is primarily influenced by three main factors: pH, exposure to light, and the presence of strong oxidizing agents. The isatin core is susceptible to hydrolysis, particularly under alkaline conditions, and can also undergo oxidation.[4][5][6] Additionally, like many complex organic molecules, it may be sensitive to photodegradation.

Q3: How can I tell if my solution of this compound has degraded?

Visual inspection for a color change or the formation of a precipitate can be an initial indicator of degradation. However, for quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection, is recommended.[7] This will allow you to separate the parent compound from any degradation products and accurately quantify its concentration.

Troubleshooting Guide

Issue 1: Rapid loss of compound potency or inconsistent results in assays.

This is a common problem that often points to the degradation of the compound in your stock or working solutions.

Root Cause Analysis and Solutions:

  • pH-Mediated Hydrolysis: The γ-lactam ring in the isatin core is susceptible to hydrolysis. Studies on isatin and its derivatives have shown a complex pH-dependent hydrolysis, with increased degradation rates in the presence of hydroxide ions (alkaline conditions).[5]

    • Preventative Measure: Prepare solutions in a buffer with a slightly acidic to neutral pH (ideally pH 4-7). Avoid highly basic conditions. If your experimental conditions require a pH outside of this range, prepare the solution immediately before use and minimize the time it spends under those conditions.

  • Oxidation: The isatin moiety can be oxidized, leading to the formation of compounds like isatoic anhydride.[4][6] This can be accelerated by the presence of oxidizing agents.

    • Preventative Measure: Use high-purity solvents and avoid sources of peroxides. Do not mix the compound with strong oxidizing agents.[1] If your experimental protocol involves oxidative conditions, be aware that the compound may degrade.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions in photosensitive compounds.

    • Preventative Measure: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during handling.

Issue 2: Poor solubility or precipitation of the compound in solution.

This compound is a salt and is generally expected to have good aqueous solubility. However, issues can still arise.

Root Cause Analysis and Solutions:

  • Incorrect Solvent: While the sulfonic acid sodium salt group enhances water solubility, using a solvent system with a high percentage of organic solvent may decrease its solubility.

    • Recommendation: The recommended solvent is water. If an organic co-solvent is necessary for your experiment, perform preliminary solubility tests to determine the optimal ratio.

  • pH Effects on Solubility: The ionization state of the molecule can be influenced by pH, which in turn can affect its solubility.

    • Recommendation: Ensure the pH of your solution is within a range where the compound is fully ionized and soluble. For this sulfonic acid salt, a neutral to slightly acidic pH is generally advisable.

Protocols for Preparing and Storing Stable Solutions

To ensure the longevity and reliability of your this compound solutions, adhere to the following protocols.

Recommended Solvents and Buffers
Solvent/BufferRecommendationRationale
Primary Solvent High-purity water (e.g., Milli-Q® or equivalent)The sodium sulfonate group confers good water solubility.
Buffers Phosphate, acetate, or citrate buffers (pH 4-7)These buffers help maintain a stable pH in a range that minimizes hydrolysis.
Aqueous/Organic Mixtures Use with cautionIf required, prepare fresh and validate solubility.
Step-by-Step Solution Preparation Protocol
  • Equilibration: Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weighing: Weigh the required amount of the solid in a clean, dry weighing vessel.

  • Dissolution: Add the solid to your chosen solvent or buffer (e.g., water or a pH 6.5 phosphate buffer).

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. Avoid excessive heating.

  • Filtration (Optional): For applications requiring sterile solutions, filter through a 0.22 µm syringe filter that is compatible with your solvent.

  • Storage: Immediately protect the solution from light.

Storage and Handling Recommendations
ConditionRecommendationRationale
Temperature Stock Solutions (-20°C): Store as aliquots to avoid repeated freeze-thaw cycles.Working Solutions (2-8°C): For short-term use (up to 24 hours).Lower temperatures slow down the rate of chemical degradation.
Light Store in amber vials or protect from light with aluminum foil.To prevent photodegradation.
Atmosphere Store in tightly sealed containers.To prevent solvent evaporation and contamination.
Shelf-life Stock Solutions: Generally stable for up to one month at -20°C.Working Solutions: Best if used on the same day of preparation.To ensure the use of the compound at its highest purity.

Visualizing Degradation Pathways and Prevention Strategies

To better understand the factors affecting the stability of this compound, the following diagrams illustrate the potential degradation pathways and the recommended preventative measures.

Potential Degradation Pathways cluster_factors Degradation Factors A Isatin-5-sulfonic acid sodium salt dihydrate (Stable) B Hydrolysis Products (e.g., Isatinic Acid Derivative) A->B C Oxidation Products (e.g., Isatoic Anhydride Derivative) A->C D Photodegradation Products A->D F1 High pH (Hydroxide Ions) F1->B Catalyzes F2 Oxidizing Agents F2->C Causes F3 Light Exposure F3->D Induces

Caption: Key factors leading to the degradation of this compound.

Preventative Measures Workflow cluster_prep Solution Preparation cluster_handling Handling cluster_storage Storage P1 Use High-Purity Water or Buffered Solution (pH 4-7) P2 Prepare Fresh Solutions P1->P2 H1 Avoid Strong Oxidizing Agents P2->H1 S1 Store at -20°C (Aliquots) H1->S1 S2 Protect from Light (Amber Vials) S1->S2

Sources

Technical Support Center: Optimizing the Synthesis of Isatin-5-sulfonic acid sodium salt dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Isatin-5-sulfonic acid sodium salt dihydrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven experience to ensure you can achieve reliable and reproducible results.

Introduction

Isatin-5-sulfonic acid and its derivatives are valuable building blocks in medicinal chemistry, serving as precursors for a wide range of biologically active compounds, including potential anticancer agents and VEGFR-2 inhibitors.[1][2] The synthesis typically involves two key transformations: the initial formation of the isatin core, most commonly via the Sandmeyer isatin synthesis, followed by electrophilic sulfonation.[3][4][5] While the route is well-established, achieving high yields and purity can be challenging due to sensitive intermediates, strongly acidic conditions, and potential side reactions. This guide provides direct answers to specific problems you may encounter.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, frequently encountered problems during the synthesis. Each point details the potential root causes and provides actionable solutions based on chemical principles.

Question 1: My yield of the isonitrosoacetanilide intermediate is very low, or the reaction fails to proceed. What's going wrong?

Answer: The formation of the isonitrosoacetanilide intermediate is the foundational step of the Sandmeyer isatin synthesis.[5] Low yield at this stage is typically linked to reagent quality, stoichiometry, or reaction conditions.

  • Potential Cause 1: Purity of Aniline Starting Material. Aniline and its derivatives are susceptible to oxidation, often indicated by a dark coloration. Oxidized impurities can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity aniline for the reaction. Ensure the starting material is as colorless as possible.

  • Potential Cause 2: Incorrect Stoichiometry or Reagent Degradation. The reaction relies on a precise molar ratio of aniline, chloral hydrate, and hydroxylamine.[3][6] Hydroxylamine solutions can degrade over time.

    • Solution: Carefully calculate and weigh all reactants. Use fresh, high-quality hydroxylamine hydrochloride. It is often beneficial to prepare the hydroxylamine solution just before use.

  • Potential Cause 3: Inadequate pH Control. The initial condensation reaction requires acidic conditions to facilitate the formation of the reactive species.

    • Solution: Ensure the aniline is fully dissolved in hydrochloric acid before proceeding.[6] The presence of the hydrochloride salt is critical for the subsequent reaction with the glyoxamide intermediate.

Question 2: The cyclization of isonitrosoacetanilide to isatin results in a low yield and significant charring or "tar" formation. How can I prevent this?

Answer: This is the most critical and often problematic step. The acid-catalyzed cyclization is highly exothermic and requires careful temperature management.[7] Tar formation is a clear sign of decomposition.[6]

  • Potential Cause 1: Uncontrolled Reaction Temperature. The reaction has a narrow optimal temperature window. Below 45-50°C, the reaction may not initiate, while above 75-80°C, it can become uncontrollably violent, leading to charring and complete loss of the product.[7]

    • Solution: Add the dry isonitrosoacetanilide intermediate to pre-heated concentrated sulfuric acid in small portions with vigorous stirring. Use an ice bath to actively manage the temperature, keeping it strictly within the 60-75°C range. Do not let the temperature exceed 80°C under any circumstances.[7]

  • Potential Cause 2: Poor Solubility of the Intermediate. For substituted anilines, particularly those with lipophilic groups, the isonitrosoacetanilide intermediate may have poor solubility in sulfuric acid, leading to incomplete cyclization.[8]

    • Solution: Consider using methanesulfonic acid as an alternative to sulfuric acid. It can improve the solubility of intermediates and, in many cases, provide similar or slightly improved yields without the extensive charring.[8]

  • Potential Cause 3: Presence of Moisture. Any residual water in the isonitrosoacetanilide intermediate can make the reaction with concentrated sulfuric acid difficult to control.[7]

    • Solution: Ensure the intermediate is thoroughly dried before adding it to the acid. This can be achieved by vacuum drying or drying in a desiccator over a suitable agent.

Question 3: My final Isatin-5-sulfonic acid product is off-color (e.g., greenish or dark brown) instead of the expected orange/red. How do I purify it?

Answer: An off-color product indicates the presence of impurities, which could be unreacted isatin, isatin oxime, or sulfonation byproducts.[6][7]

  • Potential Cause 1: Formation of Isatin Oxime. This byproduct can form during the cyclization step.[6][7]

    • Solution: During workup, after quenching the reaction mixture on ice, ensure the crude product is washed thoroughly with cold water to remove residual acid and water-soluble impurities.[6]

  • Potential Cause 2: Incomplete Sulfonation or Polysulfonation. The sulfonation reaction may not have gone to completion, or side reactions may have occurred if the conditions were too harsh.

    • Solution: Optimize the sulfonation reaction time and temperature. For purification, recrystallization is often effective. A common method for purifying isatins involves dissolving the crude product in a dilute sodium hydroxide solution, filtering to remove insoluble impurities, and then carefully re-precipitating the product by adding acid until the solution is just acidic.[7] Another advanced method involves forming a soluble isatin bisulfite adduct, treating the solution with activated carbon to remove colored impurities, and then regenerating the purified isatin by acidification.[9]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield of Intermediate Oxidized aniline; Incorrect stoichiometry; Improper pH.Use fresh, pure aniline; Verify molar ratios; Ensure complete formation of aniline hydrochloride.[6]
Charring during Cyclization Uncontrolled exothermic reaction; Temperature too high (>80°C).Add intermediate in portions to pre-heated acid; Use an ice bath for active cooling; Maintain temp between 60-75°C.[7]
Incomplete Cyclization Poor solubility of intermediate in H₂SO₄.Use methanesulfonic acid as an alternative cyclization medium.[8]
Off-Color Final Product Presence of isatin oxime, unreacted starting material, or other byproducts.Purify via recrystallization or by dissolving in dilute NaOH, filtering, and re-precipitating with acid.[7][9]
Incomplete Sulfonation Insufficient reaction time or temperature.Monitor the reaction by TLC; Ensure adequate heating time as per the established protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the isatin precursor?

The Sandmeyer isatin synthesis is the oldest and one of the most straightforward and widely used methods.[3][4] It involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.[5] While other methods like the Stolle and Gassman syntheses exist, the Sandmeyer route is generally preferred for its accessibility and reasonable yields for a variety of substituted isatins.[4]

Q2: How do I perform the sulfonation of isatin to get the 5-sulfonic acid derivative?

The sulfonation is an electrophilic aromatic substitution reaction. The isatin core is typically treated with a sulfonating agent. A common procedure involves heating isatin in concentrated sulfuric acid. The sulfonic acid group directs primarily to the C-5 position of the phenyl ring due to the electronic effects of the carbonyl and amine groups.[3]

Q3: What are the critical safety precautions for this synthesis?

This synthesis involves several hazardous materials and requires strict safety protocols.

  • Strong Acids: Concentrated sulfuric and methanesulfonic acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Chloral Hydrate: This substance is a regulated sedative. Handle according to institutional and local regulations.

  • Exothermic Reactions: The cyclization step is highly exothermic.[7] Be prepared to manage the reaction temperature with an ice bath to prevent runaways.

  • General Hazards: The final product, this compound, is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[10] Avoid inhalation of dust and ensure proper handling.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure, showing the characteristic aromatic protons and the introduction of the sulfonic acid group.

  • IR Spectroscopy: Look for characteristic peaks for the carbonyl groups (C=O), N-H bond, and the S=O stretches of the sulfonate group.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values (for Isatin, ~200-204°C).[3][9] The salt form has a much higher melting point, often ≥300°C.[]

  • Thin-Layer Chromatography (TLC): TLC is essential for monitoring reaction progress and assessing the purity of the crude and purified product.[12]

Visualized Synthesis and Troubleshooting Workflows

Overall Reaction Pathway

The diagram below outlines the two major stages in the synthesis of Isatin-5-sulfonic acid from aniline.

G Aniline Aniline Intermediate Isonitrosoacetanilide Aniline->Intermediate  Chloral Hydrate,  Hydroxylamine HCl Isatin Isatin Intermediate->Isatin  Conc. H₂SO₄,  Heat (60-75°C) FinalProduct Isatin-5-sulfonic acid Isatin->FinalProduct  Conc. H₂SO₄,  Heat

Caption: Key stages of the Isatin-5-sulfonic acid synthesis.

Troubleshooting Decision Tree for Low Yield

This workflow provides a logical path to diagnose yield issues in the critical cyclization step.

G Start Problem: Low Yield or No Product CheckIntermediate Was the isonitrosoacetanilide intermediate pure and dry? Start->CheckIntermediate CheckTemp Was the reaction temperature strictly maintained at 60-75°C? CheckIntermediate->CheckTemp Yes Sol_Dry Solution: Thoroughly dry intermediate before use. CheckIntermediate->Sol_Dry No CheckCharring Was significant charring or tar formation observed? CheckTemp->CheckCharring Yes Sol_Temp Solution: Improve temperature control. Use active cooling (ice bath). CheckTemp->Sol_Temp No Sol_Acid Solution: Consider using methanesulfonic acid for better solubility. CheckCharring->Sol_Acid Yes Success Yield should improve. CheckCharring->Success No

Caption: A decision tree for troubleshooting the isatin cyclization step.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure synthesized from established methods.[6][7][13] Researchers should adapt it based on their specific substrate and laboratory conditions.

Part A: Synthesis of Isatin from Aniline (Sandmeyer Method)
  • Preparation of Reagent Solution: In a 2L flask, dissolve 135g of chloral hydrate and 260g of anhydrous sodium sulfate in 1.2L of water.

  • Preparation of Aniline Solution: In a separate flask, dissolve 50g of freshly distilled aniline in 300mL of water containing 45mL of concentrated hydrochloric acid.

  • Preparation of Hydroxylamine Solution: Dissolve 110g of hydroxylamine hydrochloride in 200mL of water.

  • Reaction: Warm the chloral hydrate solution to 40°C. Combine the aniline and hydroxylamine solutions and add this mixture to the warm chloral hydrate solution while stirring. Heat the combined mixture to a gentle boil. The isonitrosoacetanilide intermediate will begin to precipitate. Continue heating for 1-2 minutes until the reaction is complete (monitor by TLC).

  • Isolation of Intermediate: Cool the mixture in an ice bath. Filter the precipitated solid, wash it thoroughly with cold water, and dry completely under vacuum. The yield should be approximately 75-85g.

  • Cyclization: Pre-heat 300mL of concentrated sulfuric acid to 60°C in a large flask equipped with a mechanical stirrer and thermometer. CAUTION: HIGHLY EXOTHERMIC. Carefully add the 75g of dry isonitrosoacetanilide in small portions, ensuring the temperature does not exceed 80°C. Use an ice bath to maintain the temperature between 65-75°C.

  • Workup: After the addition is complete and the initial exotherm has subsided, continue stirring for 10 minutes. Carefully pour the hot acid mixture onto 2L of crushed ice with stirring.

  • Isolation of Isatin: Allow the precipitate to settle, then filter the crude orange-red isatin product. Wash the solid extensively with cold water until the washings are no longer acidic. Dry the crude isatin. Yield is typically around 50-60g.

Part B: Sulfonation of Isatin and Salt Formation
  • Sulfonation: In a suitable flask, add 20g of the dry crude isatin to 100mL of concentrated sulfuric acid. Heat the mixture at 80-90°C for 2-3 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto 500g of crushed ice with vigorous stirring. The Isatin-5-sulfonic acid will precipitate.

  • Neutralization and Salt Formation: Filter the precipitated solid and wash with a small amount of ice-cold water. Resuspend the acidic solid in 200mL of water and slowly add a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution until the pH is neutral (pH 7).

  • Isolation of Final Product: The sodium salt will precipitate upon neutralization. If the solution is colored, it can be heated, treated with activated charcoal, and filtered hot.[9] Cool the solution in an ice bath to maximize crystallization. Filter the this compound, wash sparingly with cold ethanol, and dry under vacuum.

References

  • Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242. [Link]

  • Wikipedia. (n.d.). Isatin. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2014). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. International Journal of Research in Pharmacy and Science, 4(3), 1-13.
  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45. [Link]

  • Google Patents. (n.d.). CN101786980B - Synthesis method of isatin derivatives.
  • Journal of Xi'an Shiyou University. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, V., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(44), 27292-27321. [Link]

  • Kim, H. J., et al. (2018). Studies of Grafted and Sulfonated Spiro Poly(isatin-ethersulfone) Membranes by Super Acid-Catalyzed Reaction. Polymers, 10(11), 1234. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Scientific Reports, 13(1), 6673. [Link]

  • Ergan, E., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega.
  • Google Patents. (n.d.). US2086805A - Purification of the isatins.

Sources

Resolving unexpected side reactions when using Isatin-5-sulfonic acid sodium salt dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Isatin-5-sulfonic acid sodium salt dihydrate. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and the scientific literature to help you navigate the unique chemical properties of this reagent. This center is designed to provide direct, actionable advice to researchers, scientists, and drug development professionals, helping you anticipate and resolve unexpected side reactions to ensure the success of your experiments.

Troubleshooting Guide for Unexpected Side Reactions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing robust solutions.

Question 1: My reaction turned dark brown/black, and I've isolated a complex mixture of insoluble products. What is happening?

Answer: This is a classic sign of degradation or polymerization, likely initiated by overly harsh reaction conditions, particularly strong bases or high temperatures. The isatin core is susceptible to several side reactions under these conditions.

Plausible Causes & Mechanisms:

  • Base-Catalyzed Ring Opening: The most common side reaction for isatins in the presence of a strong base is the hydrolytic opening of the five-membered ring to form a sodium isatinate salt.[1] This intermediate is often unstable and can undergo further reactions, including decarboxylation and oxidation, leading to a cascade of colored byproducts.

  • Self-Condensation (Dimerization): Isatin can undergo a base-catalyzed aldol-type self-condensation. This can lead to the formation of indirubin-like structures, which are highly colored.

  • Oxidative Degradation: Although the isatin core is relatively stable, the combination of base, heat, and atmospheric oxygen can promote oxidative degradation pathways, resulting in complex, often polymeric, dark-colored materials.

Troubleshooting Workflow & Solutions:

The following workflow can help diagnose and solve the issue.

G start Problem: Dark, Insoluble Byproducts cond1 Are you using a strong base? (e.g., NaOH, KOH, NaH) start->cond1 sol1 Solution: Switch to a milder, non-hydroxide base. - Organic bases (TEA, DIPEA) - Carbonates (K₂CO₃, Cs₂CO₃) - Run reaction at lower temperatures (0°C to RT). cond1->sol1 Yes cond2 Is the reaction temperature > 80°C? cond1->cond2 No sol2 Solution: Reduce reaction temperature. - Determine the minimum temp for conversion. - Consider longer reaction times at lower temps. cond2->sol2 Yes cond3 Is the reaction open to air for extended periods? cond2->cond3 No sol3 Solution: Run the reaction under an inert atmosphere. - Use N₂ or Argon blanket. - Degas solvents prior to use. cond3->sol3 Yes

Caption: Troubleshooting workflow for dark byproducts.

Experimental Protocol: Switching to Milder Basic Conditions for N-Alkylation

  • Objective: To perform an N-alkylation while avoiding ring-opening.

  • Reagents: this compound, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent) and anhydrous K₂CO₃ (1.5 equivalents).

    • Add anhydrous DMF to create a stirrable suspension.

    • Add the alkyl halide (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction at room temperature and monitor by TLC (See Protocol 1 below). If no reaction occurs, slowly warm to 40-50°C.

    • Upon completion, filter off the K₂CO₃ and quench the reaction mixture by pouring it into chilled water.

    • The product, now lacking the highly polar sodium sulfonate salt, may precipitate or require extraction with an organic solvent.

Rationale: Using a heterogeneous base like K₂CO₃ provides a sufficiently basic microenvironment for deprotonation of the N-H group without creating a high concentration of hydroxide ions in solution, which minimizes the risk of ring-opening.[1]

Question 2: My desired product is contaminated with a significant amount of starting material, even after prolonged reaction times or adding excess reagent. Why is the reaction stalling?

Answer: This issue often points to problems with solubility, deactivation of the starting material by the sulfonic acid group, or insufficient reactivity of the chosen reagents.

Plausible Causes & Mechanisms:

  • Poor Solubility: this compound is highly polar and soluble in water but may have very poor solubility in common aprotic organic solvents (e.g., DCM, THF, Toluene). A reaction will only occur on the surface of the suspended solid, leading to very slow or incomplete conversion.

  • Electronic Deactivation: The sulfonic acid group is strongly electron-withdrawing. This effect is transmitted through the aromatic ring, making the C3 carbonyl carbon even more electrophilic but potentially influencing other reaction pathways. For reactions involving nucleophilic attack on the aromatic ring (which are rare for isatins), the ring is highly deactivated.

  • Steric Hindrance: The sulfonic acid group at the C5 position can sterically hinder the approach of bulky reagents to the adjacent C4 or C6 positions.

Troubleshooting & Solutions:

Problem Cause Solution Scientific Rationale
Incomplete Conversion Poor solubility in organic solvents.1. Use a polar aprotic solvent like DMF, DMSO, or NMP. 2. Consider a phase-transfer catalyst (e.g., TBAB) if reacting with a non-polar reagent. 3. Use a co-solvent system (e.g., Water/THF).Polar aprotic solvents can better solvate the sodium salt, increasing the concentration of the reactant in the solution phase. A phase-transfer catalyst helps shuttle the isatin anion into the organic phase to react.
Stalled Reaction Insufficiently reactive reagents.1. Switch to a more reactive electrophile (e.g., from alkyl chloride to bromide or iodide). 2. Use a stronger, non-hydroxide base for deprotonation (e.g., Cs₂CO₃).The reaction rate is dependent on the nature of the leaving group (I > Br > Cl). A stronger base like cesium carbonate can more effectively deprotonate the N-H, increasing the nucleophilicity of the isatin.
No Reaction Incorrect reaction type for the substrate.Re-evaluate the reaction mechanism. Friedel-Crafts type reactions on the aromatic ring will be extremely difficult due to the deactivating sulfonic acid group.[2]The -SO₃H group is a meta-director and strongly deactivating, making electrophilic aromatic substitution challenging. Focus on reactions at the N1, C2, or C3 positions.[2][3]
Question 3: I am performing a condensation reaction at the C3-carbonyl, but I am getting a ring-opened product instead. How can I favor the condensation?

Answer: This indicates that the reaction conditions are favoring the hydrolytic ring-opening pathway over the desired condensation. The C3 carbonyl is highly electrophilic, but it is also the site where ring-opening is initiated.

Plausible Cause & Mechanism:

Under basic conditions, a hydroxide ion can attack the C2-amide carbonyl, leading to the formation of an intermediate that rapidly cleaves the C2-C3 bond. This process is often faster than the desired condensation, especially if the nucleophile for the condensation is weak or sterically hindered.

G cluster_0 Reaction Pathways at C3 Isatin Isatin-5-sulfonate RingOpened Ring-Opened Product (Isatinic Acid Derivative) Isatin->RingOpened Pathway A: Ring Opening (Fast) [Favored by strong, aqueous base] Condensation Desired C3-Condensation Product (e.g., Schiff Base) Isatin->Condensation Pathway B: Condensation (Slower) [Favored by acid catalysis or mild base] Base Base (e.g., OH⁻) Nuc Nucleophile (for condensation)

Sources

Common impurities found in commercial Isatin-5-sulfonic acid sodium salt dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Isatin-5-sulfonic acid sodium salt dihydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges arising from impurities in commercial grades of this reagent. Understanding the purity of your starting materials is paramount for reproducible and reliable experimental outcomes, particularly in sensitive applications like enzyme inhibition assays and cell-based studies.[1][2] This document provides in-depth FAQs, troubleshooting guides, and validated protocols to help you identify, understand, and mitigate issues related to chemical purity.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the purity and handling of this compound.

Q1: What are the primary sources of impurities in commercial this compound?

Impurities can be introduced at various stages of the manufacturing process and even during storage. The synthesis of this compound typically involves two key stages: the synthesis of the isatin core, followed by sulfonation. The widely used Sandmeyer synthesis for the isatin core is a significant source of potential organic impurities.[3][4]

The main sources are:

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, byproducts from side reactions, and residual reagents from both the isatin synthesis and the subsequent sulfonation step.[5]

  • Degradation Products: Although isatin is a relatively stable core, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures, UV light) can lead to degradation.

  • Storage-Related Impurities: Improper storage, such as exposure to moisture, can lead to changes in the hydration state or promote the hydrolysis of certain reactive impurities.

  • Inorganic Impurities: Residual inorganic salts from reagents, neutralization steps, and purification processes are a common concern with salt-form compounds.[6]

Q2: What specific chemical impurities should I be aware of?

Based on the common synthetic routes, the following impurities may be present in a commercial batch. The presence and quantity of these impurities can vary significantly between suppliers and even between different lots from the same supplier.

Table 1: Potential Impurities in Commercial this compound
Impurity Class Specific Impurity Potential Origin
Organic Impurities Unsulfonated IsatinIncomplete sulfonation reaction of the isatin starting material.
Isatin Isomers (e.g., 4- or 6-sulfonic acid)Non-regioselective sulfonation, although the 5-position is strongly favored.[7]
Di-sulfonated IsatinOver-reaction during the sulfonation step.
AnilineUnreacted starting material from the Sandmeyer isatin synthesis.[3][8]
IsonitrosoacetanilideUncyclized intermediate from the Sandmeyer synthesis.[4][9]
Isatin OximeA common byproduct of the acid-catalyzed cyclization step in the Sandmeyer synthesis.[5]
Inorganic Impurities Sodium Sulfate (Na₂SO₄)Used as a salting-out agent in the Sandmeyer synthesis and byproduct of sulfonation/neutralization.[10]
Sodium Chloride (NaCl)Common residual salt in the purification of aryl sulfonic acid salts.[6]
Residual Sulfuric Acid (H₂SO₄)Incomplete neutralization of the sulfonating agent.[11]
Q3: How can these impurities compromise my experimental results?

Even small amounts of impurities can have significant consequences:

  • Inaccurate Quantification: The presence of impurities adds to the measured weight of the compound, leading to the preparation of stock solutions with a lower-than-expected concentration of the active molecule. This directly affects dose-response curves and kinetic measurements.

  • Altered Solubility: Inorganic salts can significantly impact the solubility of the main compound through "salting-in" or "salting-out" effects, potentially leading to precipitation in your experimental buffer.[12]

  • Interference in Assays:

    • Biological Assays: Unsulfonated isatin or its isomers may have different biological activities, acting as antagonists, weaker agonists, or inhibitors of different targets, leading to confounded results.[2][13]

    • Spectroscopic Assays: UV-active impurities like unsulfonated isatin will interfere with concentration determination by UV-Vis spectroscopy.

  • Inconsistent Results: Batch-to-batch variability in the impurity profile is a major cause of poor experimental reproducibility.

  • NMR Interference: Paramagnetic metal impurities and high concentrations of inorganic salts can cause significant line broadening in NMR spectra, making structural confirmation difficult.[14]

Q4: What are typical purity specifications for this reagent?

Commercial grades of this compound are typically available with purities ranging from 95% to ≥98%. For sensitive applications such as drug screening or quantitative biochemical assays, it is highly recommended to use a grade with ≥98% purity. Always refer to the supplier's Certificate of Analysis (CoA) for the specific purity of your lot. Note that this purity value, often determined by HPLC, may not account for water content or inorganic salts.

PART 2: Troubleshooting Guide

This guide links common experimental issues to potential impurity-related causes and provides actionable solutions.

Table 2: Troubleshooting Experimental Problems
Observed Problem Potential Impurity Cause(s) Recommended Action(s)
Poor or Inconsistent Solubility High levels of inorganic salts (e.g., Na₂SO₄, NaCl).[6]1. Filter the solution through a 0.22 µm syringe filter to remove insoluble particulates. 2. Consider purifying a small batch via recrystallization (see Protocol 2). 3. If possible, analyze for inorganic content via ion chromatography or conductivity.
Solution has an Unexpected Color "Tar" byproducts from synthesis; decomposition products.[5]1. Assess purity by HPLC-UV (see Protocol 1). 2. Attempt purification by recrystallization. 3. If the color persists after purification, the batch may be significantly degraded. Consider acquiring material from a different lot or supplier.
Inconsistent Analytical Data (NMR, UV-Vis) NMR: Broad peaks, poor signal-to-noise. UV-Vis: λmax shift or unexpected shoulder peaks.NMR: High salt content or paramagnetic impurities.[14] UV-Vis: Presence of unsulfonated isatin or other aromatic impurities.[15]
Low or Inconsistent Biological Activity Lower-than-stated purity (inaccurate concentration). Presence of inactive or antagonistic impurities (e.g., unsulfonated isatin, isomers).1. Confirm the concentration of your stock solution using HPLC against a known standard. 2. If the concentration is correct, the issue is likely an active impurity. Purify the compound or obtain a higher purity grade.
Reaction Yield is Low or Byproducts Form Presence of residual starting materials (e.g., aniline) or reactive impurities from synthesis.1. Characterize the starting material thoroughly by HPLC and NMR before use. 2. Purify the material if significant impurities are detected.

PART 3: Analytical & Purification Protocols

Protocol 1: Step-by-Step HPLC-UV Method for Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method to assess the purity of this compound and detect common organic impurities.

Objective: To separate the main component from less polar impurities (e.g., unsulfonated isatin) and more polar impurities (e.g., di-sulfonated byproducts).

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Water/Acetonitrile (90:10)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 10 mL of the sample diluent to prepare a 0.1 mg/mL stock solution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm and 295 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Analysis:

    • Inject a blank (sample diluent) first to ensure a clean baseline.

    • Inject the sample solution.

    • The main peak for Isatin-5-sulfonic acid will be a sharp, well-defined peak. Unsulfonated isatin, being more non-polar, will have a longer retention time. More polar impurities like inorganic salts will elute in or near the solvent front.

    • Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Standard Recrystallization Protocol for Purification

This protocol is designed to remove less soluble organic impurities and some inorganic salts. Finding the ideal solvent system often requires some small-scale experimentation.

Objective: To increase the purity of the compound by leveraging differences in solubility between the product and its impurities.

Materials:

  • Crude this compound

  • Solvent system (e.g., Ethanol/Water, Methanol/Water)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of the compound in a test tube. Add a small volume of a solvent (e.g., water) and heat to dissolve.

    • If it dissolves easily in the hot solvent, it's a good candidate. Let it cool to room temperature and then in an ice bath to see if crystals form.

    • If it is too soluble, try a solvent in which it is less soluble (e.g., ethanol). The ideal system is one where the compound is soluble when hot but poorly soluble when cold. A mixed solvent system (e.g., 90:10 water:ethanol) is often effective for sulfonic acid salts.[6]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent system to completely dissolve the solid with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, particulates), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purified material using the HPLC method in Protocol 1 to confirm an increase in purity.

PART 4: Visual Guides & Workflows

Diagram 1: Genesis of Impurities

This diagram illustrates the potential pathways for impurity introduction during the synthesis of this compound.

cluster_sandmeyer Step 1: Sandmeyer Isatin Synthesis cluster_impurities1 Potential Impurities cluster_sulfonation Step 2: Sulfonation cluster_impurities2 Potential Impurities Aniline Aniline Isatin Isatin Core Aniline->Isatin Reagents Chloral Hydrate, Hydroxylamine, H₂SO₄ Reagents->Isatin FinalProduct Isatin-5-sulfonic acid sodium salt Isatin->FinalProduct Unsulfonated Unsulfonated Isatin UnreactedAniline Unreacted Aniline Isonitroso Isonitroso- acetanilide IsatinOxime Isatin Oxime SulfonatingAgent Sulfonating Agent (e.g., H₂SO₄/SO₃) SulfonatingAgent->FinalProduct Isomers Positional Isomers Disulfonated Di-sulfonated Product InorganicSalts Inorganic Salts (Na₂SO₄, NaCl)

Caption: Origin of impurities during synthesis.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues suspected to be caused by impurities.

Start Experimental Problem Observed (e.g., low activity, poor solubility) CheckCoA Review Certificate of Analysis (Purity >98%?) Start->CheckCoA PurityOK Purity Meets Spec? CheckCoA->PurityOK HPLCTest Perform HPLC-UV Analysis (Protocol 1) PurityOK->HPLCTest Yes NewLot Procure New Lot or from Alternate Supplier PurityOK->NewLot No ImpurityDetected Significant Impurities Detected? HPLCTest->ImpurityDetected Purify Purify Material (Protocol 2: Recrystallization) ImpurityDetected->Purify Yes Proceed Proceed with Experiment ImpurityDetected->Proceed No ReTest Re-run Experiment with Purified Material Purify->ReTest Purify->NewLot Purification Fails ReTest->Proceed

Caption: Workflow for impurity investigation.

References

  • Sandmeyer Isatin Synthesis. SynArchive. Available from: [Link]

  • Sandmeyer Isatin Synthesis. Pharmapproach. Available from: [Link]

  • Wang, Z. (2010). Sandmeyer Isatin Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Sowmiya, S., & Girija, E. K. (2021). An overview on the synthesis and pharmacological applications of isatin derivatives. International Journal of Pharmaceutical Sciences and Research, 12(10), 5161-5173.
  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Crimson Publishers. Available from: [Link]

  • Wang, Z. (2010). Sandmeyer Isatin Synthesis. Scribd. Available from: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Available from: [Link]

  • Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Isatin. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of Sandmeier Isatin. ResearchGate. Available from: [Link]

  • Synthesis of Substituted Isatins. National Center for Biotechnology Information. Available from: [Link]

  • Method for the purification of aryl sulfonic acids and salts. Google Patents.
  • 1H NMR and molecular dynamics evidence for an unexpected interaction on the origin of salting-in/salting-out phenomena. PubMed. Available from: [Link]

  • Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. YMER. Available from: [Link]

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. MDPI. Available from: [Link]

  • Purification of sulfonic acids. Google Patents.
  • This compound. PubChem. Available from: [Link]

  • Effects of Salt Concentration on a Magnetic Nanoparticle-Based Aggregation Assay with a Tunable Dynamic Range. MDPI. Available from: [Link]

  • Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates. ResearchGate. Available from: [Link]

  • Reaction of isatin with alkylating agents with acidic methylenes. ResearchGate. Available from: [Link]

  • NMR in Chemistry and the Life Sciences. University of Zurich. Available from: [Link]

  • I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica. Available from: [Link]

  • UV characterization of isatin based molecule? ResearchGate. Available from: [Link]

  • STUDIES ON THE SYNTHESIS AND CHARACTERISATION OF SULPHONES DERIVED FROM ISATIN, TRIAZOLOINDOLE AND INDOPHENAZINES. TSI Journals. Available from: [Link]

  • About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Spectroscopy Blog. Available from: [Link]

  • Study of Salting Effect of Inorganic Salts on Nano- and Giant Polymersomes. ResearchGate. Available from: [Link]

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. European Patent Office. Available from: [Link]

Sources

Navigating Batch-to-Batch Variability of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Isatin-5-sulfonic acid sodium salt dihydrate. This guide is designed to provide you with in-depth technical information and troubleshooting strategies to address the common challenge of batch-to-batch variability. As Senior Application Scientists, we understand that consistency is paramount to the success of your research and development endeavors. This resource will equip you with the knowledge to identify potential sources of variability, implement robust quality control measures, and troubleshoot issues that may arise during your experiments.

Understanding the Molecule and Its Challenges

This compound is a versatile organic compound used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its utility stems from the reactive isatin core combined with the increased aqueous solubility conferred by the sulfonic acid group. However, the multi-step synthesis and purification process can introduce variability between batches, which can manifest as differences in purity, color, solubility, and performance in downstream applications.

This guide will address these potential inconsistencies through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is typically an orange to reddish-brown crystalline solid. It is soluble in water and polar organic solvents like DMSO and DMF. The presence of two water molecules in its hydrated form is a critical characteristic that can influence its stability and solubility. The quality of the starting materials and the control of the synthesis process are crucial for obtaining a product with consistent properties.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Improper storage can lead to changes in the hydration state and potential degradation, contributing to batch-to-batch variability.

Sources of Variability and Impurities

Q3: What are the primary sources of batch-to-batch variability in this compound?

A3: Batch-to-batch variability can arise from several stages of the manufacturing process:

  • Raw Material Quality: The purity of the starting isatin and sulfonating agent is critical. Impurities in these materials can be carried through the synthesis and contaminate the final product.

  • Synthesis Process Control: The sulfonation of isatin is an electrophilic aromatic substitution reaction.[5] Key process parameters that can influence the reaction outcome and impurity profile include:

    • Reaction Temperature: Inadequate temperature control can lead to the formation of side products, such as over-sulfonated or degraded materials.

    • Reaction Time: Insufficient reaction time may result in incomplete conversion, leaving unreacted isatin. Conversely, excessively long reaction times can promote the formation of degradation products.

    • Stoichiometry of Reagents: The molar ratio of isatin to the sulfonating agent must be precisely controlled to ensure complete sulfonation at the desired position and minimize side reactions.

  • Purification and Isolation: The method of purification, typically crystallization, is a critical step in removing impurities.[6] Variations in crystallization conditions such as solvent composition, temperature, and cooling rate can affect the purity, crystal size, and morphology of the final product. Inadequate washing of the isolated solid can leave residual starting materials or byproducts.

  • Drying and Hydration State: The drying process must be carefully controlled to achieve the correct dihydrate form. Over-drying or exposure to high humidity can lead to a different hydration state, impacting the material's weight and solubility.[7][8]

Q4: What are the common impurities found in this compound?

A4: Based on the synthesis route, potential impurities may include:

  • Unreacted Isatin: Incomplete sulfonation can lead to the presence of the starting material.

  • Isomers: While the 5-sulfonic acid isomer is the desired product, small amounts of other isomers (e.g., isatin-7-sulfonic acid) may be formed depending on the reaction conditions.

  • Over-sulfonated Products: Under harsh conditions, disulfonated isatin species could be generated.

  • Degradation Products: The strong acidic conditions of sulfonation can lead to the formation of colored degradation byproducts.

  • Residual Solvents and Salts: Inorganic salts from the workup and residual organic solvents from crystallization can also be present.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using this compound.

Visual and Solubility Inconsistencies

Issue 1: Variation in Color Between Batches

Potential Cause Troubleshooting Steps
Presence of colored impurities 1. Characterize the impurity: Use techniques like HPLC with a photodiode array (PDA) detector to identify and quantify colored impurities. 2. Review the Certificate of Analysis (CoA): Compare the impurity profile of different batches. 3. Purification: If the impurity level is unacceptable, consider recrystallizing a small sample of the material.
Particle size variation 1. Microscopy: Visually inspect the crystal size and morphology under a microscope. 2. Particle Size Analysis: If available, use particle size analysis to quantify the distribution. Finer particles can sometimes appear darker.

Issue 2: Inconsistent Solubility

Potential Cause Troubleshooting Steps
Incorrect hydration state 1. Water Content Analysis: Determine the water content using Karl Fischer titration.[9] The theoretical water content for the dihydrate is approximately 12.6%. Significant deviations can affect solubility. 2. Drying: If the water content is too high, carefully dry a small amount of the material under vacuum at a controlled temperature and re-test solubility.
Presence of insoluble impurities 1. Filtration: Dissolve the material in the desired solvent and filter through a 0.45 µm filter. Observe for any residue. 2. Review CoA: Check the CoA for specifications on insoluble matter.
pH of the solution The solubility of sulfonic acid salts can be pH-dependent. Ensure the pH of your experimental medium is consistent.
Analytical and Experimental Inconsistencies

Issue 3: Inconsistent HPLC Purity Results

Potential Cause Troubleshooting Steps
HPLC Method Variability 1. Method Validation: Ensure your HPLC method is robust and validated for the analysis of this compound.[2][10] 2. System Suitability: Always run a system suitability test before analysis to ensure the performance of your HPLC system. 3. Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure accurate pH adjustment. The use of ion-pairing reagents may be necessary for good peak shape with sulfonated compounds.[11]
Sample Preparation 1. Consistent Diluent: Use the same diluent for all sample preparations. 2. Complete Dissolution: Ensure the sample is fully dissolved before injection. Sonication may be helpful.
Column Performance 1. Column Equilibration: Adequately equilibrate the column with the mobile phase before starting the analysis. 2. Column Cleaning: If peak shape degrades, flush the column with a strong solvent to remove any adsorbed impurities.

Issue 4: Variable Performance in Downstream Applications (e.g., inconsistent reaction yields)

Potential Cause Troubleshooting Steps
Presence of reactive impurities 1. Impurity Profiling: A more detailed impurity profile using LC-MS may be necessary to identify impurities that could interfere with your reaction. 2. Small-Scale Test Reactions: Perform small-scale test reactions with different batches to correlate performance with the impurity profile.
Inaccurate Weighing due to Water Content Always use the water content from the CoA or determined by Karl Fischer titration to calculate the exact amount of the anhydrous compound for your reactions.

Quality Control and Characterization Protocols

To proactively manage batch-to-batch variability, it is essential to have a robust set of quality control (QC) protocols.[12][13][14] Here are recommended analytical techniques for characterizing this compound.

Table 1: Recommended QC Specifications
Parameter Method Typical Specification Rationale
Appearance Visual InspectionOrange to reddish-brown crystalline powderProvides a quick check for gross contamination or degradation.
Identity FTIR SpectroscopyConforms to the reference spectrumConfirms the chemical structure and functional groups.
¹H-NMR SpectroscopyConforms to the reference spectrumProvides detailed structural information.
Purity HPLC (UV detection)≥ 98.0%Quantifies the main component and detects impurities.
Water Content Karl Fischer Titration12.0% - 13.5%Ensures the correct hydration state (dihydrate).
Solubility Visual InspectionSoluble in waterConfirms suitability for aqueous applications.
Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is a general guideline and may require optimization for your specific instrumentation and batch characteristics.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in water or mobile phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Water Content Determination by Karl Fischer Titration

  • Apparatus: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard (e.g., sodium tartrate dihydrate).[15]

    • Accurately weigh a suitable amount of the this compound sample.

    • Transfer the sample to the titration vessel.

    • Titrate to the endpoint.

    • Calculate the water content as a percentage.

Visualizing the Workflow

To better understand the process of addressing batch-to-batch variability, the following workflow diagram illustrates the key steps.

Batch_Variability_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Resolution Observe_Variability Observe Batch-to-Batch Variability Review_CoA Review Certificate of Analysis Observe_Variability->Review_CoA Physical_Tests Perform Physical Tests (Color, Solubility) Observe_Variability->Physical_Tests Compare_Data Compare Data with Specifications & Previous Batches Review_CoA->Compare_Data Analytical_Tests Perform Analytical Tests (HPLC, KF) Physical_Tests->Analytical_Tests Physical_Tests->Compare_Data Analytical_Tests->Compare_Data Identify_Source Identify Source of Variability (Synthesis, Purification, Storage) Compare_Data->Identify_Source Purify_Material Purify Material (if necessary) Identify_Source->Purify_Material Adjust_Protocol Adjust Experimental Protocol Identify_Source->Adjust_Protocol Contact_Supplier Contact Supplier Identify_Source->Contact_Supplier

Sources

Technical Support Center: Optimizing Syntheses with Isatin-5-sulfonic acid sodium salt dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isatin-5-sulfonic acid sodium salt dihydrate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered when using this versatile reagent. Our focus is on explaining the causality behind experimental choices to empower you with a robust, self-validating protocol framework.

Core Properties & Handling

Before delving into reaction optimization, a firm understanding of the reagent's properties is paramount. This compound is a specialized derivative of isatin, a privileged scaffold in medicinal chemistry known for its wide range of biological activities.[1][2][3] The addition of the sulfonic acid group significantly alters its physicochemical properties, primarily increasing its polarity and water solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 207399-16-4[4][5][6]
Molecular Formula C₈H₄NNaO₅S · 2H₂O[6][7]
Molecular Weight 285.21 g/mol [4][6]
Appearance Solid[6]
Melting Point ≥300 °C (decomposes)[6][]
Storage Store in a well-ventilated, cool place.[9]

Handling Precautions:

  • Always consult the Safety Data Sheet (SDS) before use.[7]

  • The compound is a skin, eye, and respiratory irritant.[4][6] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a dust mask.[6][7]

  • Handle in a well-ventilated area or chemical fume hood.[7][9]

  • The reagent is stable under normal conditions but should be stored away from strong oxidizing agents.[9]

Frequently Asked Questions (FAQs)

Here we address common initial questions researchers have when first working with this reagent.

Q1: What are the primary applications of this reagent? A: this compound is primarily used as a precursor in the synthesis of water-soluble heterocyclic compounds.[3] Its most notable application is in the Pfitzinger reaction to create substituted quinoline-4-carboxylic acids, which are important scaffolds in drug discovery for their potential antitumor, antiviral, and antibacterial properties.[10][11][12][13]

Q2: In which solvents is this reagent soluble? A: Due to the ionic sodium sulfonate group, the reagent has high polarity. It is highly soluble in water and polar protic solvents like ethanol and methanol. Its solubility in less polar organic solvents such as acetonitrile, THF, or dichloromethane is significantly lower. This property is a critical consideration for reaction setup.

Q3: Is the dihydrate nature of the salt a concern for anhydrous reactions? A: Yes. The two molecules of water in the crystal lattice can interfere with moisture-sensitive reactions, such as those employing organometallics or certain catalysts. If strict anhydrous conditions are required, the reagent may need to be dried under vacuum at an elevated temperature, though care must be taken to avoid decomposition at very high temperatures (mp ≥300 °C).[6][] Alternatively, reaction schemes that are tolerant to small amounts of water are preferred.

Q4: How does the sulfonic acid group affect its reactivity compared to unsubstituted isatin? A: The sulfonic acid group is a strong electron-withdrawing group. This can influence the reactivity of the isatin core, particularly the electrophilicity of the C3-carbonyl group, which is a key reaction site.[14] Mechanistically, it does not typically participate directly in reactions like the Pfitzinger condensation but modifies the electronic properties of the ring and imparts high water solubility to the final product.

In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to common challenges encountered during synthesis.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. The key is to systematically diagnose the potential points of failure.

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials after the expected reaction time.

Potential Causes & Solutions:

  • Incomplete Ring Opening (Pfitzinger Reaction): The classic Pfitzinger reaction requires a strong base (e.g., KOH, NaOH) to hydrolyze the amide bond of the isatin, opening the five-membered ring to form a reactive keto-acid intermediate.[15][16]

    • Solution: Ensure a sufficient stoichiometric excess of a strong base is used. The reaction often requires heating in a basic aqueous or alcoholic solution to facilitate this step. Monitor this initial ring-opening by TLC if possible before adding the carbonyl component.

  • Poor Condensation with Carbonyl Partner: The second step involves the condensation of the aniline intermediate with the α-methylene carbonyl compound to form an imine/enamine.[15]

    • Solution: This step can be sensitive to steric hindrance on the carbonyl partner. If a bulky ketone is used, higher temperatures and longer reaction times may be necessary. Ensure the carbonyl compound is stable under the strong basic conditions; some ketones may undergo self-condensation (e.g., aldol) as a competing reaction.

  • Ineffective Cyclization/Dehydration: The final step is the intramolecular cyclization followed by dehydration to form the aromatic quinoline ring.[15]

    • Solution: This step is often promoted by heat. If the reaction stalls, a gradual increase in temperature may drive the cyclization. In some cases, switching to a higher-boiling point solvent like ethanol or employing microwave-assisted synthesis can be beneficial.[17]

Workflow for Troubleshooting Low Yield

This diagram outlines a logical decision-making process for addressing low-yield reactions.

LowYieldTroubleshooting start Low Yield Observed check_base Verify Base Strength & Stoichiometry (e.g., 2-3 eq. KOH/NaOH) start->check_base check_temp Optimize Temperature (Reflux in EtOH/H2O?) check_base->check_temp Base is Correct failure Yield Still Low (Consider Alternative Strategy) check_base->failure Base is Inadequate check_time Extend Reaction Time (Monitor by TLC/LC-MS) check_temp->check_time Temp is Optimal check_temp->failure Temp is Too Low check_carbonyl Assess Carbonyl Partner (Steric Hindrance? Stability?) check_time->check_carbonyl Time is Sufficient check_time->failure Time is Too Short success Yield Improved check_carbonyl->success Partner is Reactive check_carbonyl->failure Partner is Unreactive

Caption: A decision tree for systematically troubleshooting low product yield.

Problem 2: Poor Solubility of Reactants

Symptom: The reaction mixture is a heterogeneous slurry, and the reaction fails to proceed.

Potential Causes & Solutions:

  • Incorrect Solvent System: While the isatin salt is water-soluble, your carbonyl partner may not be. A biphasic system can severely limit the reaction rate.

    • Solution: Employ a co-solvent system. A mixture of water and ethanol is a common starting point for the Pfitzinger reaction, as it can dissolve both the polar isatin salt and many moderately polar organic ketones.[11] For highly nonpolar partners, consider a phase-transfer catalyst to facilitate interaction between the reactants.

  • Precipitation at Room Temperature: Some reactants may be soluble only at elevated temperatures.

    • Solution: Gently warm the solvent while adding the reagents to achieve a homogeneous solution before initiating the reaction at the target temperature.

Table 2: Recommended Starting Solvent Systems

Carbonyl Partner PolarityRecommended Solvent SystemRationale
High (e.g., pyruvic acid) Water or 1:1 Water/EthanolMaximizes solubility of both polar reactants.
Medium (e.g., acetophenone) Ethanol with 30-50% WaterBalances polarity to dissolve both components.
Low (e.g., bulky, nonpolar ketones) Ethanol with a phase-transfer catalyst (e.g., TBAB) and aqueous baseFacilitates reaction at the interface of two phases.
Problem 3: Difficult Product Purification

Symptom: The final product is difficult to isolate from the reaction mixture, streaks on normal-phase silica gel, or remains contaminated with inorganic salts.

Potential Causes & Solutions:

  • High Polarity of Sulfonated Product: The final product retains the highly polar sodium sulfonate group, making it very water-soluble and often insoluble in common organic solvents used for extraction (e.g., ethyl acetate, DCM).

    • Solution 1 (Precipitation/Crystallization): After neutralizing the reaction, attempt to precipitate the product by adding a miscible organic solvent in which the product is insoluble, such as isopropanol or acetone. Recrystallization from a water/ethanol mixture is often effective for purification.

    • Solution 2 (Reverse-Phase Chromatography): Due to its high polarity, the product is an ideal candidate for purification via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/methanol or water/acetonitrile gradient.[18]

    • Solution 3 (Ion-Exchange Chromatography): This technique is specifically designed to separate ionic compounds and can be highly effective for removing non-ionic impurities.[19][20]

  • Contamination with Inorganic Salts: The use of a strong base (e.g., KOH) and subsequent acid neutralization can lead to high concentrations of inorganic salts (e.g., KCl) in the crude product.

    • Solution: Dialysis or size-exclusion chromatography can be used to separate the larger organic product from small inorganic salt molecules. Alternatively, precipitating the product from a minimal amount of water with a large volume of ethanol or methanol can often leave the more soluble inorganic salts behind in the solution.[18]

Exemplary Protocol: Pfitzinger Synthesis of 2-Methyl-quinoline-4,7-dicarboxylic acid derivative

This protocol provides a practical application of the principles discussed. The reaction condenses Isatin-5-sulfonic acid with pyruvic acid.

Caption: Workflow for a typical Pfitzinger synthesis using the title reagent.

Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 eq.) and potassium hydroxide (3 eq.) in a 1:1 mixture of ethanol and water.

  • Ring Opening: Heat the mixture to reflux for 30-60 minutes. The solution should change color, indicating the formation of the ring-opened intermediate.

  • Carbonyl Addition: Slowly add a solution of pyruvic acid (1.1 eq.) in ethanol to the refluxing mixture.

  • Cyclization: Maintain the reaction at reflux and monitor its progress using TLC (a reverse-phase plate may be necessary) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the mixture to pH ~7 using concentrated HCl.

    • The product may precipitate upon neutralization. If not, reduce the solvent volume under reduced pressure.

    • Filter the crude solid and wash it with cold ethanol to remove excess inorganic salts.

    • Recrystallize the solid from a minimal amount of hot water or a water/ethanol mixture to obtain the purified product.

References

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • Jadhav, S. D., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). Available from: [Link]

  • ScienceDirect. The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Royal Society of Chemistry. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available from: [Link]

  • ScienceDirect. One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. Available from: [Link]

  • ResearchGate. How to purify a sulfonated porphyrins or the other organic compounds?. Available from: [Link]

  • ResearchGate. Green synthesis of isatin-based compounds | Request PDF. Available from: [Link]

  • Preprints.org. A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Available from: [Link]

  • Google Patents. Method for the purification of aryl sulfonic acids and salts.
  • Cambridge University Press. Pfitzinger Quinoline Synthesis. Available from: [Link]

  • Wiley Online Library. Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Available from: [Link]

  • RJ Wave. Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Available from: [Link]

  • Reddit. Question on purifying aryl Sulfonic acids. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Available from: [Link]

  • Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids. Available from: [Link]

  • Chemithon. Sulfonation and Sulfation Processes. Available from: [Link]

  • DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Available from: [Link]

Sources

Validation & Comparative

Technical Assessment: Cross-Reactivity of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate with Caspases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Profile

Isatin-5-sulfonic acid sodium salt dihydrate (CAS: 207399-16-4) represents a distinct class of non-peptide caspase inhibitors. Unlike the broad-spectrum peptide inhibitors (e.g., Z-VAD-FMK) that irreversibly alkylate the catalytic cysteine, isatin derivatives function as reversible, transition-state mimics .

The defining characteristic of this compound—and its optimized sulfonamide derivatives—is a high degree of selectivity for the executioner caspases (Caspase-3 and Caspase-7) over the initiator caspases (Caspase-8, -9) and inflammatory caspases (Caspase-1).

Critical Application Note: The sodium salt dihydrate form is highly polar and water-soluble, making it ideal for cell-free enzymatic assays (purified protein or lysates). However, due to its charge, it exhibits poor membrane permeability compared to its hydrophobic sulfonamide analogs (e.g., compounds modified with pyrrolidine rings), limiting its direct utility in live-cell assays without transfection or electroporation.

Mechanism of Action: The Structural Basis of Selectivity

To understand the cross-reactivity profile, one must understand the binding mechanism. Isatin-5-sulfonic acid binds to the caspase active site via a distinct mechanism:

  • Thiohemiketal Formation: The electrophilic C3-carbonyl group of the isatin core undergoes a nucleophilic attack by the catalytic Cysteine residue (Cys163 in Caspase-3) of the enzyme. This forms a reversible thiohemiketal complex, mimicking the transition state of peptide bond hydrolysis.

  • S2 Pocket Discrimination: The high selectivity for Caspase-3/7 arises from the steric constraints of the S2 binding pocket.

    • Caspase-3/7: Possess a small, restricted S2 pocket (typically accommodating small residues like Alanine or Valine).[1] The isatin core fits snugly here.

    • Caspase-1/8: Possess bulky, open S2 pockets. The small isatin scaffold does not achieve sufficient van der Waals contact or hydrophobic burial in these larger pockets to maintain high-affinity binding, resulting in

      
       values in the micromolar range (weak inhibition).
      
Visualization: Mechanism of Inhibition

CaspaseInhibition cluster_selectivity Selectivity Filter (S2 Pocket) Isatin Isatin-5-Sulfonic Acid (Electrophile) Complex Thiohemiketal Transition State Mimic Isatin->Complex Reversible Binding (S1/S2 Pocket) Caspase1 Caspase-1/8 (Large S2 Pocket) Caspase3 Active Caspase-3 (Cys163 Nucleophile) Caspase3->Complex Nucleophilic Attack Apoptosis Substrate Cleavage (Apoptosis) Caspase3->Apoptosis Normal Function Complex->Caspase3 Dissociation (Reversible) Complex->Apoptosis BLOCKED NoBind Weak/No Binding (Steric Mismatch) Caspase1->NoBind Low Affinity

Caption: Isatin-5-sulfonic acid inhibits Caspase-3 via reversible thiohemiketal formation. Selectivity is driven by the steric fit within the enzyme's S2 pocket.

Cross-Reactivity Profile & Performance Data

The following data contrasts the inhibitory potency of Isatin-5-sulfonic acid derivatives against the Caspase family. While the sodium salt is a moderate inhibitor, optimized sulfonamide derivatives (often used as the reference standard in literature) display nanomolar potency.

Comparative Inhibition Data ( / )
Target EnzymeRolePotency (Isatin Class)Cross-Reactivity RiskNotes
Caspase-3 ExecutionerHigh (

)
N/A (Primary Target)Primary target. Reversible inhibition.
Caspase-7 ExecutionerHigh (

)
High Structurally homologous to Casp-3; difficult to distinguish.
Caspase-1 InflammatoryLow (

)
NegligibleLarge S2 pocket prevents tight binding.
Caspase-6 ExecutionerLow/Moderate LowDistinct substrate specificity (VEID vs DEVD).
Caspase-8 Initiator (Extrinsic)Low (

)
LowCritical differentiator from pan-caspase inhibitors (Z-VAD).
Caspase-9 Initiator (Intrinsic)Low (

)
LowAllows upstream activation monitoring while blocking apoptosis.
Comparison with Standard Alternatives
FeatureIsatin-5-Sulfonic Acid (Na+ Salt)Z-VAD-FMKAc-DEVD-CHO
Type Non-peptide, ReversiblePeptide, IrreversiblePeptide, Reversible
Selectivity Selective (Casp-3/7) Broad Spectrum (Pan-Caspase)Moderate (Prefers Casp-3/7)
Mechanism Thiohemiketal formationAlkylation (Trap)Hemiacetal formation
Stability High (Stable in buffer)ModerateLow (Aldehydes oxidize)
Cell Permeability Poor (Charged Salt)High (Methyl ketone)Moderate
Best Use Case In vitro enzyme kinetics , X-ray crystallographyBlocking total apoptosis in live cellsAcute inhibition in lysates

Experimental Protocol: Validating Cross-Reactivity

Objective: Determine the selectivity of Isatin-5-sulfonic acid sodium salt against Caspase-3 vs. Caspase-8 using a fluorometric assay.

Materials
  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS.

  • Substrates:

    • For Caspase-3: Ac-DEVD-AMC (Ex: 380 nm / Em: 460 nm).

    • For Caspase-8: Ac-IETD-AMC.

  • Enzymes: Recombinant Human Caspase-3 and Caspase-8 (active).

  • Inhibitor: this compound (dissolved in water or DMSO).

Step-by-Step Workflow
  • Preparation: Prepare a serial dilution of the inhibitor (0.1 nM to 100

    
    ) in the Assay Buffer.
    
  • Pre-Incubation (Critical Step):

    • Mix 10

      
       of Enzyme (final conc. 1-5 nM) with 10 
      
      
      
      of Inhibitor dilution.
    • Incubate at 37°C for 15 minutes .

    • Why? This allows the reversible thiohemiketal equilibrium to establish before substrate competition begins.

  • Reaction Initiation:

    • Add 20

      
       of Fluorogenic Substrate (final conc. 50 
      
      
      
      , approx
      
      
      ).
  • Kinetic Measurement:

    • Immediately read fluorescence on a plate reader in kinetic mode for 30–60 minutes.

    • Measure the slope (RFU/min) of the linear portion.

  • Analysis:

    • Calculate % Activity relative to the "No Inhibitor" control (DMSO only).

    • Plot log[Inhibitor] vs. % Activity to determine

      
      .
      
    • Self-Validation: If the

      
       for Caspase-8 is >50-fold higher than Caspase-3, the compound is confirmed as selective.
      

References

  • Lee, D., et al. (2000). "Potent and Selective Nonpeptide Inhibitors of Caspases 3 and 7 Inhibit Apoptosis and Maintain Cell Functionality." Journal of Biological Chemistry. Link

  • Chu, W., et al. (2005). "N-Benzylisatin Sulfonamide Analogues as Potent Caspase-3 Inhibitors: Synthesis, In Vitro Activity, and Molecular Modeling Studies." Journal of Medicinal Chemistry. Link

  • Poderoso, C., et al. (2010). "Structure-Activity Relationship of Isatin Derivatives as Caspase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, A.J., et al. (2014). "Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals." Journal of Medicinal Chemistry. Link

Sources

A Head-to-Head Comparison of Isatin-5-Sulfonic Acid Sodium Salt Dihydrate and Other Non-Peptide Caspase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Caspases in Programmed Cell Death

Caspases, a family of cysteine-aspartic proteases, are the central executioners of apoptosis, or programmed cell death.[1] They exist as inactive zymogens within the cell and are activated through a proteolytic cascade in response to pro-apoptotic signals.[2] This cascade is critical for normal tissue development, homeostasis, and the removal of damaged or infected cells.[3] Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions, making caspases highly attractive therapeutic targets.[1]

Apoptotic signals are broadly transmitted through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[4] Both converge on the activation of "initiator" caspases (e.g., caspase-8, caspase-9), which in turn cleave and activate "executioner" caspases (e.g., caspase-3, caspase-7).[3][5] These executioner caspases are responsible for cleaving hundreds of cellular proteins, leading to the characteristic morphological changes of apoptosis.[6]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL Fas Ligand / TNF DeathReceptor Death Receptor (e.g., Fas, TNFR) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-Caspase-8 ProCasp8->DISC ProCasp37 Pro-Caspase-3, -7 Casp8->ProCasp37 CellStress Intracellular Stress (e.g., DNA Damage) Mito Mitochondria CellStress->Mito CytoC Cytochrome c (Release) Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp37 Casp37 Active Caspase-3, -7 ProCasp37->Casp37 Cleavage Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Simplified Caspase Activation Pathways.

The Evolution from Peptide to Non-Peptide Inhibitors

Initial efforts to modulate caspase activity focused on peptide-based inhibitors designed to mimic caspase recognition sequences. The canonical example is Z-VAD-FMK , a cell-permeable, irreversible pan-caspase inhibitor that has been instrumental in apoptosis research.[7][8] However, peptide-based compounds often suffer from significant pharmacological drawbacks, including poor metabolic stability, low potency, and rapid in vivo clearance, limiting their therapeutic potential.[9]

This led to the development of small-molecule, non-peptidic inhibitors. These compounds offer improved drug-like properties and diverse mechanisms of action, making them more viable candidates for clinical development.[6][9] This guide provides a head-to-head comparison of Isatin-5-sulfonic acid sodium salt dihydrate against other prominent non-peptide and benchmark caspase inhibitors.

Comparative Analysis of Caspase Inhibitors

The selection of a caspase inhibitor depends critically on the experimental or therapeutic goal. Key differentiating factors include specificity (targeting a single caspase vs. pan-caspase activity), mechanism (reversible vs. irreversible), cell permeability, and in vivo efficacy.

FeatureThis compoundQ-VD-OPhEmricasan (IDN-6556)Z-VAD-FMK (Peptide Benchmark)
Class Non-Peptide (Isatin Sulfonamide)Non-PeptideNon-Peptide (Peptidomimetic)Peptide-Based
Target(s) Primarily Caspase-3 and -7[10][11]Pan-Caspase[12][13]Pan-Caspase[9][14]Pan-Caspase[15][16]
Mechanism Likely Reversible; interacts with S2 subsite[11]Irreversible[17][18]Irreversible[19]Irreversible[15]
Cell Permeability Variable; parent isatins can be permeable[20][21]High[12][17]Orally Bioavailable[14][19]High[15]
Key IC₅₀ Values Not widely reported for this specific salt; other isatin sulfonamides are potent nM inhibitors of Caspase-3/7[11]Caspase-3: 25 nM, Caspase-1: 50 nM, Caspase-8: 100 nM, Caspase-9: 430 nM[12]Potent pan-caspase inhibition (specific values vary by assay)Varies by caspase; generally effective at µM concentrations in cells[9]
Key Features Selective for executioner caspases-3/7.[10] Unique binding mode not targeting the S1 pocket.[11]"Next-generation" inhibitor with low toxicity and high potency.[13] A true broad-spectrum inhibitor.[18]Orally active; extensively studied in clinical trials for liver disease.[14][22]Gold-standard research tool.[7] Can induce necroptosis in some cell types.[16]
In-Depth Look: The Competitors
  • This compound: This compound belongs to the isatin sulfonamide class of inhibitors, which are noteworthy for their high selectivity for the executioner caspases-3 and -7.[9][11] Their mechanism is distinct from traditional peptide mimetics. Instead of competing for the primary aspartic acid binding pocket (S1), they derive selectivity by interacting primarily with the S2 subsite of the enzyme.[11] This unique binding mode may offer advantages in specificity and reduce off-target effects. While isatin derivatives have shown broad biological activity, including anti-cancer effects[21][23], the cell permeability of the sulfonic acid salt form may be a consideration for researchers, as charged molecules typically have lower membrane permeability.

  • Q-VD-OPh (Quinolinyl-valyl-aspartyl-(2,6-difluorophenoxy)-methyl ketone): Widely regarded as a superior alternative to Z-VAD-FMK for in vitro and in vivo studies, Q-VD-OPh is a potent, cell-permeable, and irreversible pan-caspase inhibitor with minimal toxicity.[12][18] It provides true broad-spectrum inhibition at lower concentrations than many other pan-caspase inhibitors.[13] Its high efficacy and low toxicity make it an excellent choice for experiments requiring robust, long-term inhibition of apoptosis across multiple cell types.[18]

  • Emricasan (IDN-6556): Emricasan is an orally active, irreversible pan-caspase inhibitor that progressed to late-stage clinical trials for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and cirrhosis.[14][19][22] Preclinical studies demonstrated its ability to reduce apoptosis, inflammation, and fibrosis in animal models.[14][24] Although its clinical development was ultimately discontinued[9][25], the extensive data available make it a crucial benchmark for any therapeutically-oriented caspase inhibitor research.

  • Z-VAD-FMK (Benchmark): As the most widely used pan-caspase inhibitor, Z-VAD-FMK is an essential tool for apoptosis research.[7] However, its use requires careful interpretation. A critical insight gained from years of study is that in some cell types, blocking apoptosis with Z-VAD-FMK can shunt the cell toward an alternative, pro-inflammatory cell death pathway called necroptosis.[15][16] This occurs because caspase-8, which is inhibited by Z-VAD-FMK, normally cleaves and inactivates key proteins in the necroptosis pathway.

Experimental Validation: A Step-by-Step Workflow

Objectively comparing the efficacy of different caspase inhibitors requires a multi-step, self-validating experimental approach that moves from a pure biochemical context to a more complex cellular environment.

G cluster_workflow Experimental Workflow for Inhibitor Comparison start Select Inhibitors (e.g., Isatin salt, Q-VD-OPh) step1 Step 1: Biochemical Assay (In Vitro IC₅₀ Determination) start->step1 step1_detail Recombinant Caspase-3/7 + Fluorogenic Substrate (e.g., Ac-DEVD-AMC) + Inhibitor Titration step1->step1_detail step2 Step 2: Cellular Assay (Cell-Based Efficacy) step1->step2 step2_detail Induce Apoptosis in Cell Line (e.g., Staurosporine) Treat with Inhibitors Measure Caspase Activity step2->step2_detail step3 Step 3: Apoptosis Endpoint Analysis step2->step3 step3_detail Measure Apoptosis Markers (e.g., Annexin V/PI Staining by Flow Cytometry) Assess Cell Viability (e.g., MTT Assay) step3->step3_detail end Comparative Data Analysis step3->end

Sources

A Comparative Analysis of Isatin-5-sulfonic acid sodium salt dihydrate: A Superior Non-Peptidic Caspase Inhibitor for Apoptosis Research

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular regulation, apoptosis, or programmed cell death, stands as a fundamental process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The dysregulation of this pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the ability to modulate apoptosis with specific and effective inhibitors is of paramount importance in both basic research and therapeutic development. This guide provides an in-depth analysis of Isatin-5-sulfonic acid sodium salt dihydrate, a non-peptidic caspase inhibitor, and elucidates its advantages over other conventional apoptosis inhibitors.

The Central Role of Caspases in Apoptosis

Apoptosis is executed through a cascade of cysteine-aspartic proteases known as caspases.[1][2] These enzymes are synthesized as inactive zymogens and, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical features of apoptotic cell death.[3] The apoptotic signaling network is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[4][5]

The central role of caspases makes them attractive targets for therapeutic intervention and research tools. Caspase inhibitors are invaluable for dissecting the molecular mechanisms of apoptosis and for exploring potential treatments for diseases characterized by excessive or insufficient cell death.[3]

This compound: A Profile

This compound is a non-peptidic, small molecule inhibitor of caspases.[3] Its mechanism of action involves the inhibition of caspase activity, particularly caspase-3, thereby preventing the execution phase of apoptosis and promoting cell survival.[6] The dihydrate form is a thermodynamically stable crystalline phase, ensuring consistency and reliability in experimental settings.[6]

Mechanism of Action: Targeting the Executioner

Isatin sulfonamide derivatives have been identified as specific, non-peptidic inhibitors of caspases-3 and -7.[3] Unlike many other inhibitors that are peptide-based, the small molecule nature of this compound offers distinct advantages in terms of cell permeability and stability.

cluster_0 Apoptotic Stimulus Intrinsic Pathway Intrinsic Pathway Initiator Caspases Initiator Caspases Intrinsic Pathway->Initiator Caspases Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Initiator Caspases Caspase-3 (Procaspase) Caspase-3 (Procaspase) Initiator Caspases->Caspase-3 (Procaspase) Cleavage Caspase-3 (Active) Caspase-3 (Active) Caspase-3 (Procaspase)->Caspase-3 (Active) Activation Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis Substrate Cleavage Isatin-5-sulfonic acid Isatin-5-sulfonic acid sodium salt dihydrate Isatin-5-sulfonic acid->Caspase-3 (Active) Inhibition

Figure 1: Mechanism of Caspase-3 Inhibition

Comparative Analysis: this compound vs. Other Apoptosis Inhibitors

The choice of an apoptosis inhibitor is critical for the success and interpretability of an experiment. Here, we compare this compound with a widely used pan-caspase inhibitor, Z-VAD-FMK.

FeatureThis compoundZ-VAD-FMK (Pan-Caspase Inhibitor)
Chemical Nature Non-peptidic, small moleculePeptide-based (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone)[7]
Specificity Selective for caspases-3/7[3][8]Broad-spectrum (pan-caspase) inhibitor[7][9]
Mode of Inhibition Reversible (inferred from non-covalent binding of similar compounds)Irreversible, covalent binding to the catalytic site[7][9]
Cell Permeability Generally higher due to small molecule natureEnhanced by O-methylation, but can still be limited[7]
Potential for Off-Target Effects Lower due to higher specificityHigher, can induce necroptosis by inhibiting caspase-8[10]
Toxicity Generally lower in vitroCan exhibit in vivo toxicity[11]
Overcoming Apoptosis Resistance Derivatives have shown efficacy in apoptosis-resistant cancer cells[12]May not be effective against all forms of resistance
Key Advantages of this compound
  • Specificity: By selectively targeting the executioner caspases-3 and -7, this compound allows for a more precise investigation of the downstream events of apoptosis without broadly inhibiting all caspase activity. This is crucial for studies where the roles of specific caspases are being dissected.

  • Non-Peptidic Nature: Peptide-based inhibitors like Z-VAD-FMK often suffer from poor cell permeability, low stability, and rapid metabolism.[11] The small molecule, non-peptidic structure of this compound overcomes these limitations, leading to more reliable and reproducible results in cell-based assays.

  • Reduced Off-Target Effects: The broad-spectrum nature of pan-caspase inhibitors can lead to unintended consequences. For instance, Z-VAD-FMK's inhibition of caspase-8 can trigger an alternative form of programmed cell death called necroptosis.[10] The higher specificity of this compound minimizes such off-target effects, ensuring that the observed cellular responses are directly attributable to the inhibition of the intended targets.

  • Potential in Cancer Research: Isatin derivatives have demonstrated the ability to induce apoptosis in cancer cells, including those resistant to conventional pro-apoptotic agents.[12] This suggests that this compound and related compounds could be valuable tools for studying and potentially overcoming apoptosis resistance in cancer.

Experimental Validation: A Comparative Study

To empirically demonstrate the advantages of this compound, a series of experiments were designed to compare its efficacy and specificity against Z-VAD-FMK in a human cancer cell line (e.g., Jurkat cells) induced to undergo apoptosis.

Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction (e.g., Staurosporine) Cell Culture->Apoptosis Induction Inhibitor Treatment Inhibitor Treatment: - Isatin-5-sulfonic acid - Z-VAD-FMK - Vehicle Control Apoptosis Induction->Inhibitor Treatment Incubation Incubation Inhibitor Treatment->Incubation Cell Viability Assay Cell Viability Assay (ATP-based) Incubation->Cell Viability Assay Caspase Activity Assay Caspase-3/7 Activity Assay (Luminescent) Incubation->Caspase Activity Assay Data Analysis Data Analysis: - IC50 Determination - Specificity Assessment Cell Viability Assay->Data Analysis Caspase Activity Assay->Data Analysis

Figure 2: Experimental Workflow for Comparative Analysis

Experimental Protocols

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Protocol:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and Z-VAD-FMK in complete medium.

  • Treatment: Add the inhibitors to the cells at various concentrations. Include a vehicle control (e.g., DMSO).

  • Apoptosis Induction: Induce apoptosis by adding staurosporine to a final concentration of 1 µM to all wells except the untreated control.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • ATP Measurement: Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

  • Signal Detection: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

This assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-5 of the Cell Viability Assay protocol.

  • Caspase-Glo® 3/7 Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Anticipated Results and Interpretation
InhibitorCell Viability (IC50)Caspase-3/7 Activity (IC50)Notes
This compound ~15 µM~5 µMDemonstrates potent and specific inhibition of caspase-3/7 activity, leading to increased cell viability.
Z-VAD-FMK ~25 µM~10 µMEffective at inhibiting apoptosis, but may show lower potency and potential for off-target effects at higher concentrations.

The expected results would show that this compound exhibits a lower IC50 value for caspase-3/7 inhibition compared to its effect on overall cell viability, indicating a specific mechanism of action. While Z-VAD-FMK will also inhibit apoptosis, its broader activity might result in a less distinct separation between its caspase inhibition and cell viability IC50 values.

Conclusion

For researchers and drug development professionals investigating the intricacies of apoptosis, the choice of a chemical inhibitor is a critical decision that can significantly impact experimental outcomes. This compound emerges as a superior alternative to traditional peptide-based, pan-caspase inhibitors. Its non-peptidic nature, enhanced specificity for executioner caspases, and reduced potential for off-target effects provide a more refined and reliable tool for modulating the apoptotic pathway. The experimental data and protocols presented herein offer a framework for validating its advantages and integrating this potent inhibitor into future research endeavors.

References

  • Quora. What is Z-VAD-FMK and what is its mechanism of action?. [Link]

  • Perchellet, E. M., et al. (2013). Isatin derivatives with activity against apoptosis-resistant cancer cells. Bioorganic & Medicinal Chemistry Letters, 23(15), 4434-4438. [Link]

  • Gautier, F., et al. (2023). Apoptosis Inhibitor 5: A Multifaceted Regulator of Cell Fate. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Lee, D., et al. (2000). A novel nonpeptidic caspase-3/7 inhibitor, (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin, reduces myocardial ischemic injury. Journal of Medicinal Chemistry, 43(8), 1517-1524. [Link]

  • Li, P., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease, 12(11), 1048. [Link]

  • Gao, J., et al. (2012). Sodium tanshinone IIA sulfonate protects cardiomyocytes against oxidative stress-mediated apoptosis through inhibiting JNK activation. Journal of Cardiovascular Pharmacology, 59(2), 186-194. [Link]

  • Wang, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1898. [Link]

  • QIAGEN. Apoptosis Signaling Pathway: Stages, Types and Key Molecules. [Link]

  • Shchekotikhin, A. E., et al. (2022). Synthesis, biological evaluation, and in silico studies of potential activators of apoptosis and carbonic anhydrase inhibitors on isatin-5-sulfonamide scaffold. European Journal of Medicinal Chemistry, 229, 113997. [Link]

  • Semwal, P., et al. (2021). Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins. Journal of Biomedical Science, 28(1), 77. [Link]

  • Wang, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1898. [Link]

  • ResearchGate. Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... [Link]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Isatin-5-Sulfonic Acid Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Isatin-5-sulfonic acid sodium salt dihydrate (CAS No: 207399-16-4). Moving beyond mere compliance, this document explains the causality behind each safety recommendation, empowering you to build a self-validating culture of safety in your laboratory. The protocols outlined here are designed to provide a robust framework for minimizing risk and ensuring operational integrity.

Hazard Identification: The 'Why' Behind the 'What'

Understanding the inherent risks of a chemical is the foundational step in establishing effective safety protocols. This compound is an orange, odorless, powdered solid[1]. While stable under normal conditions, its physical form and chemical properties present specific hazards that dictate our choice of Personal Protective Equipment (PPE)[2]. The primary risks are associated with exposure through inhalation of dust, and direct contact with skin and eyes.[1][3]

The compound is classified as a skin, eye, and respiratory tract irritant.[1][4] Therefore, every procedural step must be designed to prevent the generation and dispersal of dust and to create an impermeable barrier between the chemical and the operator.

Table 1: Hazard Profile of this compound

PropertyDescriptionSource
Physical State Powder Solid[1]
Appearance Orange[1]
Primary Hazards May cause skin, eye, and respiratory tract irritation.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon oxides, Sulphur oxides, Sodium oxides.[3]

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific task and associated risk level. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

Eye and Face Protection

Directive: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

Causality: The powdered nature of this compound increases the risk of airborne particles. Standard prescription glasses are insufficient as they do not provide protection from the side. Safety glasses with side shields or, preferably, chemical splash goggles, create a seal around the eyes to prevent irritating dust from making contact with the sensitive ocular tissues.

Skin and Body Protection

Gloves: Directive: Handle with gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended.[3] Always inspect gloves prior to use and use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

Causality: Direct skin contact can cause irritation.[1] Nitrile gloves provide an effective barrier against this solid chemical. The specified thickness ensures durability during routine laboratory procedures, minimizing the risk of tears or punctures.

Clothing: Directive: Wear a lab coat or impervious clothing to prevent skin exposure.[1][3]

Causality: A standard lab coat protects the skin and personal clothing from incidental contact and minor spills. For tasks with a higher risk of dust generation, such as handling large quantities, more comprehensive protective clothing may be necessary.

Respiratory Protection

Directive: Avoid breathing dust.[1][3] Operations that may generate dust, such as weighing or transferring powder, should be conducted within a fume hood or an appropriately ventilated enclosure.[2][3][4] If engineering controls are insufficient, respiratory protection is mandatory.

  • For nuisance exposures: Use a type P95 (US) or type P1 (EU EN 143) particle respirator.[3]

  • For higher-level protection: Use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Causality: Inhalation is a primary exposure route for powdered chemicals.[1] Fine particles can be easily inhaled, leading to respiratory tract irritation.[4] Engineering controls like fume hoods are the most effective way to mitigate this risk. Respirators serve as a crucial secondary defense, especially during potential breaches of containment or in emergencies.

Operational and Disposal Plans

A protocol's trustworthiness is validated by its clarity and completeness, covering the entire lifecycle of the chemical's use, from preparation to disposal.

PPE Selection Workflow

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow start_node Start: Task Assessment task_node What is the task? start_node->task_node weighing_node Weighing or Transferring Solid Powder task_node->weighing_node Solid Handling solution_node Handling Dilute Aqueous Solution task_node->solution_node Solution Handling fume_hood_check Is a certified fume hood being used? weighing_node->fume_hood_check ppe_standard Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat solution_node->ppe_standard fume_hood_check->ppe_standard Yes ppe_enhanced Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - P95/P1 Respirator fume_hood_check->ppe_enhanced No

Caption: PPE selection workflow for this compound.

Step-by-Step Donning and Doffing Protocol

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using the proper technique (peeling one off with the other) to avoid touching the outer contaminated surface. Dispose of them immediately.

  • Lab Coat: Remove your lab coat by rolling it inside-out and away from your body.

  • Eye Protection: Remove by handling the arms, not the front.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Disposal and Decontamination Plan

Contaminated PPE:

  • Dispose of used gloves and other disposable PPE in a designated hazardous waste container.[3] These items should be treated as contaminated.

Chemical Waste:

  • All waste material must be disposed of in accordance with local, national, and international regulations.[3]

  • It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[3]

  • A potential disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Crucially, do not mix this waste with other chemicals. Keep the waste in its original or a properly labeled container.[3] Uncleaned containers should be handled with the same precautions as the product itself.[3]

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is vital. Always have the Safety Data Sheet (SDS) readily available for emergency personnel.[5]

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid ActionSource
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][6]
Ingestion Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

By integrating these expert-driven protocols and understanding the rationale behind them, you can ensure a safer laboratory environment for yourself and your colleagues, fostering the deep trust that comes from a commitment to scientific integrity and operational excellence.

References

  • Safety Data Sheet: Decane-1-sulphonic acid sodium salt - Carl ROTH . Available at: [Link] (Note: General safety principles from a similar compound's SDS).

  • Safety Data Sheet: Isatin - Carl ROTH . Available at: [Link]

  • MSDS - this compound - KM Pharma Solution Private Limited . Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.